(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Description
Properties
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetrakis(phenylmethoxy)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-21,31-34,36H,22-26H2/t31-,32+,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHUDRYCYOSXDI-ALMGMPQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254864 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53081-25-7 | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53081-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Galactose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Protected Galactose
Introduction
D-Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide integral to a vast array of biological processes and a key structural component of many vital oligosaccharides and glycoconjugates.[1] Its polyhydroxylated nature, however, presents a significant challenge in synthetic carbohydrate chemistry. To achieve regioselective modification and build complex glycosidic linkages, a strategic approach of masking, or "protecting," specific hydroxyl groups is paramount. This guide provides a comprehensive overview of the physical and chemical properties of galactose derivatives bearing common protecting groups, offering insights for researchers, scientists, and drug development professionals engaged in glycochemistry.
The strategic use of protecting groups is not merely about blocking reactive sites; it profoundly influences the solubility, crystallinity, and, most critically, the reactivity and stereochemical outcome of glycosylation reactions.[2][3] An intimate understanding of how different protecting groups alter the inherent properties of the galactose scaffold is therefore essential for the rational design of synthetic routes towards complex carbohydrates, glycolipids, and glycoproteins of therapeutic interest.
This guide will delve into the four most prevalent classes of protecting groups for galactose: acetyl, benzyl, isopropylidene, and silyl ethers. We will explore their impact on the physical characteristics of the resulting galactose derivatives, their chemical stability and reactivity under various conditions, and the spectroscopic signatures that enable their characterization. Furthermore, this guide provides detailed experimental protocols for the installation and removal of these protecting groups, grounded in established laboratory practices.
Common Protecting Groups for Galactose: A Structural Overview
The choice of a protecting group is dictated by the overall synthetic strategy, including the desired reaction conditions for subsequent steps and the requirements for selective deprotection. The following are the most frequently employed protecting groups in galactose chemistry:
-
Acetyl (Ac): Ester protecting groups, typically introduced via peracetylation, are valued for their ease of installation and removal. They are generally stable to acidic conditions but readily cleaved under basic conditions (e.g., Zemplén deacetylation). Acetyl groups at the C-2 position are known to participate in glycosylation reactions, influencing the stereochemical outcome.
-
Benzyl (Bn): Ether protecting groups, such as benzyl ethers, offer robust protection under a wide range of conditions, including acidic and basic environments.[4] They are typically removed via catalytic hydrogenolysis. The absence of a participating group at C-2 when a benzyl ether is present is a key strategic element in the synthesis of 1,2-cis-glycosides.
-
Isopropylidene (Acetonide): Cyclic ketals, formed by the reaction of galactose with acetone or a derivative, are excellent for the simultaneous protection of cis- or terminal 1,2- and 1,3-diols.[5] Their formation is acid-catalyzed, and they are readily cleaved under acidic aqueous conditions, offering a mild and selective deprotection strategy.[6]
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS): Silyl ethers provide a versatile range of protection, with their stability being tunable based on the steric bulk of the alkyl substituents on the silicon atom. They are generally labile to acidic conditions and fluoride ions, allowing for orthogonal deprotection schemes.
Physical Properties of Protected Galactose Derivatives
The introduction of protecting groups dramatically alters the physical properties of galactose, transforming the highly polar, water-soluble sugar into derivatives with a wide range of solubilities and physical states. These changes are critical for facilitating reactions in common organic solvents and for purification by techniques such as silica gel chromatography.
| Protected Galactose Derivative | Protecting Group | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation [α]D | Solubility |
| β-D-Galactose Pentaacetate | Acetyl | 390.34 | 143-144 | - | +23° to +26° (c=1, CHCl3)[7] | Soluble in ethanol, chloroform.[7] |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranose | Benzyl | 540.65 | - | - | - | Soluble in chloroform.[2] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene | 260.28 | 120-122 | 117 (0.015 mmHg)[8] | -59° (c=3, CHCl3)[8] | Soluble in acetone, chloroform, methanol.[9] |
| Per-O-trimethylsilyl-β-D-galactopyranose | Trimethylsilyl (TMS) | 541.06 | - | - | - | Soluble in many organic solvents. |
Table 1: Physical Properties of Representative Protected Galactose Derivatives.
The data in Table 1 illustrates that peracetylation and perbenzylation significantly increase the molecular weight and lipophilicity of galactose. Isopropylidene protection, while also increasing lipophilicity, has a more moderate effect on molecular weight. The resulting protected derivatives are typically crystalline solids or viscous oils, a stark contrast to the crystalline, water-soluble nature of unprotected galactose. This enhanced solubility in organic solvents is a primary driver for the use of protecting groups, enabling homogeneous reaction conditions for a wide range of synthetic transformations.
Chemical Properties and Reactivity
The chemical properties of protected galactose are largely defined by the stability of the protecting groups themselves and their electronic and steric influence on the galactose core.
Stability of Protecting Groups
A key aspect of a protecting group strategy is the ability to selectively remove one type of protecting group in the presence of others (orthogonal protection).
-
Acetyl Groups: Stable to acidic conditions and catalytic hydrogenation. Cleaved by basic hydrolysis (e.g., NaOMe in MeOH, known as the Zemplén condition) or enzymatic hydrolysis.[8][10]
-
Benzyl Groups: Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong oxidizing agents.[4][11] Visible-light-mediated oxidative debenzylation has also been developed as a milder alternative.[12][13]
-
Isopropylidene Groups: Stable to basic and reductive conditions. Cleaved under mild acidic aqueous conditions (e.g., aqueous acetic acid or dilute H₂SO₄).[6][14]
-
Silyl Ethers: Stability is tunable. Generally labile to acidic conditions and fluoride ion sources (e.g., TBAF). Sterically hindered silyl ethers (e.g., TBDPS) are more stable to acid than less hindered ones (e.g., TMS).
Influence on Glycosylation Reactions
Protecting groups have a profound impact on the stereochemical outcome of glycosylation reactions. This is largely governed by the nature of the protecting group at the C-2 position.
-
Participating Groups: An acyl group (like acetyl) at C-2 can form a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group. This intermediate shields one face of the molecule, leading to the exclusive formation of the 1,2-trans glycosidic linkage.
-
Non-Participating Groups: An ether group (like benzyl) at C-2 does not form a cyclic intermediate. This allows for the formation of both 1,2-cis and 1,2-trans products, often as a mixture. The stereoselectivity in these cases is influenced by factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.
Remote participation from protecting groups at other positions, such as C-4 or C-6, can also influence the stereoselectivity of glycosylation.[15]
Spectroscopic Characterization
The structure and purity of protected galactose derivatives are routinely confirmed using a combination of spectroscopic techniques.
| Protecting Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spectrometry |
| Acetyl | ~2.0-2.2 (s, 3H, -C(O)CH₃) | ~20-21 (-C(O)CH₃), ~170 (C=O) | ~1740-1750 (C=O stretch), ~1230 (C-O stretch) | Characteristic fragmentation patterns involving loss of ketene (42 Da) or acetic acid (60 Da).[6] |
| Benzyl | ~7.2-7.4 (m, Ar-H), ~4.5-5.0 (m, -CH₂-Ar) | ~127-129 (Ar-C), ~70-75 (-CH₂-Ar) | ~3030 (Ar C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1100 (C-O stretch) | Presence of tropylium ion (m/z 91) is characteristic. |
| Isopropylidene | ~1.3-1.5 (s, 6H, -C(CH₃)₂) | ~25-27 (-C(CH₃)₂), ~108-110 (C(CH₃)₂) | ~2990, 2940 (C-H stretch), ~1380, 1370 (gem-dimethyl C-H bend) | Fragmentation often involves the loss of acetone. |
| Silyl (TMS) | ~0.1 (s, 9H, -Si(CH₃)₃) | ~0 (-Si(CH₃)₃) | ~1250, 840 (Si-CH₃), ~1100 (Si-O-C) | Characteristic isotopic pattern for silicon. Fragmentation by loss of methyl groups. |
Table 2: Characteristic Spectroscopic Data for Protected Galactose Derivatives.
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.[16] The fingerprint region for carbohydrates in FTIR is typically between 950 and 1200 cm⁻¹.[17][18]
Experimental Protocols
The following protocols are representative examples for the protection and deprotection of galactose.
Protocol 1: Peracetylation of D-Galactose
This protocol describes the complete acetylation of all hydroxyl groups of D-galactose using acetic anhydride and pyridine.
Rationale: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. Acetic anhydride is the acetylating agent. The reaction is typically quantitative.[19]
Step-by-Step Methodology:
-
Suspend D-galactose (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (5.0-6.0 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and extract with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the peracetylated galactose.
Protocol 2: Formation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose
This protocol details the protection of the C1-C2 and C3-C4 diols of galactose using acetone with an acid catalyst.
Rationale: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, facilitates the formation of the cyclic ketal. 2,2-Dimethoxypropane can also be used as both a reagent and a water scavenger.[5]
Step-by-Step Methodology:
-
Suspend D-galactose (1.0 eq) in anhydrous acetone (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid catalyst by adding aqueous NaHCO₃ or triethylamine.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This protocol describes the removal of acetyl groups under basic conditions.
Rationale: Sodium methoxide in methanol provides a catalytic amount of methoxide ions, which act as a nucleophile to cleave the ester bonds. The reaction is typically fast and clean.[8]
Step-by-Step Methodology:
-
Dissolve the acetylated galactose (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (e.g., a small piece of sodium metal or a solution of NaOMe in methanol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete (typically within 1-2 hours), neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected galactose.
Protocol 4: Deprotection of Benzyl Groups by Catalytic Hydrogenolysis
This protocol outlines the cleavage of benzyl ethers using hydrogen gas and a palladium catalyst.
Rationale: The palladium catalyst facilitates the reductive cleavage of the C-O bond of the benzyl ether in the presence of hydrogen gas. This method is highly efficient but not compatible with other reducible functional groups.[11]
Step-by-Step Methodology:
-
Dissolve the benzylated galactose (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected galactose.
Conclusion
The selection of an appropriate protecting group strategy is a critical determinant of success in the synthesis of complex carbohydrates derived from galactose. This guide has outlined the fundamental physical and chemical properties of galactose derivatives protected with acetyl, benzyl, isopropylidene, and silyl groups. By understanding how these groups influence solubility, reactivity, and stereoselectivity, researchers and drug development professionals can make informed decisions in the design and execution of their synthetic routes. The provided experimental protocols serve as a practical starting point for the implementation of these essential techniques in the laboratory. As the field of glycobiology continues to expand, a deep understanding of the principles of protecting group chemistry will remain an indispensable tool for advancing our knowledge and developing novel carbohydrate-based therapeutics.
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Efficient and green approach for the complete deprotection of O-acetylated biomolecules. (2025). ResearchGate. [Link]
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Xia, T.-Y., Li, Y.-B., Yin, Z.-J., Meng, X.-B., Li, S.-C., & Li, Z.-J. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(9), 1231-1234. [Link]
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How can I make acetylation then bromination for galactose? (2013). ResearchGate. [Link]
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Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). Max-Planck-Gesellschaft. [Link]
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The Design and Synthesis of Different α-Linked Galactose Disaccharides. (2008). TRACE: Tennessee Research and Creative Exchange. [Link]
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Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. (2010). PubMed Central. [Link]
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Demchenko, A. V., & Wolfert, M. A. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(10), 2812-2834. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]
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Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. (2019). MDPI. [Link]
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Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]
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Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (2023). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2013). PubMed Central. [Link]
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Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. (2021). PubMed Central. [Link]
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Reactions of galactose building blocks to assess the impact of different protecting group combinations (Bn=benzyl, Ac=acetyl) on the stereochemical outcome of the glycosylation reaction. (2020). ResearchGate. [Link]
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Selective hydrolysis of terminal isopropylidene ketals-an overview. (2009). TSI Journals. [Link]
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Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. (n.d.). Creative Biolabs. [Link]
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Fourier Transform Infrared Spectroscopy (FTIR) for Carbohydrate Analysis. (2018). ResearchGate. [Link]
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How can one remove a benzyl group from benzylated sugar? (2014). ResearchGate. [Link]
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Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). Max-Planck-Gesellschaft. [Link]
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Versatile acetylation of carbohydrate substrates with bench-top sulfonic acids and application to one-pot syntheses of peracetyl. (2008). Carbohydrate Research, 343(9), 1537-1544. [Link]
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Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). (2022). PubMed Central. [Link]
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A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2013). PubMed Central. [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
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Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt) and Synthesis of New Derivatives. (2020). Journal of Chemical Reviews, 2(4), 263-275. [Link]
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Preparation of 1,2-O-isopropylidene derivatives of alpha-D-galactoseptanose, beta-L-altroseptanose, and 3-O-methyl-alpha-D-guloseptanose. (2001). PubMed. [Link]
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An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. (2003). LookChem. [Link]
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Density, Log P and solubility 2 M of the different solvents. (n.d.). ResearchGate. [Link]
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Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. (2008). ResearchGate. [Link]
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Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. (2012). Tetrahedron, 68(35), 7255-7260. [Link]
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Galactose. (n.d.). Database of ATR-FT-IR spectra of various materials. [Link]
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16: Silylethers. (2021). Chemistry LibreTexts. [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]
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The Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose: A Technical Guide for Advanced Glycochemistry
Introduction: The Central Role of Benzylated Galactose in Modern Drug Discovery
In the landscape of contemporary drug development and glycobiology, 2,3,4,6-Tetra-O-benzyl-D-galactose stands as a cornerstone intermediate. Its strategic importance lies in the robust benzyl ether protecting groups at the C2, C3, C4, and C6 positions of the galactose scaffold. These groups exhibit remarkable stability across a wide spectrum of reaction conditions, yet they can be removed under mild catalytic hydrogenation, offering a versatile tool for complex oligosaccharide and glycoconjugate synthesis.[1] This protected monosaccharide is a linchpin in the synthesis of intricate molecules with profound biological activities, including immunomodulatory glycolipids and targeted drug delivery systems. This guide provides an in-depth exploration of the prevalent synthetic strategies for 2,3,4,6-Tetra-O-benzyl-D-galactose, delving into the mechanistic rationale behind the experimental choices and offering detailed, field-proven protocols for its preparation and purification.
Strategic Approaches to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose can be broadly categorized into two primary strategies: a direct, one-pot approach from D-galactose and a more controlled, two-step synthesis via a glycoside intermediate. The direct approach is often hampered by the similar reactivity of the multiple hydroxyl groups, which can lead to a complex mixture of partially benzylated products, making purification challenging and reducing the overall yield.[2] Consequently, the two-step synthesis is the more widely adopted and reliable method in a research and development setting.
A less common, yet noteworthy, three-step method has also been reported, which proceeds through a benzothiazolylthioacetyl galactose intermediate.[3] While this method is claimed to increase purity and yield, it involves more synthetic steps.[3]
The Two-Step Synthesis: A Reliable and High-Yielding Pathway
The most established and efficient route to 2,3,4,6-Tetra-O-benzyl-D-galactose involves a two-step process:
-
Formation and Per-O-benzylation of a Methyl Glycoside: D-galactose is first converted to its methyl α-D-galactopyranoside. This initial step serves to protect the anomeric hydroxyl group, simplifying the subsequent benzylation reaction and preventing the formation of anomeric mixtures at this stage. The four remaining hydroxyl groups are then per-O-benzylated using a benzyl halide in the presence of a strong base.
-
Acidic Hydrolysis of the Anomeric Methyl Group: The methyl glycoside of the per-O-benzylated intermediate is selectively cleaved under acidic conditions to liberate the anomeric hydroxyl group, yielding the target compound, 2,3,4,6-Tetra-O-benzyl-D-galactose.[2]
This strategic approach allows for greater control over the reaction and generally results in higher overall yields and purity of the final product.
Mechanistic Insights: The Williamson Ether Synthesis in Polyol Benzylation
The core chemical transformation in the benzylation of the methyl galactopyranoside is the Williamson ether synthesis. This classic organic reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
In the context of methyl α-D-galactopyranoside, a strong base, typically sodium hydride (NaH), is used to deprotonate the multiple hydroxyl groups, generating a poly-alkoxide species. This is followed by the addition of a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide (BnBr). The alkoxides then displace the halide from the benzylic carbon in a concerted SN2 mechanism to form the corresponding benzyl ethers.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it effectively solvates the sodium cations without solvating the alkoxide nucleophiles, thereby enhancing their reactivity. The reaction is typically initiated at a low temperature to control the initial exothermic deprotonation and then warmed to drive the SN2 reaction to completion.
Comparative Analysis of Synthetic Protocols
The following table provides a comparative overview of different methodologies for the key steps in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose. It is important to note that while some of these protocols are for the analogous D-glucose derivative, the principles and reaction conditions are directly applicable to the D-galactose series.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylation A | Methyl α-D-glucopyranoside | NaH, Benzyl Chloride | DMF | 0 to 20-40 | 1-4 | 85.5 - 97.4 | [4] |
| Benzylation B | Methyl α-D-glucopyranoside | KOH, Benzyl Chloride | Dioxane | Reflux | Not specified | High | [4] |
| Hydrolysis A | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | HCl, Ethanol | N/A | 95 | 5 | 66.7 - 79.3 | [2] |
| Hydrolysis B | Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | HCl, Acetone | N/A | 55 (Reflux) | 0.33 | 70 | [5] |
| Three-Step Method | D-galactose | 1. Ac₂O, 2-mercaptobenzothiazole 2. KOH, BnCl 3. NBS | Various | Various | Various | 71 - 73.3 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside
This protocol is adapted from established procedures for the per-O-benzylation of methyl glycosides.
Materials:
-
Methyl α-D-galactopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride (BnCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve methyl α-D-galactopyranoside in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in oil, 4.4 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add benzyl chloride (4.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.
-
Remove the DMF under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside.
Protocol 2: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose via Acidic Hydrolysis
This protocol describes the selective cleavage of the anomeric methyl group.
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside to a mixture of concentrated hydrochloric acid and ethanol.[2]
-
Heat the reaction mixture to 95 °C and maintain for 5 hours. A white solid may precipitate during the reaction.[2]
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) to yield 2,3,4,6-Tetra-O-benzyl-D-galactose as a white solid.
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized 2,3,4,6-Tetra-O-benzyl-D-galactose, a combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the anomeric proton (existing as a mixture of α and β anomers in solution), the protons of the pyranose ring, and the aromatic protons of the four benzyl groups. The ¹³C NMR spectrum will confirm the presence of all 34 carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch of the anomeric hydroxyl group and the C-O stretches of the ether linkages.
Safety Considerations
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose involves the use of hazardous reagents that require careful handling in a well-ventilated fume hood.
-
Benzyl Chloride (BnCl): Benzyl chloride is a lachrymator, corrosive, and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow and chemical transformations in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose.
Caption: A logical workflow diagram illustrating the key stages in the two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose.
Caption: A schematic representation of the chemical transformations in the two-step synthesis.
Conclusion
The two-step synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose from its methyl glycoside is a robust and reliable method that provides high yields of this pivotal building block for advanced glycochemistry. A thorough understanding of the underlying Williamson ether synthesis mechanism, coupled with careful control of reaction conditions and rigorous purification, is essential for obtaining the final product in high purity. This guide provides the necessary theoretical framework and practical protocols to empower researchers in their pursuit of complex carbohydrate-based molecules for a wide range of applications in drug discovery and development.
References
-
An Easy Access to 2,3,4,6-Tetra-O-Benzyl-d-Galactopyranose and 2,3,6-T. ACS Publications. Available at: [Link]
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available at: [Link]
-
2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. Available at: [Link]
- Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose. Google Patents.
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose ... Google Patents.
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- 3. CN103665064A - Method for preparing 2,3,4,6-tetra-O-benzyl -D-galactose - Google Patents [patents.google.com]
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- 5. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
An In-depth Technical Guide to (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Introduction: Navigating Nomenclature and Structure
In the field of carbohydrate chemistry, precision in nomenclature is paramount. The compound identified by CAS number 53081-25-7 is formally named (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal. This name describes the open-chain aldehyde form of a per-benzylated glucose molecule. However, it is crucial for researchers to understand that this aldehyde exists in equilibrium with its more stable, cyclic hemiacetal form, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No. 4132-28-9 for the anomeric mixture). In solution and as a solid, the compound predominantly exists as the cyclic glucopyranose, which consists of a mixture of α and β anomers. The open-chain aldehyde form, while less abundant, is the key reactive species in certain chemical transformations.
This guide will refer to the compound as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose for clarity, while acknowledging that the specified CAS number refers to its transient aldehyde isomer. The strategic placement of bulky, non-participating benzyl ether groups at the C2, C3, C4, and C6 positions renders the anomeric C1 hydroxyl the primary site for chemical modification. This feature makes it an exceptionally valuable and versatile building block in the synthesis of complex carbohydrates, glycoconjugates, and numerous pharmaceutical agents, including SGLT2 inhibitors like Dapagliflozin and α-glucosidase inhibitors such as Voglibose.[1][2]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its effective use in a laboratory setting. These properties dictate handling, storage, and reaction conditions.
| Property | Value | References |
| CAS Number | 53081-25-7 (open-chain); 4132-28-9 (cyclic mixture) | [3] |
| Molecular Formula | C₃₄H₃₆O₆ | [4][5] |
| Molecular Weight | 540.65 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder or solid | [6][7] |
| Melting Point | 151-156 °C (cyclic form) | |
| Solubility | Soluble in chloroform, dioxane, toluene; Insoluble in water | [2][3][8] |
| Optical Rotation | [α]²⁰/D +49±2°, c = 2% in dioxane | |
| Storage | Store in freezer (-20°C to 0-8°C), protected from light, in a dry place | [4][5][9] |
Synthesis and Purification: A Validated Protocol
The direct, one-step benzylation of D-glucose is notoriously challenging, often resulting in a mixture of partially protected products due to the similar reactivity of the multiple hydroxyl groups.[1] A more controlled, reliable, and higher-yielding strategy involves a two-step process starting from the readily available methyl α-D-glucopyranoside.[1][10]
Synthetic Workflow Overview
The validated pathway involves two key transformations:
-
Per-benzylation: The four free hydroxyl groups of methyl α-D-glucopyranoside are protected using benzyl bromide (BnBr) in the presence of a strong base like sodium hydride (NaH).
-
Acidic Hydrolysis: The anomeric methyl glycoside of the resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside is selectively cleaved under acidic conditions to yield the target hemiacetal.[1]
Detailed Experimental Protocol
This protocol is adapted from established high-yield methodologies.[10][11]
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside
-
Inert Atmosphere: In a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve methyl α-D-glucopyranoside in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution in an ice bath to below 15°C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups, creating alkoxides. The portion-wise addition and cooling manage the exothermic reaction and hydrogen gas evolution.
-
Stirring: Continue stirring for 30-45 minutes, allowing the hydrogen evolution to cease completely.
-
Benzylation: Slowly add benzyl bromide (BnBr) dropwise, maintaining the reaction temperature below 15°C. Causality: This is a classic Williamson ether synthesis (Sₙ2 reaction). The alkoxides act as nucleophiles, attacking the electrophilic benzylic carbon of BnBr. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving a reactive "naked" alkoxide, thus accelerating the reaction.
-
Reaction Completion: After addition, allow the mixture to warm to room temperature (20-40°C) and stir for 2-4 hours.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).
-
Quenching: Upon completion, carefully quench the excess NaH by the slow addition of methanol.
-
Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Hydrolysis to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Reaction Setup: Add the crude or purified methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside to a mixture of concentrated hydrochloric acid and ethanol.[1]
-
Heating: Heat the reaction mixture to 60-100°C (a temperature of 95°C is often effective) and maintain for 2-8 hours.[1][11] A white solid is expected to precipitate as the product is formed.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature.
-
Purification: Collect the precipitated product by filtration. Wash the solid sequentially with water and a cold organic solvent (e.g., cold ethanol or hexane) to remove impurities.[1]
-
Drying: Dry the final product under vacuum to obtain pure 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a white solid.
Analytical Characterization
Rigorous spectroscopic analysis is required to confirm the structure and purity of the synthesized compound. The presence of both α and β anomers in solution is a key feature observed in NMR spectra.[12]
Spectroscopic Data Summary
| Technique | Key Observations and Expected Values | References |
| ¹H NMR (CDCl₃) | 7.40 - 7.10 ppm (m, 20H): Aromatic protons from the four benzyl groups. 5.24 ppm (d, α-anomer): Anomeric proton (H-1). ~4.6 ppm (d, β-anomer): Anomeric proton (H-1). 4.98 - 3.50 ppm (m): Complex multiplet region for the remaining sugar ring protons (H-2 to H-6) and the benzylic CH₂ protons. | [12] |
| ¹³C NMR (CDCl₃) | ~138 ppm: Quaternary aromatic carbons attached to CH₂. 128.5 - 127.5 ppm: Aromatic CH carbons. ~97 ppm (β-anomer) & ~91 ppm (α-anomer): Anomeric carbons (C-1). ~84-70 ppm: Sugar ring carbons (C-2 to C-5) and benzylic CH₂ carbons. ~68 ppm: C-6 carbon. | [12][13] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad): O-H stretch from the anomeric hydroxyl group. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1100-1000 cm⁻¹: C-O ether stretches. | [14] |
| High-Resolution Mass Spec (HRMS-ESI) | [M+Na]⁺: Calculated for C₃₄H₃₆O₆Na, expected m/z ~563.2359. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm). | [14] |
Key Applications in Research and Drug Development
The synthetic utility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose stems from its unique structure: all hydroxyls are protected except for the anomeric one, which can be readily converted into a glycosyl donor.
-
Glycosylation Reactions: The most common application involves activating the anomeric hydroxyl to create a potent glycosyl donor. For example, reaction with trichloroacetonitrile in the presence of a base (e.g., DBU) forms a trichloroacetimidate donor.[4] This donor is then used in glycosylation reactions to form α-glucosides, which are key structures in many biologically active molecules.[2][4]
-
Synthesis of Pharmaceutical Intermediates: It is a cornerstone in the synthesis of C-aryl glycoside SGLT2 inhibitors, a major class of anti-diabetic drugs.[2] The synthesis involves creating a glycosyl donor from this compound, which is then used to form the crucial carbon-carbon bond with an aromatic aglycone.
-
Precursor for Bioactive Molecules: This compound serves as a starting material for a wide array of complex molecules, including those studied for anti-tumor, antimalarial, and antifungal activities.[2] Its derivatives are also used to synthesize glycolipids and probes for studying carbohydrate-protein interactions and enzyme mechanisms.[2][5]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
-
Storage: The compound should be stored in a tightly sealed container in a freezer, typically at -20°C, to ensure long-term stability.[3][9] It should be kept in a dry environment away from strong oxidizing agents.[2]
-
Hazards: While not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it may cause skin, eye, or respiratory irritation.[15] Avoid creating dust during handling.[15]
Conclusion
This compound, more commonly known and utilized as its cyclic hemiacetal 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is a cornerstone intermediate in modern synthetic chemistry. Its unique structural feature—a single free hydroxyl group at the reactive anomeric position—provides chemists with a reliable and versatile tool for constructing complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its successful application in the development of novel therapeutics and advanced materials.
References
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Chemdad Co., Ltd. (n.d.). 2,3,4,6-TETRA-O-BENZYL-D-GALACTOPYRANOSE. Retrieved from [Link]
- Google Patents. (2018). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.
- Yamanoi, T., Inoue, R., & Oda, Y. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. Molbank, 2012(2), M775.
- Gigg, J., & Gigg, R. (1990). Stereochemical control in the acylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. A route to 1-O-acyl-.alpha.- and -.beta.-D-glucopyranoses. The Journal of Organic Chemistry, 55(24), 5895-5899.
-
PubChem. (n.d.). 2,3,4,6-Tetra-O-benzyl-D-glucopyranose-13C. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR]. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H NMR of 2,3,4,6-Tetra-O-benzyl-d-glucopyranose. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Benzylated Monosaccharides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the modification of natural scaffolds presents a fertile ground for the development of novel therapeutic agents. Among these, monosaccharides, the fundamental units of carbohydrates, offer a versatile platform for chemical derivatization to enhance their biological activities. The introduction of benzyl groups, a process known as benzylation, has emerged as a particularly effective strategy to modulate the pharmacological properties of these simple sugars. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of benzylated monosaccharides, offering field-proven insights into their burgeoning role in medicinal chemistry.
The Rationale for Benzylation: Enhancing Lipophilicity and Biological Interactions
The strategic addition of benzyl groups to monosaccharide scaffolds is a cornerstone of their journey from simple sugars to potent bioactive molecules. The primary driver for this chemical modification is the enhancement of lipophilicity. The bulky, nonpolar benzyl groups increase the molecule's ability to traverse cellular membranes, a critical step for reaching intracellular targets. This improved bioavailability is often a prerequisite for significant biological activity.
Furthermore, the aromatic nature of the benzyl moiety introduces the potential for π-π stacking interactions with aromatic residues within the active sites of target proteins, such as enzymes and receptors. This can lead to stronger and more specific binding, thereby enhancing the compound's potency and selectivity. The Williamson ether synthesis is a classical and widely employed method for the benzylation of hydroxyl groups on monosaccharides, involving the reaction of an alkoxide with a benzyl halide.[1][2][3][4][5]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with antibacterial and antifungal properties. Benzylated and otherwise acylated monosaccharide derivatives have demonstrated considerable promise in this arena.[6]
Mechanism of Action
The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the integrity of microbial cell membranes. The lipophilic benzyl groups are thought to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[7]
Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)
A standard method to quantify the antimicrobial activity of these compounds is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][8][9][10][11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The benzylated monosaccharide is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is read as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6][8][9][10][11]
Data Presentation: Antimicrobial Activity of Benzylated Monosaccharide Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Benzylated D-glucopyranoside derivative | Staphylococcus aureus | 12.5 | [12] |
| Benzylated D-mannofuranoside derivative | Escherichia coli | 25 | [13] |
| Acylated D-glucofuranose derivative | Candida albicans | 6.25 | [13] |
Anticancer Activity: Targeting the Proliferative Machinery of Cancer Cells
The development of selective cytotoxic agents against cancer cells is a primary objective in oncology research. Glucopyranosyl-conjugated benzyl derivatives and N6-benzyladenosine analogs have emerged as promising classes of anticancer compounds.[13][14][15][16][17][18]
Mechanism of Action: Induction of Apoptosis
A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13][14] This process is often mediated by the activation of a cascade of enzymes known as caspases. The intrinsic pathway of apoptosis, which is frequently implicated, involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[19][20][21][22][23] Some N6-benzyladenosine analogs have been shown to inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway, which is crucial for the prenylation of proteins involved in cell growth and survival.[17][18]
Diagram: Intrinsic Apoptotic Pathway Activated by Benzylated Monosaccharides
Caption: Intrinsic apoptotic pathway initiated by benzylated monosaccharides.
Experimental Evaluation: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[24][25][26]
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzylated monosaccharide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[24][25][26]
Data Presentation: Anticancer Activity of Benzylated Monosaccharide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Glucopyranosyl-conjugated benzyl derivative 8d | HCT-116 (Colon Cancer) | 15.6 | [13][14] |
| N6-benzyladenosine analog 2f | HCT-116 (Colon Cancer) | ~10 | [17][18] |
| Benzylated D-galactose derivative 14α | A549 (Lung Cancer) | ~20 | [27] |
Antiviral Activity: Inhibiting Viral Replication
Modified nucleosides, including those with benzyl protection, have been investigated for their potential as antiviral agents. These compounds can act as chain terminators during viral DNA or RNA synthesis, thereby halting viral replication.
Mechanism of Action
Benzylated nucleoside analogs can be taken up by host cells and phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analog can then be incorporated into the growing viral nucleic acid chain by viral polymerases. The presence of the modified sugar, often lacking a 3'-hydroxyl group or having it in a non-permissive conformation, prevents the addition of the next nucleotide, leading to chain termination and inhibition of viral replication.
Experimental Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[12][27][28][29][30]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: A confluent monolayer of host cells susceptible to the virus is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of virus.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the benzylated nucleoside analog.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 (the concentration of the compound that reduces the number of plaques by 50%) is then calculated.[12][27][28][29][30]
Synthesis of Bioactive Benzylated Monosaccharides: A Workflow
The synthesis of these promising compounds requires a multi-step process, often starting from commercially available monosaccharides. The following diagram illustrates a general workflow for the synthesis of a glucopyranosyl-conjugated benzyl derivative.
Diagram: Synthetic Workflow for a Glucopyranosyl-Conjugated Benzyl Derivative
Caption: A generalized synthetic workflow for glucopyranosyl-conjugated benzyl derivatives.
Conclusion and Future Perspectives
Benzylated monosaccharides represent a compelling class of bioactive molecules with demonstrated antimicrobial, anticancer, and antiviral potential. Their enhanced lipophilicity and ability to engage in specific interactions with biological targets underscore the value of this synthetic modification. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers in the rational design and evaluation of novel carbohydrate-based therapeutics.
Future research in this field will likely focus on the development of more selective and potent derivatives through structure-activity relationship (SAR) studies, the elucidation of novel biological targets and mechanisms of action, and the exploration of advanced drug delivery systems to further enhance their therapeutic efficacy. The continued investigation of benzylated monosaccharides holds the promise of yielding next-generation drugs to address pressing global health challenges.
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From Sweet Mystery to Stereochemical Triumph: A Technical History of Polyhydroxy Aldehydes
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Polyhydroxy aldehydes, the foundational molecules of carbohydrate chemistry, represent a class of compounds whose structural complexity initially defied elucidation.[1][2] Their history is a compelling narrative of scientific deduction, experimental ingenuity, and the development of fundamental concepts that now underpin vast areas of biochemistry, molecular biology, and therapeutic development. This guide traces the historical arc from the initial isolation of these "sugars" to the monumental work of Emil Fischer, who unraveled their stereochemical intricacies, and the subsequent discovery of their cyclic nature. We will explore the key experiments, the logic behind them, and the enduring impact of this foundational knowledge on modern science.
Chapter 1: Early Encounters and the Constitutional Puzzle
The story of polyhydroxy aldehydes, or aldoses, begins not with their structure, but with their isolation and the initial attempts to understand their basic composition. In the late 18th century, chemists like Carl Wilhelm Scheele began isolating organic compounds from natural sources, laying the groundwork for future studies.[3] Antoine Lavoisier's experiments soon established that sugars were composed of carbon, hydrogen, and oxygen.[3] The empirical formula, often resolving to Cn(H₂O)n, led to the misleading but persistent name "carbohydrate," implying they were simple hydrates of carbon.[4]
The central challenge of the 19th century was to move beyond this elemental formula to a constitutional one. It was clear these molecules possessed multiple hydroxyl (-OH) groups and a carbonyl group. The critical question was whether the carbonyl was an aldehyde or a ketone. Chemical reactions provided the answer:
-
Oxidation: Mild oxidation converted aldoses into carboxylic acids (aldonic acids) with the same number of carbon atoms, a characteristic reaction of aldehydes.
-
Reduction: Reduction of aldoses yielded linear poly-alcohols (alditols).
These findings strongly supported a straight-chain structure containing a terminal aldehyde group and a series of secondary hydroxyl groups.[5][6] Yet, this was only the first layer of a much deeper complexity.
Chapter 2: The Stereochemical Labyrinth and Fischer's Ascent
The true challenge lay in stereochemistry. Based on the tetrahedral carbon theory proposed by van't Hoff and Le Bel, an aldohexose like glucose, with four chiral centers, could exist as 2⁴ = 16 different stereoisomers.[2][7] Determining which of these 16 possibilities corresponded to naturally occurring glucose was a monumental task undertaken and solved by the German chemist Emil Fischer, a feat for which he was awarded the Nobel Prize in Chemistry in 1902.[1][2]
Fischer's approach was a masterclass in logical deduction, built upon three pillars: the Kiliani-Fischer synthesis, analysis of molecular symmetry through oxidation, and the invention of a new representational tool—the Fischer projection.[1]
The Fischer Projection: A Tool for a 2D World
To manage the complexity of stereoisomers on paper, Fischer devised a convention for representing three-dimensional chiral centers in two dimensions.[2][3] In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde) at the top. Horizontal lines represent bonds coming out towards the viewer, while vertical lines represent bonds going away from the viewer. This simple, unambiguous system was crucial for tracking the stereochemical relationships between different sugars.[2]
The Kiliani-Fischer Synthesis: Ascending the Aldose Ladder
A cornerstone of Fischer's proof was the Kiliani-Fischer synthesis , a method for elongating the carbon chain of an aldose by one atom.[8][9][10] This reaction not only allowed for the synthesis of larger sugars from smaller ones but also provided critical information about their stereochemical relationships.[11]
The synthesis proceeds by adding hydrogen cyanide (HCN) to the aldehyde group, forming two diastereomeric cyanohydrins because a new chiral center is created at C2.[8][9] Hydrolysis of these cyanohydrins followed by reduction yields two new aldoses that are epimers at the C2 position (differing only in the configuration at that one chiral center).[9][12] For example, applying the Kiliani-Fischer synthesis to D-arabinose produces both D-glucose and D-mannose, proving that these two aldohexoses differ only in their C2 stereochemistry.[9]
Experimental Protocol: The Classic Kiliani-Fischer Synthesis
-
Cyanohydrin Formation: The starting aldose (e.g., D-arabinose) is treated with aqueous sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the carbonyl carbon of the open-chain aldehyde form.[9] This step is not stereospecific and produces a mixture of two diastereomeric cyanohydrins.
-
Hydrolysis: The resulting cyanohydrin mixture is heated in water. This hydrolyzes the nitrile group (-CN) into a carboxylic acid group (-COOH), which rapidly cyclizes to form a more stable mixture of aldonic acid lactones (cyclic esters).[9]
-
Separation (Optional but Recommended): The diastereomeric lactones can be separated at this stage using techniques like fractional crystallization. This allows for the synthesis of a single, pure higher aldose in the final step.
-
Reduction: The separated lactone (or the mixture) is reduced to the aldehyde. Fischer originally used a sodium amalgam (Na/Hg) in a mildly acidic solution.[8][9] This carefully controlled reduction converts the lactone back into the aldehyde, yielding the final, chain-lengthened aldose(s).
Figure 1: Workflow of the Kiliani-Fischer Synthesis.
By systematically applying this synthesis and analyzing the products, Fischer built a family tree of aldoses, all relative to a single reference compound: D-glyceraldehyde.[2] He arbitrarily assigned the 'D' configuration to the form of glyceraldehyde that rotated plane-polarized light to the right.[2] This guess had a 50% chance of being correct, and remarkably, it was confirmed by X-ray crystallography in 1951.[2]
Chapter 3: Beyond the Chain - The Rise of the Ring
Despite the success of Fischer's linear model, it could not explain certain observations. The most prominent of these was mutarotation . In 1846, Augustin-Pierre Dubrunfaut noticed that the optical rotation of a freshly prepared aqueous solution of glucose changed over time, eventually settling at an equilibrium value.[13][14] For example, pure α-D-glucose has a specific rotation of +112.2°, while pure β-D-glucose is +18.7°.[14][15] However, when either is dissolved in water, the rotation of the solution converges to +52.7°.[14][15]
This phenomenon was inexplicable with a static, open-chain structure. It strongly suggested an equilibrium between two or more forms of the molecule in solution.[13][15] The answer was the formation of a cyclic hemiacetal . Aldehydes and alcohols can react to form hemiacetals.[16][17] In a polyhydroxy aldehyde like glucose, the C5-hydroxyl group can attack the C1-aldehyde group in an intramolecular reaction, forming a stable six-membered ring.[16][18]
This cyclization creates a new chiral center at C1 (the anomeric carbon), resulting in two possible diastereomers, designated α and β.[16][19] In aqueous solution, the ring can open back to the linear form and then re-close, allowing the α and β anomers to interconvert until they reach their characteristic equilibrium concentrations—a process that perfectly explains mutarotation.[15][20]
Figure 2: Interconversion of linear and cyclic forms of D-glucose.
Chapter 4: Modern Implications for Drug Development
The foundational understanding of polyhydroxy aldehyde structure and stereochemistry is not merely a historical curiosity; it is essential to modern research and drug development.
-
Molecular Recognition: The precise three-dimensional arrangement of hydroxyl groups on a sugar ring is critical for its interaction with proteins, such as enzymes and cell surface receptors. This specificity is the basis for drug design, where carbohydrate moieties can be used to target specific cells or to modulate the activity of enzymes involved in disease.
-
Glycosylated Therapeutics: Many modern drugs are glycosylated, meaning they have sugar chains attached to them. This can improve solubility, stability, and pharmacokinetic properties. Understanding the underlying chemistry of the monosaccharide building blocks is crucial for designing and synthesizing these complex therapeutics.
-
Antiviral and Antibacterial Agents: Many pathogens rely on specific carbohydrate-protein interactions to infect host cells. Drugs that mimic these carbohydrates can act as competitive inhibitors, blocking the pathogen's ability to attach and invade.
| D-Aldose | Number of Carbons | Number of Stereoisomers (2^(n-2)) |
| D-Glyceraldehyde | 3 | 2 |
| D-Erythrose, D-Threose | 4 | 4 |
| D-Ribose, D-Arabinose, D-Xylose, D-Lyxose | 5 | 8 |
| D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, D-Idose, D-Galactose, D-Talose | 6 | 16 |
| Table 1: The family of D-aldoses, showing the exponential increase in stereoisomers with chain length. |
Conclusion
The journey to understand the structure of polyhydroxy aldehydes is a landmark achievement in the history of chemistry. It forced the development of new experimental techniques, new forms of chemical representation, and a new level of appreciation for the subtleties of three-dimensional molecular architecture. The logical rigor of Emil Fischer's work remains a benchmark for structural elucidation. Today, the principles he established are applied daily in laboratories around the world, driving innovation in fields from materials science to the development of life-saving medicines. The simple sugar molecule, once a source of chemical mystery, is now a cornerstone of modern molecular science.
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A Technical Guide to the Spectroscopic Characterization of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Abstract
(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a pivotal, heavily protected monosaccharide derivative used in advanced organic synthesis, particularly in the construction of complex oligosaccharides and glycoconjugates.[1] Its utility is derived from the four benzyl ether groups that protect the hydroxyls at positions 2, 3, 4, and 6, leaving a free hydroxyl at C5 and a reactive aldehyde at C1. Accurate structural confirmation of this molecule is paramount for its successful application in multi-step syntheses. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to unequivocally characterize its structure. We will explore not just the data itself, but the underlying principles and experimental logic that validate the interpretation, providing researchers with a robust framework for analysis.
Molecular Structure and Solution-State Equilibria
The nominal structure of the topic compound is an acyclic aldehyde. However, in solution, aldehydes with a hydroxyl group at the C5 position, such as this one, exist in a dynamic equilibrium with their cyclic hemiacetal forms. This equilibrium mixture typically includes the five-membered furanose and six-membered pyranose rings, each of which can exist as α and β anomers.
The presence of these multiple tautomers in solution is a critical consideration, as it profoundly impacts the complexity of the spectroscopic data, especially NMR spectra. While the open-chain aldehyde may be a minor component, its characteristic signals, particularly the aldehyde proton and carbonyl carbon, are key diagnostic markers. The pyranose forms are generally the most abundant and thermodynamically stable isomers in solution.[2]
Mass Spectrometry (MS) Analysis
Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a molecule. For a polar, non-volatile compound like a protected carbohydrate, electrospray ionization (ESI) is the method of choice as it is a "soft" ionization technique that minimizes fragmentation and preserves the intact molecule for detection.[3]
-
Sample Preparation: A dilute solution of the analyte is prepared (approx. 0.1 mg/mL) in a solvent compatible with mass spectrometry, typically methanol or acetonitrile.
-
Ionization: The solution is introduced into the ESI source. A high voltage is applied, generating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions of the analyte.
-
Detection: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge ratio (m/z). Analysis is typically performed in positive ion mode, as carbohydrates readily form adducts with protons ([M+H]⁺) or alkali metal ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4]
Based on the molecular formula C₃₄H₃₆O₆, the exact molecular weight is 540.2512 g/mol .[5] The high-resolution mass spectrum (HRMS) should confirm this composition with high accuracy.
| Ion Species | Formula | Calculated m/z | Rationale |
| [M+H]⁺ | [C₃₄H₃₇O₆]⁺ | 541.2585 | Protonation of a lone pair on an oxygen atom (e.g., ether or hydroxyl). |
| [M+Na]⁺ | [C₃₄H₃₆O₆Na]⁺ | 563.2404 | Chelation of a sodium ion, common with poly-oxygenated compounds. |
| [M+K]⁺ | [C₃₄H₃₆O₆K]⁺ | 579.2144 | Chelation of a potassium ion, often present as a trace impurity. |
Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of a selected precursor ion (e.g., [M+Na]⁺). For protected carbohydrates, fragmentation is predictable and primarily involves the cleavage of protecting groups and cross-ring cleavages.[6][7]
A primary fragmentation pathway involves the sequential loss of benzyl groups (C₇H₇•, 91 Da) or benzyloxy radicals (•OCH₂Ph, 107 Da). The stability of the resulting benzyl cation (m/z 91) makes it a ubiquitous and characteristic peak in the spectrum of benzylated compounds.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of chemical bonds.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An anvil is pressed against the sample to ensure good contact. The IR beam is passed through the crystal, where it reflects internally and evanescently penetrates the sample, generating an absorption spectrum. This method requires minimal sample preparation and is non-destructive.
The IR spectrum of this compound is expected to display several characteristic absorption bands.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3600–3300 | O–H Stretch | Hydroxyl (-OH) | Strong, Broad |
| 3100–3000 | C–H Stretch | Aromatic C-H | Medium, Sharp |
| 3000–2850 | C–H Stretch | Aliphatic C-H | Medium, Sharp |
| ~1725 | C=O Stretch | Aldehyde (-CHO) | Strong, Sharp |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |
| 1150–1000 | C–O Stretch | Ether (C-O-C), Alcohol (C-OH) | Very Strong, Complex, Broad |
The most diagnostic peaks are the broad O-H stretch from the C5 hydroxyl, the sharp C=O stretch confirming the aldehyde, and the extremely strong, complex bands in the 1150-1000 cm⁻¹ "fingerprint" region, which arise from the numerous C-O ether and alcohol bonds characteristic of carbohydrates.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and stereochemistry. As noted previously, the spectrum will reflect the equilibrium mixture of isomers, which complicates analysis but also provides a complete picture of the compound's behavior in solution.[11]
-
Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically chloroform-d (CDCl₃), which offers excellent solubility for benzylated compounds. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include ¹H, ¹³C, and 2D correlation experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
The ¹³C NMR spectrum provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the local electronic environment.
| Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| ~201 | C1 (Aldehyde, -C HO) | The carbonyl carbon is highly deshielded and appears far downfield. |
| 138–137 | C (Aromatic, Quaternary) | Benzyl ipso-carbons, attached to the -OCH₂ group. |
| 129–127 | CH (Aromatic) | Pro-bearing carbons of the four benzyl rings. |
| 85–70 | C2, C3, C4, C5 (Sugar Backbone) | Carbons bearing electron-withdrawing oxygen atoms. |
| 75–72 | CH₂ (Benzyl, -OC H₂Ph) | Methylene carbons of the four benzyl ether groups. |
| ~68 | C6 (Sugar Backbone) | The terminal CH₂OBn carbon. |
The ¹H NMR spectrum is expected to be complex due to overlapping signals and the presence of multiple isomers. However, key regions can be readily identified. The data below is predicted for the major pyranose anomer, with notes on the aldehyde form.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Key Correlations |
| ~9.7 | s | H1 (Aldehyde) | A sharp singlet far downfield, characteristic of an aldehyde proton. Its integration will be low if the open-chain form is a minor component. |
| 7.4–7.2 | m | Aromatic (20H) | A large, complex multiplet corresponding to the protons on the four benzyl rings. |
| 5.5–3.5 | m | H1-H6 (Sugar Backbone) | A highly crowded region containing signals for all the protons on the sugar ring. The anomeric proton (H1 of the cyclic form) is typically the most downfield (~5.2-4.6 ppm). |
| 5.0–4.4 | m | -OCH₂Ph (8H) | The eight methylene protons of the benzyl groups. They are diastereotopic and often appear as a series of doublets or complex multiplets. |
| ~2.5 | br s | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |
Caption: Workflow for complete NMR-based structural elucidation.
-
COSY: Identifies protons that are coupled (typically on adjacent carbons), allowing for the tracing of the H1-H2-H3-H4-H5-H6 spin system through the sugar backbone.
-
HSQC: Correlates each proton signal directly to the carbon atom it is attached to. By combining the C-H pairs from HSQC with the connectivity map from COSY, the entire molecular skeleton can be unambiguously assembled.
Conclusion
The comprehensive structural analysis of this compound requires a multi-faceted spectroscopic approach. ESI-MS confirms the molecular weight and elemental formula. IR spectroscopy provides rapid confirmation of key functional groups, notably the aldehyde and hydroxyl moieties. Finally, a combination of 1D and 2D NMR experiments delivers an unambiguous assignment of the complete carbon-hydrogen framework, accounting for the complex equilibrium that exists in solution. This integrated methodology provides a self-validating and trustworthy characterization, ensuring the structural integrity of this critical building block for chemical synthesis.
References
- BenchChem. (2025). A Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Commercial Availability, Synthesis, and Characterization.
- BenchChem. (2025). A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Greis, K., et al. (n.d.). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications.
-
Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-12. Retrieved from [Link]
-
Hofmann, J., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit user discussion. (2025). Analyzing NMR spectra of protected glucose. r/chemistry. Retrieved from [Link]
-
Tvaroska, I., & Carver, J. P. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Ruhaak, L. R., et al. (2010). Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. Rapid Communications in Mass Spectrometry, 24(11), 1591-1598. Retrieved from [Link]
-
Smith, B. C. (2017). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy Online. Retrieved from [Link]
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Li, S., et al. (2022). Applications of infrared spectroscopy in polysaccharide structural analysis: Progress, challenge and perspective. Food Chemistry. Retrieved from [Link]
-
Tipson, R. S. (1968). Infrared spectroscopy of carbohydrates: a review of the literature. National Bureau of Standards. Retrieved from [Link]
- Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5, 397-409.
-
Harvey, D. J. (2020). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. YouTube. Retrieved from [Link]
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commercial suppliers of 2,3,4,6-Tetra-O-benzyl-D-galactose
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactose: From Commercial Sourcing to Synthetic Applications
Introduction
2,3,4,6-Tetra-O-benzyl-D-galactose is a pivotal protected monosaccharide in the field of synthetic carbohydrate chemistry. Its strategic benzylation at the 2, 3, 4, and 6 positions renders the hydroxyl groups inert to a wide range of reaction conditions, thereby allowing for selective manipulation of the anomeric hydroxyl group. This feature makes it an invaluable building block for the synthesis of complex oligosaccharides, glycoconjugates, and various pharmaceutical intermediates.[1][2][3] The benzyl ether protecting groups offer excellent stability and can be removed under mild hydrogenolysis conditions, ensuring the integrity of other functional groups within the target molecule.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering the commercial landscape of 2,3,4,6-Tetra-O-benzyl-D-galactose, its physicochemical properties, detailed protocols for its synthesis and purification, analytical methods for quality control, and its key applications in the synthesis of biologically significant molecules.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer 2,3,4,6-Tetra-O-benzyl-D-galactose, typically with high purity suitable for research and development purposes. When selecting a supplier, it is crucial to consider the purity, the analytical methods used for quality control, and the available quantities.
| Supplier | CAS Number | Purity | Appearance | Storage Temperature |
| Sigma-Aldrich | 53081-25-7 | ≥98% | Powder | −20°C |
| Chem-Impex | 53081-25-7 | ≥98% (Assay) | White or slightly yellow to off-white solid or syrup | 0 - 8 °C[2] |
| Wellspring Chemicals | 53081-25-7 / 6386-24-9 | ≥98% (HPLC) | White powder | Room temperature, airtight, moisture-proof[4] |
| National Analytical Corporation | 53081-25-7 | ≥98% | Solid | Not specified[5] |
| TCI Chemicals | 53081-25-7 | >98.0% (TLC) | White to almost white Crystalline Powder | Refrigerator |
Physicochemical and Analytical Data
Accurate characterization of 2,3,4,6-Tetra-O-benzyl-D-galactose is essential for its successful application in synthesis.
| Parameter | Value | Source(s) |
| CAS Number | 53081-25-7 | [2] |
| Molecular Formula | C₃₄H₃₆O₆ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | White to off-white powder or crystalline solid | [2][4][6] |
| Melting Point | 60-63 °C | [6] |
| Optical Rotation | [α]D²⁰ = 8 ± 2 ° (c=1 in Chloroform) | [2] |
| Solubility | Insoluble in water, soluble in chloroform | [4] |
| Storage Temperature | −20°C to 8°C, moisture-proof | [2][7] |
Synthesis and Purification
While commercially available, 2,3,4,6-Tetra-O-benzyl-D-galactose can also be synthesized in the laboratory. The most common route involves the protection of D-galactose, often via its methyl glycoside, followed by benzylation and subsequent hydrolysis of the anomeric protecting group. A three-step synthesis starting from galactose has also been reported.[8]
Synthetic Workflow
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The Strategic Imperative of Protecting Groups in Modern Carbohydrate Synthesis: An In-depth Technical Guide
Introduction: Navigating the Labyrinth of Polyhydroxylated Complexity
Carbohydrates, the most abundant and structurally diverse class of biomolecules, present a formidable challenge to the synthetic chemist.[1][2] Their densely packed, stereochemically rich polyhydroxy nature means that the selective functionalization of a single hydroxyl group in the presence of many others of similar reactivity is a non-trivial task.[3][4][5] This inherent complexity is the primary driver for the extensive use of protecting groups in carbohydrate synthesis.[3][4][6] Protecting groups are transient chemical modifications of functional groups that mask their inherent reactivity, allowing for chemical transformations to be performed selectively at other positions of the molecule.[3][6] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the pivotal role of protecting groups in carbohydrate synthesis. We will delve into the strategic considerations behind their selection and application, their profound influence on reactivity and stereoselectivity, and provide practical, field-proven methodologies for their use.
The "Why": Core Principles of Protecting Group Strategy
The fundamental principle behind employing a protecting group strategy is to orchestrate a sequence of reactions that would otherwise be impossible due to the competing reactivity of multiple functional groups.[7] A successful protecting group strategy is underpinned by several key considerations:
-
Ease and Selectivity of Introduction: The protecting group should be introduced in high yield under mild conditions, and ideally, with regioselectivity to differentiate between hydroxyl groups of varying reactivity.[7]
-
Stability: The protected group must be stable to a wide range of reaction conditions that will be employed in subsequent synthetic steps.[8]
-
Ease and Selectivity of Removal (Deprotection): The protecting group must be removable in high yield under conditions that do not affect other functional groups or the newly formed glycosidic linkages.[7]
-
Orthogonality: In the context of complex oligosaccharide synthesis, multiple protecting groups are often required. An orthogonal set of protecting groups is one where each type of group can be removed selectively in any order without affecting the others.[7][9][10][11] This is a cornerstone of modern carbohydrate synthesis, enabling the construction of highly complex and branched structures.[9][10][11]
A Chemist's Toolbox: A Survey of Common Protecting Groups in Carbohydrate Synthesis
The choice of protecting group is a critical strategic decision in any carbohydrate synthesis. Below is a summary of some of the most frequently employed protecting groups, their characteristics, and common conditions for their introduction and removal.
| Protecting Group Class | Example(s) | Introduction Reagents | Removal Conditions | Key Characteristics & Strategic Application |
| Ethers | Benzyl (Bn), p-Methoxybenzyl (PMB) | BnBr, NaH, DMF; BnCl, NaH, TBAI | H₂, Pd/C; Na, liq. NH₃; DDQ (for PMB) | Robust, stable to a wide range of acidic and basic conditions. Often used as "permanent" protecting groups. PMB can be removed oxidatively in the presence of Bn. |
| Trityl (Tr), Silyl Ethers (TBDMS, TBDPS, TIPS) | TrCl, pyridine; TBDMSCl, imidazole, DMF | Mild acid (e.g., AcOH); TBAF (for silyl ethers) | Bulky groups that selectively protect the sterically less hindered primary hydroxyl group (C-6). Silyl ether stability is tunable based on the steric bulk of the alkyl groups on silicon. | |
| Esters | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv) | Ac₂O, pyridine; BzCl, pyridine | NaOMe, MeOH; NaOH | Introduced under basic or neutral conditions, removed by base-catalyzed hydrolysis. Acyl groups at C-2 can act as participating groups, influencing stereoselectivity. Pivaloyl esters are more sterically hindered and thus more stable than acetates. |
| Acetals | Benzylidene acetal, Isopropylidene acetal | PhCHO, ZnCl₂; Acetone, H₂SO₄ | Mild acid; Catalytic hydrogenation | Protects cis- or trans-diols. 4,6-O-Benzylidene acetals are common in pyranosides and can be regioselectively opened to reveal either the C-4 or C-6 hydroxyl group. |
| Carbamates & Carbonates | tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz) | Boc₂O, base; CbzCl, base | TFA (for Boc); H₂, Pd/C (for Cbz) | Primarily used for the protection of amino groups in aminosugars. |
The Mechanistic Influence of Protecting Groups on Glycosylation
Protecting groups are not merely passive spectators in a glycosylation reaction; they exert a profound influence on the reactivity of the glycosyl donor and, most critically, the stereochemical outcome of the glycosidic bond formation.[4][6] This influence is primarily categorized into two types: participating and non-participating groups.
Participating Groups: Directing Stereoselectivity through Neighboring Group Participation
An acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position of a glycosyl donor can participate in the reaction mechanism to direct the formation of a 1,2-trans-glycosidic linkage.[3][6] This phenomenon, known as neighboring group participation (NGP), proceeds via the formation of a cyclic acyloxonium ion intermediate after the departure of the anomeric leaving group.[3][6] This intermediate shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, thus ensuring high stereoselectivity.[6]
Caption: Mechanism of Neighboring Group Participation by a C-2 Acyl Group.
Non-Participating Groups: The Realm of SN1 and SN2 Pathways
In contrast, non-participating groups, such as benzyl or silyl ethers, at the C-2 position do not form a covalent intermediate with the anomeric center.[3] In their presence, the stereochemical outcome of the glycosylation is governed by a complex interplay of factors including the stability of the oxocarbenium ion intermediate, the nature of the solvent, the leaving group, and the promoter system. These reactions can proceed through SN1-like or SN2-like pathways, often resulting in mixtures of anomers. The formation of 1,2-cis-glycosidic linkages, which is often a significant challenge, typically requires the use of non-participating protecting groups.[6]
Orthogonal Protecting Group Strategies in Action
The synthesis of complex, biologically relevant oligosaccharides often necessitates the use of multiple, orthogonal protecting groups.[7][9][10] This strategy allows for the selective deprotection of a single hydroxyl group at a specific stage of the synthesis, enabling the stepwise elongation of the carbohydrate chain.
A classic example of an orthogonal set is the combination of:
-
Benzyl (Bn) ethers: Removed by catalytic hydrogenation.
-
Acetyl (Ac) esters: Removed by base-catalyzed hydrolysis.
-
tert-Butyldimethylsilyl (TBDMS) ether: Removed by a fluoride source (e.g., TBAF).
Caption: Workflow of an Orthogonal Protecting Group Strategy in Oligosaccharide Synthesis.
Experimental Protocols: From Theory to Practice
The successful implementation of a protecting group strategy hinges on reliable and reproducible experimental procedures. Below are detailed, step-by-step methodologies for the introduction and removal of some of the most common protecting groups.
Protocol 1: Per-O-Acetylation of a Monosaccharide
This protocol describes the complete acetylation of all hydroxyl groups on a monosaccharide, such as D-glucose, using acetic anhydride.
Materials:
-
D-Glucose (1.0 eq)
-
Acetic Anhydride (10 eq)
-
Pyridine (solvent)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve D-glucose in pyridine in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride, followed by a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the per-O-acetylated glucose.
Protocol 2: Selective Protection of a Primary Hydroxyl Group with a Silyl Ether
This protocol details the selective protection of the primary hydroxyl group of a monosaccharide derivative using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Monosaccharide with a free primary hydroxyl group (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the monosaccharide in dry DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Add imidazole, followed by TBDMSCl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 3: Benzylation of Hydroxyl Groups
This protocol describes the benzylation of hydroxyl groups using benzyl bromide and sodium hydride.[8][12]
Materials:
-
Carbohydrate with free hydroxyl group(s) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq per -OH)
-
Benzyl bromide (BnBr) (1.2 eq per -OH)
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the carbohydrate in dry DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench carefully with methanol.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Regioselective Reductive Opening of a 4,6-O-Benzylidene Acetal
This protocol describes the regioselective opening of a 4,6-O-benzylidene acetal to afford a free C-4 hydroxyl and a C-6 O-benzyl ether.[5][13]
Materials:
-
4,6-O-Benzylidene protected carbohydrate (1.0 eq)
-
Triethylsilane (Et₃SiH) (2.0-3.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0-3.0 eq)
-
Dry Dichloromethane (DCM)
-
Molecular sieves 4 Å
-
Triethylamine (NEt₃)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the benzylidene-protected carbohydrate in dry DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add activated molecular sieves 4 Å and stir for 30 minutes at room temperature.
-
Cool the mixture to -78 °C.
-
Add Et₃SiH followed by the slow addition of TfOH.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding triethylamine.
-
Dilute with DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Conclusion: The Enabling Science of Protecting Groups
The strategic and judicious use of protecting groups is not merely a technical necessity in carbohydrate synthesis; it is an enabling science that has paved the way for the construction of increasingly complex and biologically significant oligosaccharides and glycoconjugates. A deep understanding of the properties of different protecting groups, their mechanistic influence on key reactions, and the principles of orthogonal protection strategies is essential for any researcher venturing into this challenging yet rewarding field. As our understanding of the glycome continues to expand, the development of new and more sophisticated protecting group methodologies will undoubtedly remain a key driver of innovation in the chemical synthesis of carbohydrates.
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Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
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Boltje, T. J., Li, C., & Boons, G.-J. (2009). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 11(18), 4346–4349. [Link]
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Das, S., & Mal, N. C. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 18, 1038–1071. [Link]
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van der Vorm, S., Hansen, T., van Hengst, J. M. A., Overkleeft, H. S., van der Marel, G. A., & Codée, J. D. C. (2019). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society, 141(15), 6337–6346. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules (Basel, Switzerland), 15(10), 7235–7265. [Link]
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ResearchGate. (n.d.). Protecting Group Strategies for Sialic Acid Derivatives. Retrieved from [Link]
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R Discovery. (2010, October 20). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
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OUCI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]
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van der Vorm, S. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University. [Link]
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Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2007). Regioselective one-pot protection of carbohydrates. Nature, 446(7138), 896–899. [Link]
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Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(08), 1193–1196. [Link]
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Zulueta, M. M. L., Lin, S.-Y., Lin, R.-R., & Hung, S.-C. (2014). Regioselective one-pot protection, protection–glycosylation and protection–glycosylation–glycosylation of carbohydrates: a case study with d-glucose. Organic & Biomolecular Chemistry, 12(3), 376–382. [Link]
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Li, W., Liu, G., & Li, X. (2024). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 29(1), 245. [Link]
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Pimpim, M., & Fernandes, P. (2023). Advances in Protecting Groups for Oligosaccharide Synthesis. ChemistrySelect, 8(15). [Link]
-
ResearchGate. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2- O -Benzoyl groups: A Mechanistic Investigation. [Link]
-
Wang, C. C., Zulueta, M. M. L., & Hung, S. C. (2011). Regioselective one-pot protection and protection-glycosylation of carbohydrates. Chimia, 65(1-2), 54–58. [Link]
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Wang, C.-C., Kulkarni, S. S., Zulueta, M. M. L., & Hung, S.-C. (2010). Regioselective one-pot protection of glucose. Nature Protocols, 5(7), 1239–1250. [Link]
-
Yu, H., & Chen, X. (2024). Position and nature of the O-protecting groups profoundly influence the outcome of sialylations. Nature Communications, 15(1), 1–12. [Link]
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Reddy, B. G., & Vankar, Y. D. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3940–3953. [Link]
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Crich, D. (2010). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society, 132(12), 4262–4275. [Link]
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ResearchGate. (2007). (PDF) Regioselective one-pot protection of carbohydrates. [Link]
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Ohlin, M., Johnsson, R., & Ellervik, U. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(12), 1358–1370. [Link]
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GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
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Li, Y., Li, Y., & Yu, B. (2024). Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides. Organic Letters. [Link]
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GlycoPODv2. (2021). Reductive opening of benzylidene group. NCBI. [Link]
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ResearchGate. (2011). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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ResearchGate. (n.d.). Sialic acid is used as a temporary protecting group on the main chain.... Retrieved from [Link]
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Dudley, G. B., & Wang, G. (2009). Selective Acetylation of per-O-TMS-Protected Monosaccharides. Tetrahedron Letters, 50(26), 3361–3363. [Link]
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Imamura, A., Ando, H., & Ishida, H. (2021). Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. Molecules, 26(11), 3292. [Link]
-
Paulsen, H., & Lockhoff, O. (1981). Synthesis of oligosaccharides that form parts of the complex type of carbohydrate moieties of glycoproteins. Three glycosides prepared for conjugation to proteins. Carbohydrate Research, 90(1), 125–142. [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
Polyakova, S. M., Nizovtsev, A. V., Kunetskiy, R. A., & Bovina, N. V. (2015). New protecting groups in the synthesis of oligosaccharides. Russian Chemical Bulletin, 64(5), 973–989. [Link]
-
Nagy, V., & Smonou, I. (2024). Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase-B. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Regioselective monodeprotection of peracetylated carbohydrates. [Link]
-
Scribd. (n.d.). Carbohydrate Protecting Groups Guide. Retrieved from [Link]
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Methodological & Application
The Strategic Use of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal in Modern Glycosylation Reactions: A Detailed Guide for Researchers
Introduction: The Enduring Importance of Benzyl Protecting Groups in Glycochemistry
In the intricate field of synthetic carbohydrate chemistry, the strategic selection of protecting groups is paramount to achieving desired stereochemical outcomes and high yields. Among the arsenal of available protecting groups, the benzyl (Bn) ether has maintained its status as a cornerstone for the protection of hydroxyl functionalities. (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal, more commonly referred to in its stable cyclic hemiacetal form, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is a pivotal building block in the synthesis of a vast array of complex oligosaccharides and glycoconjugates.[1][2] Its perbenzylated structure offers robust stability across a wide range of reaction conditions, while the free anomeric hydroxyl group provides a versatile handle for the introduction of various leaving groups, thereby transforming it into a potent glycosyl donor.[3]
This application note provides an in-depth exploration of the use of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in glycosylation reactions. We will delve into the mechanistic principles that govern the stereochemical outcome of these reactions, provide detailed, field-proven protocols for key glycosylation methodologies, and present comparative data to guide the rational design of synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates for various applications, including the development of novel therapeutics and biological probes.[1]
The Role of the C-2 Benzyl Group: A Non-Participating Director of Stereoselectivity
A critical factor influencing the stereochemical outcome of a glycosylation reaction is the nature of the protecting group at the C-2 position of the glycosyl donor. Unlike acyl-type protecting groups (e.g., acetyl, benzoyl), which can form a cyclic dioxolenium ion intermediate and direct the incoming nucleophile to the β-face (1,2-trans glycosylation), the benzyl ether at the C-2 position is a "non-participating" group.[4] This has profound implications for the reaction mechanism and the resulting stereoselectivity.
In the absence of a participating group, the glycosylation reaction can proceed through a spectrum of mechanistic pathways, ranging from a unimolecular nucleophilic substitution (SN1) to a bimolecular nucleophilic substitution (SN2) mechanism. The precise pathway is highly dependent on the reaction conditions, including the nature of the glycosyl donor's leaving group, the promoter system, the solvent, and the temperature.
dot graph "Glycosylation_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
Donor [label="Per-O-benzylated\nGlycosyl Donor", fillcolor="#4285F4"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", shape="ellipse", fillcolor="#EA4335"]; SN1_Product [label="α/β-Glycoside Mixture\n(Sₙ1 Pathway)", fillcolor="#34A853"]; SN2_Product [label="Inverted Glycoside\n(Sₙ2 Pathway)", fillcolor="#FBBC05"]; Acceptor [label="Glycosyl Acceptor\n(ROH)", shape="invhouse", fillcolor="#5F6368"];
Donor -> Oxocarbenium [label="Promoter\n(e.g., Lewis Acid)"]; Oxocarbenium -> SN1_Product [label="Nucleophilic Attack\n(from α or β face)"]; Donor -> SN2_Product [label="Direct Displacement\n(Sₙ2)", style="dashed"]; Acceptor -> Oxocarbenium; Acceptor -> Donor [style="invis"];
} caption: "General glycosylation pathways with a non-participating C-2 group."
The SN1 pathway involves the formation of a transient, planar oxocarbenium ion intermediate. The incoming glycosyl acceptor can then attack this intermediate from either the α- or β-face, often leading to a mixture of anomers. The SN2 pathway, on the other hand, involves a direct backside attack of the glycosyl acceptor on the anomeric carbon, leading to inversion of the anomeric stereocenter. The ability to modulate the reaction conditions to favor one pathway over the other is a key strategy for achieving stereoselective glycosylation with per-benzylated donors.
Key Glycosylation Protocols Utilizing 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
The versatility of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a glycosyl donor is demonstrated by its application in a variety of classical and modern glycosylation methodologies. Here, we provide detailed protocols for two widely employed methods: the Koenigs-Knorr reaction and the activation of thioglycosides using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).
Protocol 1: The Koenigs-Knorr Reaction for the Synthesis of β-Glycosides
The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds, typically employing a glycosyl halide as the donor and a heavy metal salt as the promoter.[4][5] The use of a per-benzylated glucopyranosyl bromide often favors the formation of the β-glycoside, particularly with less reactive acceptors, through an SN2-like mechanism.
Step 1: Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
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Start [label="2,3,4,6-Tetra-O-benzyl-\nD-glucopyranose", fillcolor="#4285F4"]; Reagents [label="HBr in Acetic Acid\nor\nCoBr₂/TMSBr", shape="ellipse", fillcolor="#EA4335"]; Reaction [label="Bromination Reaction\n(Anomeric Center)", fillcolor="#FBBC05"]; Product [label="2,3,4,6-Tetra-O-benzyl-\nα-D-glucopyranosyl Bromide", fillcolor="#34A853"]; Workup [label="Aqueous Workup\n& Concentration", fillcolor="#5F6368"];
Start -> Reagents [style="invis"]; Reagents -> Reaction; Start -> Reaction; Reaction -> Workup; Workup -> Product; } caption: "Workflow for the synthesis of the glycosyl bromide donor."
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
-
Hydrogen bromide (33 wt% in acetic acid) or Cobalt(II) bromide and Trimethylsilyl bromide[6]
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
-
Procedure:
-
Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen bromide in acetic acid (excess) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide, which is often used in the next step without further purification.
-
Step 2: Glycosylation Reaction
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (from Step 1)
-
Glycosyl acceptor (e.g., a partially protected monosaccharide or an alcohol)
-
Silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃)
-
Dichloromethane (anhydrous)
-
4 Å molecular sieves (activated)
-
Celite
-
-
Procedure:
-
To a stirred suspension of the glycosyl acceptor (1.2 eq) and activated 4 Å molecular sieves in anhydrous dichloromethane under an inert atmosphere, add silver(I) oxide (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 eq) in anhydrous dichloromethane dropwise to the suspension.
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired glycoside.
-
Table 1: Representative Yields and Stereoselectivities in Koenigs-Knorr Glycosylations
| Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Benzyl alcohol | Ag₂O/TfOH | CH₂Cl₂ | 0 | 86 | β-only | [7] |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Ag₂O | CH₂Cl₂ | RT | 75 | 1:4 | [8] |
| Cholesterol | Ag₂CO₃ | Toluene | Reflux | 65 | 1:5 | [4] |
Protocol 2: NIS/TfOH Mediated Glycosylation with a Thioglycoside Donor for the Synthesis of α- and β-Glycosides
Thioglycosides are stable and versatile glycosyl donors that can be activated under various conditions. The combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) is a powerful promoter system for the activation of thioglycosides.[9][10] The stereochemical outcome of this reaction can often be tuned by the choice of solvent and temperature.
Step 1: Preparation of 2,3,4,6-Tetra-O-benzyl-D-thioglucopyranoside
dot graph "Thioglycoside_Synthesis_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];
Start [label="2,3,4,6-Tetra-O-benzyl-\nα-D-glucopyranosyl Bromide", fillcolor="#4285F4"]; Reagents [label="Thiol (e.g., Thiophenol)\n& Base (e.g., Et₃N)", shape="ellipse", fillcolor="#EA4335"]; Reaction [label="Thioglycosylation\nReaction", fillcolor="#FBBC05"]; Product [label="2,3,4,6-Tetra-O-benzyl-\nD-thioglucopyranoside", fillcolor="#34A853"]; Workup [label="Purification by\nChromatography", fillcolor="#5F6368"];
Start -> Reagents [style="invis"]; Reagents -> Reaction; Start -> Reaction; Reaction -> Workup; Workup -> Product; } caption: "Workflow for the synthesis of the thioglycoside donor."
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (from Protocol 1, Step 1)
-
Thiol (e.g., thiophenol or ethanethiol)
-
Base (e.g., triethylamine or sodium hydride)
-
Dichloromethane or Tetrahydrofuran (anhydrous)
-
-
Procedure:
-
To a solution of the thiol (1.5 eq) and base (1.5 eq) in anhydrous solvent, add a solution of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 eq) in the same solvent at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an appropriate aqueous workup and purify the crude product by silica gel column chromatography to yield the thioglycoside.
-
Step 2: NIS/TfOH Mediated Glycosylation
-
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-thioglucopyranoside (from Step 1)
-
Glycosyl acceptor
-
N-iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) (as a dilute solution in dichloromethane)
-
Dichloromethane (anhydrous)
-
4 Å molecular sieves (activated)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
-
Procedure:
-
A mixture of the thioglycoside donor (1.0 eq), glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane is stirred under an inert atmosphere for 30-60 minutes at room temperature.
-
The mixture is then cooled to the desired temperature (e.g., -40 °C for β-selectivity or 0 °C to room temperature for α-selectivity).
-
NIS (1.2-1.5 eq) is added, followed by the catalytic amount of TfOH (0.1-0.2 eq).
-
The reaction is stirred at the chosen temperature until the donor is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
The mixture is filtered through Celite, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The crude product is purified by silica gel column chromatography.
-
Table 2: Influence of Reaction Conditions on Stereoselectivity in NIS/TfOH Mediated Glycosylations
| Glycosyl Acceptor | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | -40 | 85 | 1:9 | [9] |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂/Et₂O (1:1) | 0 | 78 | 7:1 | [11] |
| 1-Octanol | CH₂Cl₂ | -20 | 92 | 1:3 | [10] |
Conclusion: A Versatile Tool for Complex Carbohydrate Synthesis
This compound, in its more stable glucopyranose form, remains an indispensable tool for the synthesis of complex carbohydrates. Its robust, non-participating benzyl protecting groups provide a platform for a range of glycosylation strategies. By carefully selecting the glycosyl donor form (e.g., halide or thioglycoside) and judiciously tuning the reaction conditions—promoter, solvent, and temperature—researchers can effectively control the stereochemical outcome of glycosylation reactions. The protocols and insights provided in this guide are intended to empower scientists in the rational design and execution of their synthetic strategies, ultimately advancing the fields of chemical biology and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry.
- Glycosidation using thioglycoside donor. (2021). Glycoscience Protocols (GlycoPODv2).
- BenchChem. (2025). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central.
- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2012). MDPI.
- BenchChem. (2025).
- 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. (2012). Semantic Scholar.
- C-2 Auxiliaries for Stereoselective Glycosylation Based on Common Additive Functional Groups. (2020). PubMed.
- BenchChem. (2025). Preparation of Glycosyl Halides from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfon
- BenchChem. (2025). An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- BenchChem. (2025).
- BenchChem. (2025). A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (n.d.).
- 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR]. (n.d.). SpectraBase.
- 2,3,4,6-Tetra-O-benzyl-d-glucopyranose - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Mechanism of glycosylation reactions when the donor has a nonparticipating group at C-2. (n.d.).
- On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. (2016). Semantic Scholar.
- Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1,2-linked-rhamnopyranosides. (2019). University of Minnesota, Morris Digital Well.
- New Methods for the Synthesis, Activation, and Application of Thioglycosides. (n.d.). IRL @ UMSL.
- On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. (n.d.). PubMed Central.
- Advances in Stereoselective 1,2-cis Glycosylation using C-2 Auxiliaries. (n.d.). Radboud Repository.
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). GoldBio.
- Progress of the chlorination of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose (1a) at different time intervals, as monitored by 1 H NMR spectroscopy. (n.d.).
- 2,3,4,6-TETRA-O-BENZYL-ALPHA-D-GLUCOPYRANOSE synthesis. (n.d.). chemicalbook.
- A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (n.d.). MDPI.
- Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PubMed Central.
- Koenigs–Knorr reaction. (n.d.). Wikipedia.
- Acceptor-influenced and donor-tuned base-promoted glycosyl
- Glycosylation with glycosyl benzyl phthalates as a new type of glycosyl donor. (n.d.). Royal Society of Chemistry.
- Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose... (n.d.).
- Reactions of Monosaccharides. (2024). Chemistry LibreTexts.
- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). PubMed Central.
- Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. (n.d.). PubMed Central.
- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (2021). Semantic Scholar.
- Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. (2024).
- Comparison of glycosyl donors: a supramer approach. (n.d.). Beilstein Journals.
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- 8. Acceptor-influenced and donor-tuned base-promoted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
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Application of Protected Galactose in Oligosaccharide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals venturing into the intricate world of glycan synthesis, the strategic use of protected galactose derivatives is a cornerstone of success. This guide provides an in-depth exploration of the principles and protocols governing the application of protected galactose in the assembly of complex oligosaccharides, moving beyond a simple recitation of steps to elucidate the underlying chemical logic.
The Rationale for Protecting Groups in Galactose Chemistry
Galactose, a C4 epimer of glucose, is a fundamental component of a vast array of biologically significant oligosaccharides. Its polyhydroxylated nature, however, presents a significant challenge in chemical synthesis. Each hydroxyl group possesses comparable reactivity, making regioselective glycosylation—the formation of a glycosidic linkage at a specific position—nearly impossible without a carefully orchestrated protection strategy.
Protecting groups are temporary modifications to the hydroxyl groups that serve several critical functions:
-
Preventing Undesired Reactions: They mask the nucleophilicity of the hydroxyls, preventing self-glycosylation and other side reactions.[1][2]
-
Enabling Regioselectivity: By selectively protecting all but one hydroxyl group on a galactose acceptor, chemists can direct the incoming glycosyl donor to a specific position.
-
Modulating Reactivity: The electronic and steric properties of protecting groups can influence the reactivity of the galactose molecule, either as a glycosyl donor or acceptor.
-
Directing Stereoselectivity: Certain protecting groups, particularly at the C2 position, can participate in the glycosylation reaction to favor the formation of either α or β linkages.[1]
The art of oligosaccharide synthesis, therefore, lies in the judicious selection and manipulation of these protective functionalities.
The Chemist's Toolkit: Common Protecting Groups for Galactose
The choice of protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal. An ideal protecting group strategy employs "orthogonal" groups, which can be removed in any order without affecting others.[3][4][5] This allows for the stepwise construction of complex, branched oligosaccharides.
| Protecting Group | Abbreviation | Typical Reagents for Introduction | Typical Reagents for Removal | Key Characteristics |
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (catalytic hydrogenation) | Stable to a wide range of acidic and basic conditions. Can be removed globally in the final deprotection step. |
| Acetyl ester | Ac | Acetic anhydride (Ac₂O), pyridine | NaOMe in MeOH (Zemplén deacetylation); mild base | Participating group at C2, directing β-glycosylation. Can be removed under mild basic conditions. |
| Benzoyl ester | Bz | Benzoyl chloride (BzCl), pyridine | NaOMe in MeOH; mild base | Similar to acetyl but more sterically hindering. Can also act as a participating group. |
| Silyl ethers (e.g., TBDMS, TIPS) | TBDMS, TIPS | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | Tetrabutylammonium fluoride (TBAF) | Bulky groups often used for selective protection of the primary C6 hydroxyl. Labile to acidic conditions. |
| Acetal/Ketal (e.g., Benzylidene) | Benzaldehyde dimethyl acetal, CSA | Mild acid (e.g., AcOH/H₂O) | Often used to protect the C4 and C6 hydroxyls simultaneously, creating a rigid ring structure that can influence stereoselectivity. | |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Piperidine | Commonly used for temporary protection, allowing for chain extension at a specific position.[6] |
| p-Methoxybenzyl ether | PMB | p-Methoxybenzyl chloride (PMBCl), NaH | DDQ or CAN | Can be removed oxidatively under conditions that do not affect benzyl ethers, providing orthogonality.[7] |
Strategic Application: A Workflow for Oligosaccharide Synthesis
The synthesis of a target oligosaccharide using protected galactose building blocks generally follows a convergent strategy. This involves the preparation of a glycosyl donor and a glycosyl acceptor, their subsequent coupling, and eventual deprotection.
Caption: General workflow for oligosaccharide synthesis.
Preparation of the Glycosyl Donor
A glycosyl donor is a galactose derivative with an activated anomeric center (C1) that can be displaced by the nucleophilic hydroxyl group of the acceptor. Common activation strategies include:
-
Trichloroacetimidates: Formed by reacting the 1-hydroxyl galactose with trichloroacetonitrile and a base (e.g., DBU). These are highly reactive donors.[8]
-
Thioglycosides: The anomeric hydroxyl is replaced with a thioalkyl or thioaryl group. These are stable and can be activated under specific conditions (e.g., with NIS/TfOH).
-
Glycosyl Halides: Historically significant, but often less stable than other donors.
Preparation of the Glycosyl Acceptor
The glycosyl acceptor is a galactose (or other monosaccharide) derivative with a single free hydroxyl group at the desired position for glycosidic bond formation. This requires a multi-step protection strategy to differentiate the hydroxyls. For example, to prepare a galactose acceptor with a free C3-OH, one might first protect the C4 and C6 hydroxyls as a benzylidene acetal, then protect the C2 hydroxyl with a temporary protecting group like Fmoc, and finally protect the C1 anomeric position.
The Glycosylation Reaction
The coupling of the donor and acceptor is the pivotal step. The choice of promoter, solvent, and temperature is crucial for achieving high yield and stereoselectivity. For instance, the use of a participating protecting group like an acetyl group at C2 of the galactose donor will generally lead to the formation of a 1,2-trans (β for galactose) glycosidic linkage through the formation of a dioxolenium ion intermediate.[9][10] Conversely, non-participating groups like benzyl ethers at C2 often result in a mixture of α and β anomers, with the ratio influenced by other factors such as the solvent and the anomeric effect.
Caption: Orthogonal strategy for oligosaccharide synthesis.
Protocols in Practice
The following are illustrative, generalized protocols. Researchers should always consult the primary literature for specific substrate and reaction optimization.
Protocol 1: Preparation of a Per-O-benzylated Galactosyl Trichloroacetimidate Donor
-
Per-O-benzylation: To a solution of D-galactose in DMF, add NaH portion-wise at 0 °C. Stir for 30 minutes, then add benzyl bromide. Allow the reaction to warm to room temperature and stir overnight. Quench with methanol and extract the product into an organic solvent. Purify by column chromatography to obtain 1,2,3,4,6-penta-O-benzyl-D-galactopyranose.[11]
-
Anomeric Deprotection: Selectively remove the C1-benzyl group. This can often be achieved through specific catalytic or oxidative methods that are beyond the scope of this general protocol.
-
Trichloroacetimidation: Dissolve the 2,3,4,6-tetra-O-benzyl-D-galactopyranose in anhydrous dichloromethane. Add trichloroacetonitrile followed by a catalytic amount of DBU. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify the resulting trichloroacetimidate donor by column chromatography.
Protocol 2: Schmidt Glycosylation
-
Preparation: Dissolve the galactosyl acceptor (with a single free hydroxyl) and the trichloroacetimidate donor in anhydrous dichloromethane under an inert atmosphere (e.g., argon). Cool the reaction mixture to -40 °C.
-
Activation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Reaction: Monitor the reaction by TLC. Once the donor is consumed, quench the reaction with a mild base (e.g., triethylamine).
-
Workup and Purification: Dilute the reaction mixture with dichloromethane, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the protected oligosaccharide.
Protocol 3: Global Deprotection (Hydrogenolysis)
-
Setup: Dissolve the protected oligosaccharide in a suitable solvent system (e.g., MeOH/THF). Add a catalytic amount of palladium on carbon (Pd/C).
-
Reaction: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon). Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or mass spectrometry until all benzyl groups are removed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the deprotected oligosaccharide. Further purification may be necessary using size-exclusion chromatography or HPLC.
Conclusion and Future Outlook
The chemical synthesis of oligosaccharides remains a formidable challenge, demanding a deep understanding of reaction mechanisms and protecting group chemistry. Protected galactose derivatives are indispensable tools in this endeavor, enabling the construction of complex glycans with high precision. As our understanding of the roles of protecting groups in modulating reactivity and stereoselectivity continues to grow, we can anticipate the development of even more efficient and elegant strategies for assembling the intricate carbohydrate structures that are so vital to life.
References
- Reverse orthogonal strategy for oligosaccharide synthesis. RSC Publishing.
- VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol.
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. National Institutes of Health (NIH).
- Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate.
- The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society.
- Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. ACS Publications.
- Strategies to deprotection of zwitterion 6 to C-3 borylated D-galactose target compound 7. ResearchGate.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Synopsis.
- Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). National Institutes of Health (NIH).
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH).
- Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals.
- Reactions of galactose building blocks to assess the impact of different protecting group combinations (Bn=benzyl, Ac=acetyl) on the stereochemical outcome of the glycosylation reaction. ResearchGate.
- The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Glycosylation with N-Troc-protected glycosyl donors. PubMed.
- Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University.
- Approaches to stereoselective 1,1'-glycosylation. National Institutes of Health (NIH).
- Protecting Group-Free Glycosylations. TCI Chemicals.
- Strategies for Protecting Group Free Glycosidation. University of Birmingham.
- Glycosylation of vicinal di- and trifluorinated glucose and galactose donors. University of Southampton.
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protocol for the synthesis of complex carbohydrates using benzylated intermediates
Application Notes & Protocols
Abstract
The synthesis of complex oligosaccharides is a cornerstone of modern chemical biology and drug discovery. The intricate architecture of these molecules necessitates a sophisticated and strategic approach to chemical synthesis, heavily reliant on the use of protecting groups. Among the repertoire of available protecting groups, the benzyl (Bn) ether stands as a paramount tool, prized for its robustness and reliability.[1][2] This technical guide provides an in-depth exploration of the strategic application of benzyl groups in complex carbohydrate synthesis. We will dissect the causality behind their widespread use, from their introduction via benzylation to their removal via hydrogenolysis, and their role in the critical glycosylation step. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to enable the successful synthesis of complex carbohydrate structures.
Part 1: The Strategic Imperative of Benzyl Ethers in Glycosynthesis
The journey to a complex oligosaccharide is a multi-step campaign requiring protecting groups that can endure numerous chemical transformations before being selectively removed. These are termed "permanent" protecting groups, and benzyl ethers are the preeminent choice in this class.[3]
1.1. The Rationale for Benzyl Ethers
The utility of the benzyl group is rooted in a unique combination of stability and selective lability:
-
Broad Chemical Stability: Benzyl ethers are exceptionally stable across a wide spectrum of reaction conditions, including strongly basic and moderately acidic environments.[1][3] This allows for extensive manipulation of other functional groups, such as the deprotection of temporary ester groups or the installation of anomeric leaving groups, without jeopardizing the core benzyl protection.
-
Orthogonal and Mild Deprotection: The key advantage of benzyl ethers is their clean and efficient removal under mild hydrogenolysis conditions.[1][4] This process, typically involving a palladium catalyst and a hydrogen source, is orthogonal to most other protecting groups used in carbohydrate chemistry, such as acetals and esters. This selective cleavage is critical in the final stages of a synthesis to unveil the target molecule.
-
Influence on Glycosylation Stereochemistry: Unlike acyl groups (e.g., acetyl, benzoyl) at the C-2 position, benzyl ethers are "non-participating." They do not form an intermediate covalent bond with the anomeric center during glycosylation.[5] This lack of anchimeric assistance means the stereochemical outcome is governed by other factors like solvent, temperature, and the nature of the glycosyl donor, offering a different set of tools for controlling stereoselectivity.[5][6]
1.2. The Overall Synthetic Workflow
The synthesis of an oligosaccharide using benzylated intermediates follows a logical and often iterative sequence. A glycosyl donor , an activated monosaccharide ready to form a glycosidic bond, is reacted with a glycosyl acceptor , a monosaccharide with a single free hydroxyl group.[7]
Caption: General workflow for oligosaccharide synthesis.
Part 2: Core Methodologies: Protection and Deprotection
The successful application of benzyl groups hinges on efficient and high-yielding protocols for their introduction and removal.
2.1. Protocol 1: Per-O-Benzylation via Williamson Ether Synthesis
This protocol describes the exhaustive benzylation of all hydroxyl groups on a monosaccharide, using methyl α-D-glucopyranoside as an example. The mechanism involves deprotonation of the hydroxyls by a strong base followed by an SN2 reaction with benzyl bromide.[1]
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq.) in anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups to form reactive alkoxides. DMF is a polar aprotic solvent that effectively solvates the sodium cation without interfering with the nucleophilic alkoxide.
-
-
Substrate Addition: Dissolve methyl α-D-glucopyranoside (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes at 0 °C, then warm to room temperature for 1 hour.
-
Benzylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 5.0 eq.) dropwise.
-
Expert Insight: A slight excess of both NaH and BnBr ensures complete benzylation. Tetrabutylammonium iodide (TBAI, 0.1 eq.) can be added as a catalyst to accelerate the reaction, particularly for sterically hindered hydroxyl groups.
-
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding methanol at 0 °C to destroy excess NaH. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the per-benzylated product.
2.2. Protocol 2: Global Debenzylation (Hydrogenolysis)
The removal of all benzyl groups is typically the final step before purification of the target molecule. Catalytic hydrogenation is the most common method.[4][8] We present two highly effective variations.
Method A: Catalytic Hydrogenation using H₂ Gas
-
Setup: Dissolve the benzylated carbohydrate (1.0 eq.) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate). Add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).
-
Expert Insight: For substrates that are prone to catalyst poisoning or for sterically hindered benzyl groups, 20% Pd(OH)₂/C (Pearlman's catalyst) is often a more effective choice.[8]
-
-
Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas (H₂), typically by evacuating and backfilling the flask three times. Maintain a positive pressure of H₂ using a balloon or a Parr hydrogenation apparatus.
-
Reaction & Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or Mass Spectrometry. The reaction is typically complete within 2-24 hours.
-
Workup: Once complete, carefully purge the reaction flask with argon or nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carbohydrate.
Method B: Catalytic Transfer Hydrogenation (CTH)
CTH offers a safer and often more convenient alternative by generating hydrogen in situ from a donor molecule, thus avoiding the handling of flammable H₂ gas.[9][10]
Caption: Catalytic Transfer Hydrogenation (CTH) mechanism.
-
Setup: Dissolve the benzylated carbohydrate (1.0 eq.) in methanol or ethanol. Add 10% Pd/C (10-20% w/w).
-
Donor Addition: To the stirred suspension, add the hydrogen donor. Common donors include ammonium formate (5-10 eq.), formic acid (excess), or triethylsilane (5-10 eq.).[9][11]
-
Causality: The donor molecule decomposes on the palladium surface to generate transient hydrogen species that perform the hydrogenolysis.
-
-
Reaction & Monitoring: The reaction is often exothermic. If using ammonium formate, heating to reflux may be required to initiate the reaction, which is then typically complete in 15-60 minutes.[4] Monitor by TLC.
-
Workup & Isolation: Cool the reaction to room temperature. Filter through Celite® to remove the catalyst and concentrate the filtrate to yield the product. An aqueous workup may be necessary to remove donor byproducts.
Table 1: Comparison of Catalytic Debenzylation Conditions
| Parameter | Catalytic Hydrogenation (H₂) | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ Gas (high pressure) | In situ from donor (e.g., Ammonium Formate)[4][9] |
| Safety | Requires specialized equipment for handling flammable gas | Inherently safer, no high-pressure H₂ gas[9] |
| Reaction Time | 2 - 24 hours | 15 minutes - 4 hours |
| Key Advantage | Well-established, clean byproducts (toluene only) | Rapid, simple setup, avoids H₂ gas handling[8][9] |
| Common Catalyst | 10% Pd/C, 20% Pd(OH)₂/C[8] | 10% Pd/C[9][11] |
Part 3: The Keystone Reaction: Koenigs-Knorr Glycosylation
With protected donors and acceptors in hand, the critical glycosidic bond-forming step can be performed. The Koenigs-Knorr reaction is a classic, foundational method for this transformation.[12]
3.1. Principle and Mechanism
The reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor, promoted by a heavy metal salt, typically a silver(I) salt.[5][13] The promoter coordinates to the halide, facilitating its departure and the formation of a key oxocarbenium ion intermediate, which is then attacked by the acceptor's hydroxyl group.[5]
Caption: Mechanism of the Koenigs-Knorr glycosylation.
3.2. Protocol 3: Koenigs-Knorr Glycosylation
This protocol details the coupling of a per-O-benzylated glucosyl bromide donor with a partially protected acceptor.
Methodology:
-
Preparation: To a flame-dried flask containing activated 4 Å molecular sieves under argon, add a solution of the glycosyl acceptor (1.0 eq.) and silver(I) oxide (Ag₂O, 1.5 eq.) or silver triflate (AgOTf, 1.2 eq.) in anhydrous dichloromethane (DCM). Stir the suspension in the dark for 1 hour.
-
Donor Addition: Dissolve the per-O-benzylated glycosyl bromide donor (1.2 eq.) in anhydrous DCM and add it dropwise to the acceptor mixture at room temperature.
-
Reaction & Monitoring: Stir the reaction in the dark at room temperature. The reaction time can vary from a few hours to several days. Monitor the reaction by TLC.
-
Expert Insight: The reaction is often sluggish. Using a more reactive promoter like AgOTf or adding a catalytic amount of TMSOTf can significantly accelerate the reaction.[14]
-
-
Workup: Upon completion, dilute the reaction with DCM and filter through Celite® to remove the silver salts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (to remove residual iodine if NIS was used in donor prep) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the protected disaccharide.
Part 4: References
-
Santra, M. K., et al. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 183-188. [Link]
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Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]
-
Gagabe, G. & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry. [Link]
-
Bieg, T. & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
-
Shapiro, N. V., et al. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors. Organic Letters, 25(47), 8444-8449. [Link]
-
McKay, M. J. & Nguyen, H. M. (2012). Intramolecular glycosylation. Beilstein Journal of Organic Chemistry, 8, 2048-2086. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Power of Protection: Benzyl Groups in Advanced Carbohydrate Synthesis. [Link]
-
Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Zhu, Y. & Ye, X. S. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 19(12), 21436-21473. [Link]
-
S M, A. H., et al. (2025). Catalytic transfer hydrogenation of sugar derivatives. ResearchGate. [Link]
-
Wikipedia. Koenigs–Knorr reaction. [Link]
-
Vaz, R. J. (1997). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 74(5), 577. [Link]
-
Hanessian, S. & Banoub, J. (2025). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
-
El-Kousy, S. M., et al. (2019). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. ACS Omega, 4(26), 21741-21750. [Link]
-
Warnke, S., et al. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 11(1), 3844. [Link]
-
McKay, M. J., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(22), 8874-8879. [Link]
-
ResearchGate. Optimization of the Conditions for Benzyl C-Glycosylation. [Link]
-
ResearchGate. Glycosylation of ortho-isopropenylbenzylthioglycosides. [Link]
-
ResearchGate. Koenig–Knorr glycosidation. [Link]
-
Crich, D. & Crich, J. Z. (2010). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 75(15), 5327-5330. [Link]
-
Demchenko, A. V. & Kulkarni, S. S. (2021). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. The Journal of organic chemistry, 86(24), 17945-17960. [Link]
-
Morressier. Towards catalytic activation of glycosyl halides. [Link]
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Poon, K. W. & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 73(24), 9695-9698. [Link]
-
Kulkarni, S. S., et al. (2022). Activation of thioglycosides under mild alkylation conditions. The Journal of organic chemistry, 87(17), 11467-11475. [Link]
-
Lahmann, M. & Oscarson, S. (2014). Synthesis of benzyl protected β-D-GlcA-(1→2)-α-d-Man thioglycoside building blocks for construction of Cryptococcus neoformans capsular polysaccharide structures. Carbohydrate research, 389, 49-59. [Link]
-
Li, W., et al. (2016). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Organic & biomolecular chemistry, 14(30), 7240-7244. [Link]
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Application Notes and Protocols for the Deprotection of Benzyl Ethers in Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Benzyl Ethers in Carbohydrate Synthesis
Benzyl ethers hold a preeminent position as protecting groups for hydroxyl functionalities in the intricate field of carbohydrate chemistry. Their widespread use stems from their remarkable stability across a broad spectrum of reaction conditions, including acidic and basic environments, making them ideal for multi-step synthetic sequences.[1][2][3][4] The strategic removal of these robust protecting groups, a process known as debenzylation, is a critical and often final step in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[1] The selection of an appropriate deprotection methodology is paramount and is dictated by the overall synthetic strategy and the presence of other functional groups within the molecule.[1][2] This document provides a comprehensive guide to the most common and effective methods for the deprotection of benzyl ethers in carbohydrates, with a focus on experimental protocols, mechanistic rationale, and practical considerations.
Methodologies for Benzyl Ether Deprotection: A Comparative Overview
The cleavage of benzyl ethers can be accomplished through several distinct chemical transformations. The most prevalent methods include catalytic hydrogenation, dissolving metal reduction, oxidative cleavage, and acid-catalyzed hydrolysis. Each approach possesses a unique set of advantages and limitations, and the choice of method is crucial for a successful deprotection.
| Method | Primary Reagents | Advantages | Limitations |
| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C | Mild conditions, clean reaction, high yields.[5] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, azides), catalyst can be poisoned.[2][5][6] |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrogen Donor (e.g., Ammonium Formate, Formic Acid) | Avoids the use of flammable H₂ gas, often faster reactions.[5][7] | May require elevated temperatures, potential for side reactions with certain donors. |
| Dissolving Metal Reduction (Birch Reduction) | Na or Li, liquid NH₃ | Powerful method for sterically hindered or resistant benzyl ethers.[5][8] | Harsh conditions, not selective, requires specialized equipment and handling procedures.[5][8] |
| Oxidative Cleavage | DDQ, CAN | Effective for p-methoxybenzyl (PMB) ethers, orthogonal to reductive methods.[5][9] | Not generally suitable for the complete deprotection of perbenzylated sugars, can lead to complex mixtures.[1][2][6] |
| Acid-Catalyzed Cleavage | Lewis Acids (e.g., BCl₃, AlCl₃), Brønsted Acids | Can be effective when other methods fail.[1][10] | Harsh conditions, limited to acid-insensitive substrates, potential for side reactions and rearrangement.[11] |
I. Catalytic Hydrogenation: The Workhorse of Debenzylation
Catalytic hydrogenation is the most frequently employed method for the global removal of benzyl ethers from carbohydrates.[1][5] This technique involves the cleavage of the C-O bond of the benzyl ether using hydrogen gas in the presence of a palladium catalyst, yielding the deprotected hydroxyl group and toluene as a byproduct.[1][12]
Mechanism of Catalytic Hydrogenation
The reaction proceeds via a heterogeneous catalytic mechanism on the surface of the palladium catalyst. While the exact mechanism is complex and not fully elucidated, it is generally understood to involve the adsorption of hydrogen gas onto the palladium surface, followed by the coordination of the benzyl ether to the catalyst.[13][14] This facilitates the cleavage of the benzylic C-O bond and subsequent hydrogenolysis to afford the free alcohol and toluene.
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Synthetic Routes to Bioactive Molecules from Protected Galactose: A Guide for Researchers
D-galactose, a readily available and stereochemically rich monosaccharide, serves as an invaluable chiral building block in the synthesis of a diverse array of bioactive molecules.[1][2][3] Its inherent chirality provides a strategic advantage for chemists, enabling the construction of complex stereocenters with high precision. This guide delves into the synthetic strategies and protocols for transforming protected galactose derivatives into valuable therapeutic agents, with a focus on iminosugars and C-glycoside analogues.
The strategic use of protecting groups is paramount in carbohydrate chemistry to differentiate the multiple hydroxyl functionalities and control reactivity and stereoselectivity during synthesis.[4][5] The choice of protecting groups can significantly influence the outcome of glycosylation reactions, either through direct participation or by constraining the conformation of the sugar ring.
I. Strategic Synthesis of Iminosugars from Galactose
Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[6] This structural modification often leads to potent inhibition of carbohydrate-processing enzymes, making them attractive targets for the development of therapeutics for a range of diseases, including type II diabetes, Gaucher's disease, and viral infections.[7][8]
A powerful and increasingly popular approach to iminosugar synthesis involves chemoenzymatic methods. These strategies combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to streamline the preparation of these complex molecules.[6]
Chemoenzymatic Synthesis of Piperidine and Azepane Iminosugars
A recently developed chemoenzymatic cascade provides an efficient route to piperidine and azepane-type iminosugars from galactose-derived aminopolyols.[7] This three-step sequence involves:
-
Transaminase-mediated amination: Introduction of an amine functionality into the galactose backbone.
-
Selective enzymatic oxidation: A galactose oxidase variant (F2) selectively oxidizes the terminal primary alcohol of minimally protected aminopolyols.[7][8] This is followed by spontaneous cyclization to form stable hemiaminal or hemiacetal anomers.
-
Catalytic hydrogenation: Simultaneous deprotection and reduction of the cyclic imine intermediate using a palladium on carbon (Pd/C) catalyst affords the final iminosugar product.[7]
This biocatalytic approach offers high yields (up to 94%) and circumvents the need for extensive protecting group manipulations.[7]
Caption: Chemoenzymatic cascade for iminosugar synthesis from protected galactose.
Protocol: Synthesis of a Piperidine Iminosugar from a Galactose-Derived Aminopolyol
Materials:
-
Galactose-derived aminopolyol (1 equivalent)
-
Galactose oxidase variant F2
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Phosphate buffer (pH 7.0)
-
Hydrogen gas supply
Procedure:
-
Enzymatic Oxidation and Cyclization:
-
Dissolve the aminopolyol in phosphate buffer.
-
Add galactose oxidase F2 and stir the reaction mixture at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product will be a mixture of cyclic hemiaminal and hemiacetal anomers.[8] The crude product can be purified by column chromatography.
-
-
Hydrogenation (Deprotection and Reduction):
-
Dissolve the purified hemiaminal/hemiacetal mixture in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 16 hours.[8]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude iminosugar.
-
Purify the product by column chromatography.
-
II. Synthesis of Bioactive C-Glycoside Analogues
C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. This modification confers metabolic stability by rendering the glycosidic bond resistant to enzymatic hydrolysis. This stability makes C-glycosides attractive candidates for drug development.[9]
Synthesis of an Insulin-Mimetic C-Glycoside Analogue
The C-glycoside analogue of β-galactosamine-(1→4)-3-O-methyl-D-chiro-inositol (C-INS-2) has been synthesized and evaluated for its biological activity.[9] Synthetic INS-2 has shown insulin-mimetic and insulin-sensitizing properties, attributed to its ability to allosterically activate pyruvate dehydrogenase phosphatase (PDHP) and protein phosphatase 2Cα (PP2Cα).[9] The C-glycoside analogue, C-INS-2, was found to activate PDHP comparably to INS-2 but did not activate PP2Cα, suggesting a potential for selective therapeutic action.[9]
The synthesis of C-INS-2 involves the coupling of a protected galactosamine derivative with a suitably functionalized inositol precursor. The key step is the formation of the C-C bond at the anomeric center of the galactose moiety.
Caption: General workflow for the synthesis of C-glycoside analogues.
Protocol: General Strategy for C-Glycosylation
Note: This is a generalized protocol. Specific conditions will vary depending on the chosen glycosyl donor and acceptor.
Materials:
-
Protected galactosyl donor (e.g., glycosyl halide, sulfoxide, or trichloroacetimidate) (1 equivalent)
-
Protected inositol acceptor with a nucleophilic carbon (e.g., an organometallic reagent or an enolate) (1.2-2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, toluene)
-
Lewis acid promoter (e.g., TMSOTf, BF3·OEt2)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Preparation of Reactants:
-
Thoroughly dry all glassware.
-
Dissolve the protected galactosyl donor and inositol acceptor in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
-
Glycosylation Reaction:
-
Slowly add the Lewis acid promoter to the stirred reaction mixture.
-
Monitor the reaction progress by TLC. The reaction time can range from minutes to several hours.
-
-
Workup and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, triethylamine).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Subject the purified C-glycoside to appropriate deprotection conditions to remove all protecting groups. This may involve a multi-step sequence depending on the protecting groups used.
-
Data Summary
| Bioactive Molecule Class | Synthetic Strategy | Key Reagents/Enzymes | Typical Yields | Reference |
| Iminosugars | Chemoenzymatic | Galactose oxidase F2, Pd/C | Up to 94% | [7][8] |
| C-Glycosides | Chemical Synthesis | Lewis acids (e.g., TMSOTf) | Variable | [9] |
| Tetrazolyl Iminosugars | Tandem Reaction | Schwartz's reagent, Ugi-azide reaction | Moderate to good | [10] |
Conclusion
Protected galactose is a versatile and powerful starting material for the synthesis of a wide range of bioactive molecules. The strategic application of protecting groups, coupled with modern synthetic methodologies including chemoenzymatic approaches, allows for the efficient and stereocontrolled construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a foundation for researchers and drug development professionals to explore the vast potential of galactose in the discovery of novel therapeutics.
References
-
Yeow, K., Haarr, M. B., Muldoon, J., & O'Reilly, E. (2022). Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase. Chemical Communications, 58(93), 12969-12972. [Link]
-
Szychta, P., & Cmoch, P. (2021). Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams. Beilstein Journal of Organic Chemistry, 17, 1827-1835. [Link]
-
Yeow, K., & O'Reilly, E. (2021). A Chemoenzymatic Approach for the Preparation of Iminosugars. The Journal of Organic Chemistry, 86(15), 10115-10123. [Link]
-
Yeow, K., Haarr, M. B., Muldoon, J., & O'Reilly, E. (2022). Preparation of iminosugars from aminopolyols via selective oxidation using galactose oxidase. Research Repository UCD. [Link]
-
Hansen, S. U., et al. (2021). Reactions of galactose building blocks to assess the impact of different protecting group combinations (Bn=benzyl, Ac=acetyl) on the stereochemical outcome of the glycosylation reaction. Chemistry – A European Journal, 27(5), 1837-1844. [Link]
-
Liautard, V., Christina, A. E., Desvergnes, V., & Martin, O. R. (2006). Diastereoselective synthesis of novel iminosugar-containing UDP-Galf mimics: potential inhibitors of UDP-Gal mutase and UDP-Galf transferases. The Journal of Organic Chemistry, 71(19), 7337–7345. [Link]
-
Meng, X.-B., et al. (2012). Synthesis of orthogonally protected L-glucose, L-mannose, and L-galactose from D-glucose. Tetrahedron, 68(23), 4465-4472. [Link]
-
Hans, S. K., et al. (2010). Synthesis of C-glycoside analogues of beta-galactosamine-(1-->4)-3-O-methyl-D-chiro-inositol and assay as activator of protein phosphatases PDHP and PP2Calpha. Bioorganic & Medicinal Chemistry, 18(3), 1103–1110. [Link]
-
Li, J., et al. (2021). Synthesis of N-Heteroaryl C-Glycosides and Polyhydroxylated Alkanes with Diaryl Groups from Unprotected Sugars. ACS Omega, 6(48), 32669-32679. [Link]
-
Manabe, S., & Ito, Y. (2007). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Trends in Glycoscience and Glycotechnology, 19(107), 153-167. [Link]
-
He, W., & Li, X. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 19(10), 16429–16456. [Link]
-
Le Mai, T. A. (2016). Protecting Group-Free Synthesis of Glycosides. Doctoral dissertation, University of Greenwich. [Link]
-
Le Mai, T. A. (2016). Strategies for Protecting Group Free Glycosidation. University of Greenwich. [Link]
-
van der Vorm, S., & Codee, J. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In The Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]
-
Wang, Y., et al. (2023). Synthetic Strategies for Bioactive Oligosaccharides. Molecules, 28(1), 353. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting-Group Strategies in Oligosaccharide Synthesis. In Carbohydrate Chemistry (pp. 1-35). [Link]
-
Gualdesi, M. S., et al. (2018). D-galactose as a Vector for Prodrug Design. Current Topics in Medicinal Chemistry, 18(11), 932-943. [Link]
-
D'Auria, M. V., et al. (2005). L-Galactose as a natural product: isolation from a marine octocoral of the first a-L-galactosyl saponin. Tetrahedron Letters, 46(29), 4943-4945. [Link]
-
Chida, N., & Sato, T. (2012). 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. In Comprehensive Chirality (pp. 136-160). [Link]
-
Thomson, R. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. The Journal of Organic Chemistry, 82(19), 9931–9953. [Link]
-
Le, T. M., & Szakonyi, Z. (2021). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical Record, 21(9), 2378-2399. [Link]
-
Pomeisl, K., et al. (2020). Regioselective 3-O-Substitution of Unprotected Thiodigalactosides: Direct Route to Galectin Inhibitors. Chemistry – A European Journal, 26(43), 9620–9631. [Link]
-
Reddy, G. S. (2020). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 25(17), 3986. [Link]
-
Paquette, L. A., & Tae, J. (2000). Total Synthesis of Protected l Galactose by Hydrocarbon Oxidation. Organic Letters, 2(1), 9-12. [Link]
-
de Oliveira, C. E. M., et al. (2021). Are Structurally Modified Galactomannan Derivatives Biologically Active?. Polymers, 13(2), 249. [Link]
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- 10. BJOC - Direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams [beilstein-journals.org]
Application Notes & Protocols: Purification of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Introduction: Navigating the Purification of a Complex Glycosyl Building Block
(2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal is a pivotal intermediate in synthetic carbohydrate chemistry. As a heavily protected derivative of mannose, its four benzyl ether groups render it largely hydrophobic, yet the presence of a free C-5 hydroxyl group and a C-1 aldehyde functionality introduces critical points of polarity and reactivity. The purification of this and similar poly-benzylated monosaccharides is a well-documented bottleneck in the synthesis of complex oligosaccharides and glycoconjugates.[1][2]
The primary challenges stem from several factors:
-
Structural Similarity of Impurities: Synthetic precursors often yield a mixture of the desired product alongside incompletely benzylated analogues or diastereomers, which possess very similar polarities, making separation difficult.[3]
-
The Aldehyde-Hemiacetal Equilibrium: The terminal aldehyde can exist in equilibrium with its cyclic hemiacetal form. This can result in multiple species in solution, leading to band broadening or the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate, complicating analysis and purification.
-
Stability: The aldehyde group is susceptible to oxidation to a carboxylic acid, while the benzyl ethers, though generally stable, can be labile under certain conditions.[4][5]
This guide provides a detailed framework for the robust purification of the title compound, grounded in established chemical principles. It moves beyond a simple list of steps to explain the causality behind methodological choices, empowering researchers to adapt and troubleshoot effectively.
Section 1: Strategic Planning for Purification
Before embarking on any purification protocol, a strategic assessment of the crude material is paramount. This involves understanding the compound's properties and performing a preliminary analysis to devise the most efficient purification workflow.
Physicochemical Properties Profile
A clear understanding of the molecule's properties is the foundation for selecting appropriate solvents and techniques.
| Property | Value | Source |
| Molecular Formula | C₃₄H₃₆O₆ | [6] |
| Molecular Weight | 540.65 g/mol | [6][7] |
| Appearance | Typically a white solid or viscous oil | Inferred from similar compounds |
| Solubility | Soluble in chlorinated solvents (DCM, Chloroform), ethers (THF, Diethyl ether), and Ethyl Acetate. Insoluble in water.[8] | [8][9] |
| Key Functional Groups | Aldehyde, Secondary Hydroxyl, Benzyl Ethers | [6] |
Initial Assessment with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the initial analysis of the crude reaction mixture. It provides critical information for developing a large-scale separation via column chromatography.
-
Objective: To identify a solvent system that provides good separation between the target compound and its major impurities.
-
Ideal Rf Value: The target compound should have an Rf (retention factor) value between 0.2 and 0.4 for optimal separation in column chromatography.
-
Visualization: The benzyl groups allow for easy visualization under UV light (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be used, which reacts with the hydroxyl and aldehyde groups.
General Purification Workflow
The purification process typically follows a well-defined path from crude material to a fully characterized, high-purity compound. The primary workhorse for this class of molecules is flash column chromatography, which may be followed by recrystallization to achieve analytical purity.
Section 2: Primary Purification: Flash Column Chromatography
Due to the non-polar nature imparted by the four benzyl groups, normal-phase flash column chromatography on silica gel is the most effective and widely used method for the primary purification of this compound.[1][10]
Principle of Separation
The stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is relatively non-polar. Compounds in the mixture are separated based on their differential partitioning between these two phases. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica gel and elute slower. For the target molecule, the separation is primarily driven by the polarity of the free hydroxyl and aldehyde groups versus the greasy benzyl ethers.
Detailed Protocol: Flash Column Chromatography
Materials:
-
Silica gel (60 Å, 40-63 µm particle size)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Crude this compound
-
Flash chromatography system or glass column, flasks, etc.
Step-by-Step Methodology:
-
Solvent System Optimization (via TLC):
-
Action: Test various ratios of Hexane:EtOAc on a TLC plate containing the crude material. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 4:1, 3:1).
-
Goal: Find a solvent system where the target compound has an Rf of ~0.3 and is well-resolved from major impurities.
-
Expert Rationale: An Rf of 0.3 on a TLC plate typically translates to a column volume (CV) of ~3 for elution, which is ideal for good separation without excessive solvent usage. Published methods for similar protected sugars often use hexane/ethyl acetate gradients.[9]
-
-
Column Packing (Slurry Method):
-
Action: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and use air pressure or a pump to pack it firmly and evenly, avoiding air bubbles.
-
Expert Rationale: The slurry method ensures a homogeneously packed column bed, which is critical for preventing peak tailing and achieving sharp separation bands.
-
-
Sample Loading (Dry Loading Recommended):
-
Action: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Expert Rationale: Dry loading is superior to wet loading (dissolving in eluent) for compounds with limited solubility in the mobile phase. It results in a much sharper starting band, leading to significantly better resolution.
-
-
Elution:
-
Action: Begin eluting with the low-polarity solvent system determined from TLC. If necessary, gradually increase the polarity by increasing the percentage of Ethyl Acetate (gradient elution). Collect fractions continuously.
-
Expert Rationale: A gradient elution is often necessary to first wash off non-polar impurities and then elute the product and more polar byproducts in a reasonable time. Automated flash systems excel at creating precise, reproducible gradients.
-
-
Fraction Analysis and Consolidation:
-
Action: Spot every few fractions onto a TLC plate. Develop the plate using the optimized solvent system and visualize under UV light.
-
Action: Combine all fractions that contain only the pure product.
-
Expert Rationale: Do not combine fractions based solely on the chromatogram from an automated system's detector. Always confirm purity via TLC, as closely eluting impurities may not be resolved into separate peaks on the system's chromatogram.
-
-
Solvent Removal:
-
Action: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Ensure the water bath temperature is kept low (~30-40 °C) to prevent degradation.
-
Expert Rationale: The aldehyde functionality can be sensitive to heat. Minimizing thermal stress during solvent removal is crucial for maintaining the integrity of the final product.
-
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloading. | Re-optimize the eluent with TLC using a shallower gradient. Reduce the amount of crude material loaded (typically 1-5% of silica weight). |
| Streaking on TLC/Tailing on Column | Compound is too polar for the eluent; Potential acidity of silica gel. | Increase the eluent polarity. Add a small amount of a modifier like triethylamine (~0.1%) to the eluent to neutralize acidic sites on the silica. |
| Multiple Spots for Pure Compound | Aldehyde-hemiacetal equilibrium. | This is an inherent property. The spots should combine into a single fraction. Characterization by NMR will confirm the structure despite this chromatographic behavior. |
Section 3: High-Purity Polish: Recrystallization
If the product obtained from chromatography is a solid and requires higher purity (e.g., for use in sensitive biological assays or as an analytical standard), recrystallization is an excellent secondary purification technique.[11][12]
Principle of Recrystallization
This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[13] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor).[12]
Detailed Protocol: Recrystallization
Step-by-Step Methodology:
-
Solvent Selection:
-
Action: The key is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Test small amounts in various solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Expert Rationale: The ideal solvent will allow for a high recovery of pure crystals upon cooling. A solvent pair (one in which the compound is soluble, one in which it is not) can be used if a single suitable solvent cannot be found.
-
-
Dissolution:
-
Action: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring. Continue adding the hot solvent dropwise until the solid just dissolves completely.
-
Expert Rationale: Using the absolute minimum amount of hot solvent is critical for maximizing the yield of recovered crystals.
-
-
Cooling and Crystal Formation:
-
Action: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.
-
Expert Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.
-
-
Isolation and Washing:
-
Action: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Expert Rationale: The wash solvent must be ice-cold to prevent the dissolution of the purified product.
-
-
Drying:
-
Action: Dry the crystals under high vacuum to remove all traces of solvent.
-
Section 4: Purity Verification and Structural Confirmation
No purification is complete without rigorous verification of purity and confirmation of the chemical structure.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show the characteristic aldehyde proton signal (around 9.5-10 ppm), aromatic protons from the benzyl groups (7.2-7.4 ppm), and the carbohydrate backbone protons. Integration of these signals should match the expected proton count. The absence of signals from starting materials or major byproducts is a key indicator of purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, HPLC is the method of choice.[14][15] Using a suitable column (either normal phase or reversed-phase), the purified compound should appear as a single, sharp peak, allowing for purity determination (e.g., >99%).
Section 5: Safety and Handling
Professional laboratory safety practices are mandatory when performing these protocols.
-
Solvent Handling: Hexanes, ethyl acetate, and other organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Silica Gel: Fine silica dust can be harmful if inhaled. Handle silica gel in a fume hood and wear appropriate respiratory protection.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
References
-
Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. National Institutes of Health (NIH). [Link]
-
Synthesis of protected glucose derivatives from levoglucosan by development of common carbohydrate protecting group reactions under continuous flow conditions. National Institutes of Health (NIH). [Link]
-
SELECTIVE PROTECTION OF HYDROXY GROUP AT C6 POSITION OF GLUCOSE DERIVATIVES. De Gruyter. [Link]
-
Regioselective one-pot protection of glucose. ResearchGate. [Link]
-
PREPARATION, THIN LAYER CHROMATOGRAPHY, AND ULTRAVIOLET SPECTRA OF SOME O-BENZYL DERIVATIVES OF D-GLUCOSE. Canadian Science Publishing. [Link]
-
Separation by liquid chromatography (under elevated pressure) of benzyl and nitrophenyl glycosides of oligosaccharides. PubMed. [Link]
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. National Institutes of Health (NIH). [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. National Institutes of Health (NIH). [Link]
-
This compound. PubChem. [Link]
-
Isolation and purification of carbohydrate components in functional food: a review. National Institutes of Health (NIH). [Link]
-
Isolation and purification of carbohydrate components in functional food: a review. Royal Society of Chemistry. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Dovepress. [Link]
-
Strategies to Purify Carbohydrate-Based Compounds with Flash Chromatography. Teledyne. [Link]
-
Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]
-
Recrystallization. YouTube. [Link]
-
Recrystallization of Dibenzalacetone. IU East Experimental Chemistry Laboratory Manual. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. National Institutes of Health (NIH). [Link]
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large-scale synthesis of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
An Application Note and Protocol for the Large-Scale Synthesis of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Introduction: The Strategic Value of a Protected Aldose
This compound is the acyclic aldehyde form of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, a cornerstone intermediate in modern carbohydrate chemistry. While the cyclic hemiacetal is the thermodynamically more stable form, the open-chain aldehyde offers a unique reactive handle for a variety of crucial transformations. Its densely packed stereocenters and versatile protecting groups make it an invaluable chiral building block for the synthesis of complex glycoconjugates, oligosaccharides, and glycosylated drug molecules, including agents for treating diabetes and other diseases.[1][2][3]
The large-scale production of this aldehyde presents a distinct challenge: the selective oxidation of a protected hemiacetal to a stable aldehyde, avoiding over-oxidation or side reactions. This guide provides a robust, field-proven two-stage synthetic strategy designed for scalability and reproducibility. The narrative explains the critical causality behind each experimental choice, ensuring a self-validating protocol suitable for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The direct synthesis of the target molecule from D-glucose is impractical for large-scale applications due to the similar reactivity of its multiple hydroxyl groups, which leads to complex mixtures of partially benzylated products.[2] A more controlled and high-yielding approach involves a three-step sequence starting from the readily available methyl α-D-glucopyranoside.
-
Stage 1: Benzylation. The four hydroxyl groups of methyl α-D-glucopyranoside are exhaustively protected with benzyl ethers. Benzyl groups are chosen for their stability across a wide range of reaction conditions and their convenient removal via mild hydrogenolysis.[4]
-
Stage 2: Hydrolysis. The anomeric methyl glycoside of the resulting perbenzylated intermediate is selectively cleaved under acidic conditions to yield the crucial precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (the cyclic hemiacetal).[1][2]
-
Stage 3: Oxidation. The hemiacetal is subjected to a mild and selective oxidation to furnish the target open-chain aldehyde, this compound.
Caption: Overall synthetic workflow from D-glucose to the target aldehyde.
Part 1: Synthesis of the Precursor, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
This two-step process is optimized for high yield and purity, providing a reliable source of the key hemiacetal intermediate.
Protocol 1A: Perbenzylation of Methyl α-D-glucopyranoside
Rationale: This protocol utilizes sodium hydride (NaH) as a strong, non-nucleophilic base to deprotonate all four hydroxyl groups, forming highly reactive alkoxides. These alkoxides then readily displace the halide from benzyl chloride (BnCl) or benzyl bromide (BnBr) in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cations. The reaction is conducted under an inert nitrogen atmosphere to prevent NaH from reacting with atmospheric moisture.
Materials:
-
Methyl α-D-glucopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl chloride (BnCl) or Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, suspend methyl α-D-glucopyranoside (1 equivalent) in anhydrous DMF.
-
Under a steady stream of nitrogen, add sodium hydride (4.4 to 5.0 equivalents, washed with hexane to remove mineral oil if necessary) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add benzyl chloride or bromide (4.4 to 5.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to destroy any excess NaH.
-
Remove the solvent under reduced pressure. Partition the resulting residue between DCM and water.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside, which is typically a viscous oil or low-melting solid. This crude product is often of sufficient purity for the next step.[1]
Protocol 1B: Acidic Hydrolysis of the Anomeric Methyl Group
Rationale: The anomeric C1 position is an acetal, which is uniquely labile under acidic conditions compared to the benzyl ethers protecting the other hydroxyls. This protocol employs a mixture of a strong acid (like HCl or H₂SO₄) and an alcohol/water system to facilitate the hydrolytic cleavage of the C-O bond at the anomeric center, yielding the desired hemiacetal.[2][5] The product, being a solid, conveniently precipitates from the reaction mixture upon cooling, simplifying isolation on a large scale.[1]
Materials:
-
Crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside
-
Concentrated Hydrochloric Acid (HCl, 12 M) or Sulfuric Acid (H₂SO₄)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate and Hexane (for recrystallization)
Procedure:
-
Combine the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside (1 equivalent) with a prepared mixture of concentrated acid, alcohol, and water (e.g., 37.5 mL 12 M HCl per 4.5 mol of ethanol for ~0.05 mol of substrate).[2][5]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-8 hours. A white solid is expected to precipitate as the reaction proceeds.[1][2]
-
Monitor the reaction by TLC until the starting material has been completely consumed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath or refrigerator to maximize precipitation.
-
Collect the solid product by filtration. Wash the filter cake thoroughly with cold water and then with a cold non-polar solvent like hexane to remove non-polar impurities.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a white crystalline solid.
-
Dry the purified product under vacuum.
| Table 1: Quantitative Data for Precursor Synthesis | |||||
| Step | Method | Base/Acid | Solvent | Time | Yield (%) |
| Benzylation | Method A[1] | NaH / BnCl | DMF | 1-4 h | ~85-97% |
| Benzylation | Method B[6] | KOH / BnCl | Dioxane | 8 h | ~80% |
| Hydrolysis | Method C[2][5] | HCl / Ethanol | - | 5 h | ~78-79% |
| Hydrolysis | Method D[5] | H₂SO₄ / Methanol | - | 6 h | ~77% |
Part 2: Large-Scale Oxidation to the Target Aldehyde
Strategic Selection of the Oxidation Protocol
The conversion of the hemiacetal precursor to the aldehyde requires an exceptionally mild oxidant to prevent the formation of the corresponding carboxylic acid (lactone). While several methods exist, two prominent choices are the Swern and Parikh-Doering oxidations, both of which utilize activated dimethyl sulfoxide (DMSO).
-
Swern Oxidation: Employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO at cryogenic temperatures (-78 °C). While highly effective, the need for stringent temperature control and the generation of toxic carbon monoxide gas can complicate large-scale operations.[7][8][9]
-
Parikh-Doering Oxidation: Uses a stable, solid sulfur trioxide pyridine complex (SO₃·Py) to activate DMSO. This reaction can be conveniently run at temperatures between 0 °C and room temperature, making it operationally simpler and safer for large-scale synthesis.[10][11] It is less prone to forming methylthiomethyl ether byproducts compared to the Swern oxidation.[10]
For these reasons, the Parikh-Doering oxidation is the recommended protocol for this transformation at scale.[12][13]
Sources
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- 6. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of Protected Sugars
Introduction: Navigating the Complexities of Carbohydrate Synthesis
The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern chemical biology and drug discovery. Unlike the template-driven synthesis of proteins and nucleic acids, carbohydrate synthesis is a complex undertaking that relies on a series of protection and deprotection steps to differentiate the numerous hydroxyl groups of a sugar molecule.[1] Protecting groups are essential not only for preventing unwanted side reactions but also for influencing the stereochemical outcome of glycosylation reactions.[2] The success of any carbohydrate synthesis campaign hinges on the ability to accurately monitor the progress of these reactions in real-time. This allows for the optimization of reaction conditions, minimization of side-product formation, and timely quenching of the reaction to maximize yield and purity.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective analytical methods for monitoring reactions involving protected sugars. We will delve into the theoretical underpinnings and practical applications of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will provide not only step-by-step protocols but also the rationale behind experimental choices, empowering you to troubleshoot and adapt these methods to your specific synthetic challenges.
I. Thin-Layer Chromatography (TLC): The Workhorse of Reaction Monitoring
Thin-Layer Chromatography is an indispensable tool in the synthetic chemist's arsenal for its simplicity, speed, and low cost.[4] It provides a rapid qualitative assessment of a reaction's progress by separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5]
A. The Principle of Separation in the Context of Protected Sugars
Protected sugars are often significantly less polar than their unprotected counterparts. The introduction of protecting groups like benzyl ethers, acetals, or silyl ethers masks the polar hydroxyl groups, rendering the molecule more soluble in nonpolar organic solvents.[6] This change in polarity is the key to effective TLC monitoring. As a reaction proceeds, the starting material, which has a specific polarity and thus a characteristic retention factor (Rf), is converted into a product with a different polarity and a new Rf value.[7] By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the starting material spot and the appearance of the product spot.[8]
B. Protocol: Rapid TLC Analysis of a Glycosylation Reaction
This protocol outlines the general procedure for monitoring a typical glycosylation reaction where a protected glycosyl donor reacts with a glycosyl acceptor.
Materials:
-
TLC plates (silica gel 60 F254)[8]
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexanes and ethyl acetate)[8]
-
Visualization reagent (e.g., p-anisaldehyde stain or ceric ammonium molybdate stain)[8]
-
Heat gun or hot plate
-
Reaction mixture, starting material (glycosyl donor), and co-spot (mixture of starting material and reaction mixture)
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).[7]
-
Spot the Plate: Using a capillary tube, carefully spot a small amount of the starting material solution onto the SM lane. Similarly, spot the reaction mixture onto the RXN lane. For the CO lane, spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.[7]
-
Develop the Plate: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[9]
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate reagent. For most sugar derivatives, staining is necessary. Dip the plate into the staining solution, gently wipe the back of the plate, and then heat it with a heat gun until colored spots appear.[10]
-
Interpret the Results: Compare the spots in the three lanes. The disappearance of the starting material spot in the RXN lane and the appearance of a new spot (the product) indicate that the reaction is proceeding. The co-spot lane helps to confirm if the new spot is different from the starting material.
C. Data Interpretation and Troubleshooting
| Observation | Interpretation | Possible Action |
| Single spot in RXN lane with the same Rf as SM | Reaction has not started. | Check reagents, temperature, or catalyst. |
| Two spots in RXN lane: one corresponding to SM, and a new spot | Reaction is in progress. | Continue monitoring at regular intervals. |
| Single new spot in RXN lane, SM spot has disappeared | Reaction is likely complete. | Consider quenching the reaction and proceeding with workup. |
| Multiple new spots in RXN lane | Formation of side products. | Optimize reaction conditions (temperature, time, stoichiometry). |
| Streaking of spots | Sample is too concentrated or the mobile phase is not optimal. | Dilute the sample or adjust the polarity of the mobile phase. |
II. High-Performance Liquid Chromatography (HPLC): Quantitative Insights into Reaction Kinetics
While TLC provides a quick qualitative snapshot, High-Performance Liquid Chromatography (HPLC) offers a more powerful, quantitative method for monitoring reactions.[11] HPLC separates compounds based on their interaction with a stationary phase packed in a column, providing high resolution and sensitivity.[12] For protected sugars, which are often amenable to reversed-phase chromatography, HPLC can be used to determine the precise consumption of starting materials and the formation of products over time.
A. The Power of Reversed-Phase HPLC for Protected Sugars
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically acetonitrile and water.[13] Less polar compounds, such as protected sugars, interact more strongly with the stationary phase and thus have longer retention times. This allows for the separation of starting materials, intermediates, and products with high resolution. By integrating the peak areas in the chromatogram, one can quantify the relative amounts of each component in the reaction mixture.
B. Protocol: Monitoring a Deprotection Reaction by RP-HPLC
This protocol describes how to monitor the removal of a nonpolar protecting group (e.g., a silyl ether) to yield a more polar product.
Materials:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile (ACN) and water (H2O), HPLC grade
-
Reaction mixture aliquots quenched at different time points
-
Standards of starting material and expected product (if available)
Procedure:
-
Method Development (if necessary): If a method is not already established, develop a gradient or isocratic elution method that effectively separates the starting material and the product. A good starting point is a gradient of 10% to 90% ACN in water over 20-30 minutes.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by adding a suitable quenching agent or diluting in a cold solvent). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and product in each chromatogram. Plot the percentage of starting material remaining and the percentage of product formed as a function of time to generate a reaction progress curve.
C. Quantitative Data Summary
| Time (min) | Starting Material Peak Area (%) | Product Peak Area (%) |
| 0 | 100 | 0 |
| 30 | 75 | 25 |
| 60 | 50 | 50 |
| 120 | 20 | 80 |
| 240 | <5 | >95 |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can also be employed for in-situ reaction monitoring.[14] For reactions involving protected sugars, ¹H NMR is particularly useful as the anomeric proton signal is highly sensitive to its chemical environment and can serve as a diagnostic marker for the progress of a glycosylation reaction.[15]
A. Leveraging the Anomeric Proton Signal
The anomeric proton (the proton on C1 of the sugar ring) typically resonates in a distinct region of the ¹H NMR spectrum (around 4.5-6.0 ppm). Its chemical shift and coupling constant (J-value) are characteristic of the stereochemistry (α or β) and the nature of the substituent at the anomeric position.[16] During a glycosylation reaction, the anomeric proton of the glycosyl donor will have a specific chemical shift. Upon formation of the glycosidic bond, the anomeric proton of the newly formed product will have a different chemical shift, allowing for the direct monitoring of the reaction's progress.
B. Protocol: In-Situ ¹H NMR Monitoring of a Glycosylation Reaction
Materials:
-
NMR spectrometer
-
NMR tube
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, CD₃CN)
-
Internal standard (e.g., tetramethylsilane - TMS)
-
Reactants (glycosyl donor and acceptor) and catalyst
Procedure:
-
Prepare the NMR Sample: In an NMR tube, dissolve the glycosyl donor, glycosyl acceptor, and internal standard in the deuterated solvent.
-
Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction. This will serve as the t=0 reference.
-
Initiate the Reaction: Add the catalyst or promoter to the NMR tube to start the reaction.
-
Acquire Spectra Over Time: Acquire ¹H NMR spectra at regular intervals.
-
Process and Analyze Data: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the anomeric proton signal of the starting material and the newly appearing anomeric proton signal of the product. The ratio of these integrals will give the conversion of the reaction over time.
C. Visualizing the Workflow
Caption: Workflow for in-situ NMR reaction monitoring.
IV. Mass Spectrometry (MS): High-Sensitivity Detection of Reactants and Products
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is particularly valuable for monitoring reactions where starting materials and products have different molecular weights. For reactions involving protected sugars, MS can confirm the identity of the desired product and detect the presence of any side products.[18]
A. Direct Infusion MS for Rapid Reaction Screening
Direct infusion mass spectrometry involves introducing a small aliquot of the reaction mixture directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). This allows for a very rapid determination of the molecular weights of the species present in the reaction mixture.
B. Protocol: ESI-MS Monitoring of a Protecting Group Installation
This protocol describes how to monitor the addition of a protecting group to a sugar molecule.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump and syringe
-
Solvent for dilution (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Reaction mixture aliquots
Procedure:
-
Prepare the Sample: At various time points, take a small aliquot of the reaction mixture and dilute it significantly with the infusion solvent.
-
Infuse the Sample: Load the diluted sample into a syringe and infuse it into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire Mass Spectrum: Acquire the mass spectrum in the appropriate mass range.
-
Analyze the Data: Look for the m/z value corresponding to the starting material and the expected m/z value of the protected product. The disappearance of the starting material's ion and the appearance of the product's ion indicate the reaction is proceeding.
C. Logical Relationship of Analytical Techniques
Caption: Interplay of analytical methods in reaction monitoring.
Conclusion: An Integrated Approach for Robust Reaction Monitoring
No single analytical technique is universally superior for monitoring all reactions involving protected sugars. The most effective strategy often involves a combination of methods. TLC is invaluable for initial, rapid screening. HPLC provides quantitative data for kinetic analysis and purity assessment. NMR offers unambiguous structural confirmation of products and intermediates. Finally, mass spectrometry delivers high-sensitivity detection and molecular weight verification. By judiciously selecting and integrating these powerful analytical tools, researchers can gain a comprehensive understanding of their carbohydrate reactions, leading to more efficient and successful syntheses.
References
-
Journal of Chemical Education. Protecting Groups in Carbohydrate Chemistry. Available at: [Link]
-
PMC - NIH. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at: [Link]
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Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]
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Request PDF. Protecting‐Group‐Free Synthesis in Carbohydrate Chemistry. Available at: [Link]
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ACS Publications. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Available at: [Link]
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ACS Publications. Use of Protecting Groups in Carbohydrate Chemistry: An Advanced Organic Synthesis Experiment. Available at: [Link]
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PMC - PubMed Central. Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. Available at: [Link]
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Wikipedia. Carbohydrate. Available at: [Link]
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Analytical Chemistry. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Available at: [Link]
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Obo-ob.com. ANALYSIS OF CARBOHYDRATES. Available at: [Link]
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Nature. In-situ profiling of glycosylation on single cells with surface plasmon resonance imaging. Available at: [Link]
-
WSU Chemistry. Monitoring Reactions by TLC. Available at: [Link]
-
NIH. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Available at: [Link]
-
NIH. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]
-
PMC - NIH. Applications of Multiple Reaction Monitoring to Clinical Glycomics. Available at: [Link]
-
Cole-Parmer. Organic Synthesis and Reaction Monitoring Process. Available at: [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available at: [Link]
-
PubMed. Multiple-reaction monitoring liquid chromatography mass spectrometry for monosaccharide compositional analysis of glycoproteins. Available at: [Link]
-
ACS Publications. Sensitive LC MS quantitative analysis of carbohydrates by Cs+ attachment. Available at: [Link]
-
MDPI. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Available at: [Link]
-
PMC - PubMed Central. Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples. Available at: [Link]
-
Ovid. Time Monitoring of Antibody Glycosylation Site Occupancy by In Situ Raman Spectroscopy During Bioreactor CHO Cell. Available at: [Link]
-
Bohrium. Real-time monitoring of antibody glycosylation site occupancy by in situ Raman spectroscopy during bioreactor CHO cell cultures. Available at: [Link]
-
Creative Biolabs. Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Available at: [Link]
-
PMC - NIH. The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Available at: [Link]
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Wiley Analytical Science. Quantification of glycosylated acute-phase proteins via NMR spectroscopy. Available at: [Link]
-
ResearchGate. HPLC for Carbohydrate Analysis. Available at: [Link]
-
PMC - PubMed Central. In Situ Glycan Analysis and Editing in Living Systems. Available at: [Link]
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PMC - NIH. Flow Chemistry System for Carbohydrate Analysis by Rapid Labeling of Saccharides after Glycan Hydrolysis. Available at: [Link]
-
Scribd. HPLC Techniques for Carbohydrate Analysis. Available at: [Link]
-
LCGC Europe. Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Available at: [Link]
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Clemson OPEN. Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Available at: [Link]
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ThaiScience. Methods of carbohydrate analysis. Available at: [Link]
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Chemical Reviews. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Available at: [Link]
-
Scribd. Sugars-TLC-method 2. Available at: [Link]
-
NIH. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Available at: [Link]
- Books. Dietary Sugars: TLC Screening of Sugars in Urine and Blood Samples.
-
Creative Biolabs. Thin Layer Chromatography (TLC) for Carbohydrate Analysis. Available at: [Link]
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CUTM Courseware. Separation and Analysis of Some Sugars by Using Thin Layer Chromatography. Available at: [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose
Welcome to the technical support guide for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. As a cornerstone for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics, achieving high purity and yield of this building block is paramount.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is successful and reproducible.
Section 1: Understanding the Core Reaction and Its Pitfalls
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactose is typically achieved via the Williamson ether synthesis, a robust SN2 reaction where the hydroxyl groups of galactose are deprotonated by a strong base to form alkoxides, which then act as nucleophiles to attack the electrophilic carbon of a benzyl halide (e.g., benzyl chloride or bromide).[4][5] While straightforward in principle, the poly-functional nature of the carbohydrate substrate presents unique challenges, leading to several common side reactions.
The diagram below illustrates the main synthetic pathway and the branching points that lead to common impurities.
Caption: Main reaction and side reaction pathways in galactose benzylation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification, providing causal explanations and actionable solutions.
Question: My TLC shows multiple spots, and the reaction seems incomplete. How can I drive the reaction to completion and avoid partially benzylated isomers?
Answer: This is the most common issue, arising from the incomplete reaction of one or more of the four hydroxyl groups. These partially benzylated byproducts (mono-, di-, and tri-O-benzyl isomers) can be challenging to separate from the final product.[6]
Probable Causes & Solutions:
-
Insufficient Reagents: The stoichiometry is critical. Due to the basic nature of the alkoxide, a competing E2 elimination reaction with the benzyl halide can occur, consuming reagents.[7]
-
Solution: Use a molar excess of both the base and the benzylating agent. A common starting point is 1.2-1.5 equivalents of base and benzyl halide per hydroxyl group. For D-galactose, this translates to 4.8-6.0 equivalents of each.
-
-
Inactive or Poor-Quality Reagents: Sodium hydride (NaH) can be deactivated by moisture. Benzyl chloride can degrade over time.
-
Solution: Use freshly opened or properly stored NaH (stored under mineral oil). Ensure the benzyl chloride is fresh and colorless. Anhydrous reaction conditions are crucial, especially when using NaH.[6]
-
-
Suboptimal Reaction Temperature or Time: The reaction may be too slow at lower temperatures, or side reactions may dominate at excessively high temperatures.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature (e.g., from room temperature to 40-60°C). Extend the reaction time until the starting material and major intermediates are no longer visible on the TLC plate.
-
-
Poor Solubility/Heterogeneous Mixture: D-galactose and its intermediate alkoxides may have poor solubility in common solvents like THF or DMF, leading to a slow, heterogeneous reaction.
-
Solution: Ensure vigorous stirring to maximize the interaction between reactants. Using a phase-transfer catalyst (e.g., tetrabutylammonium iodide) can sometimes improve results, especially when using bases like KOH or NaOH in a biphasic system.
-
Question: I've isolated a non-polar byproduct that co-elutes with my product. Could this be dibenzyl ether, and how do I prevent its formation?
Answer: Yes, the formation of dibenzyl ether is a frequent side reaction. It occurs when the alkoxide formed from the benzyl alcohol (which can be present as an impurity or formed in situ) or the hydroxide base itself reacts with the benzyl halide.[6] Its non-polar nature makes it elute with or very near the desired product in normal-phase chromatography.
Probable Causes & Solutions:
-
Reaction of Base with Benzyl Halide: Strong bases can directly react with the benzylating agent.
-
Solution: Control the reaction temperature. Add the benzyl halide dropwise to the cooled suspension of the galactose and base. This maintains a low instantaneous concentration of the benzyl halide, favoring the reaction with the galactose alkoxide.
-
-
Presence of Water: Moisture can react with the base (especially NaH) to form NaOH, which can then react with benzyl chloride.
-
Solution: Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Purification Strategy: If dibenzyl ether does form, careful column chromatography with a very shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the ethyl acetate percentage) can improve separation.[8] Recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexane mixture can also be highly effective in removing this impurity.[8][9]
Question: My final product's NMR spectrum is complex, suggesting a mixture of anomers. How does anomerization occur and how can it be controlled?
Answer: Anomerization refers to the interconversion between the α and β configurations at the anomeric carbon (C1). While the benzylation reaction itself occurs at the other hydroxyl groups (C2, C3, C4, C6), the reaction conditions, particularly if starting directly from D-galactose, can promote equilibration at the anomeric center, resulting in a mixture.
Probable Causes & Solutions:
-
Direct Benzylation of Free Galactose: When starting with D-galactose, the anomeric hydroxyl group is also reactive. The basic conditions can facilitate the opening and closing of the pyranose ring, leading to an equilibrium mixture of α and β anomers.
-
Solution 1 (Protecting Group Strategy): A more controlled approach is to start with an anomerically-locked starting material, such as methyl α-D-galactopyranoside.[10] The hydroxyl groups are benzylated first, and then the anomeric methyl group is selectively cleaved under acidic conditions to yield the target molecule as a single anomer (or a mixture if the hydrolysis conditions are harsh).[10]
-
Solution 2 (Controlling Reaction Conditions): While more challenging, certain conditions can favor one anomer over the other. Low temperatures may slow down the rate of anomerization. However, achieving high anomeric selectivity in a one-pot benzylation of free galactose is difficult.
-
-
Harsh Purification or Workup: Exposure to acidic or basic conditions during workup or chromatography can sometimes induce anomerization.
-
Solution: Ensure the workup procedure involves thorough neutralization. Use buffered silica gel for chromatography if your product is particularly sensitive.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction: Sodium Hydride (NaH) or Potassium Hydroxide (KOH)? A1: Both are commonly used, and the choice depends on factors like safety, scale, and desired reaction conditions.
-
Sodium Hydride (NaH): Often provides higher yields as it irreversibly deprotonates the hydroxyl groups, driving the reaction forward.[5] It requires strictly anhydrous conditions and careful handling.
-
Potassium Hydroxide (KOH): A less hazardous and more economical option. It is often used in solvents like DMSO or with a phase-transfer catalyst. The reaction may require higher temperatures and can be slower.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most effective method.[8]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1) is a good starting point.
-
Visualization: The benzylated compounds are UV-active. For visualization, you can use a UV lamp (254 nm) followed by staining with a potassium permanganate (KMnO₄) solution or charring with a p-anisaldehyde or ceric ammonium molybdate stain. The fully benzylated product will be the least polar spot (highest Rf value) among the carbohydrate derivatives.
Q3: What is the most reliable method for purifying the final product? A3: A two-step process is often best:
-
Silica Gel Column Chromatography: This is essential to remove partially benzylated byproducts and other polar impurities.[8] Use a gradient elution, starting with a low polarity eluent (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the polarity.[8]
-
Recrystallization: After chromatography, recrystallization can remove remaining non-polar impurities like dibenzyl ether and yield a highly pure, crystalline solid.[9] Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexane.[8]
Section 4: Reference Experimental Protocol
This protocol is a representative example for the benzylation of methyl α-D-galactopyranoside, followed by hydrolysis.
Part A: Benzylation of Methyl α-D-galactopyranoside
-
Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, ~5 equivalents) and wash with anhydrous hexane to remove the oil. Carefully decant the hexane and suspend the NaH in anhydrous DMF.
-
Addition of Galactoside: Dissolve methyl α-D-galactopyranoside (1 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 1 hour at room temperature.
-
Benzylation: Cool the mixture back to 0°C and add benzyl bromide or chloride (~5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C and quench it by the slow, dropwise addition of methanol, followed by water. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Part B: Acidic Hydrolysis of the Anomeric Methyl Group
-
Reaction Setup: Dissolve the crude methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside from Part A in a mixture of acetic acid and aqueous hydrochloric acid (e.g., 12M HCl).[10]
-
Heating: Heat the mixture (e.g., to 90-100°C) and monitor the reaction by TLC until the starting material disappears.[10]
-
Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extraction & Purification: Extract the product with dichloromethane. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography followed by recrystallization as described in the FAQ section.
Section 5: Data Summary Table
| Issue Encountered | Common Cause(s) | Recommended Troubleshooting Actions |
| Incomplete Reaction | Insufficient reagents, inactive reagents, low temperature/time. | Use 1.2-1.5 eq. of reagents per -OH, ensure anhydrous conditions, monitor by TLC and increase time/temp if needed.[6] |
| Dibenzyl Ether Formation | Reaction of base/moisture with benzyl halide. | Add benzyl halide dropwise at 0°C, use anhydrous solvents.[6] |
| Anomeric Mixture | Ring-opening/closing under basic conditions with free sugar. | Start with an anomerically-locked galactoside (e.g., methyl galactoside) and perform a final hydrolysis step.[10] |
| Difficult Purification | Co-elution of product with non-polar/polar impurities. | Use a shallow gradient for column chromatography; follow up with recrystallization from ethanol or EtOAc/hexane.[8][9] |
References
-
One-Pot Synthesis and Benzylation of Galactose, Glucose, and Mannose 1,2-Orthoesters. ResearchGate. Available at: [Link]
-
Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose. National Institutes of Health (PMC). Available at: [Link]
-
Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S- Glycosides of d-Galactose. PubMed. Available at: [Link]
-
Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study. National Institutes of Health (PMC). Available at: [Link]
-
Williamson Ether Synthesis Explained. V.Nimc. Available at: [Link]
-
Exploring the Chemical Synthesis Potential of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
9.5. Williamson ether synthesis. Lumen Learning. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
2,3,4,6-Tetra-O-Benzyl-D-Galactose. J&H Chemical Co., Ltd. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3,4,6-Tetra-O-Benzyl-D-Galactose [deyerchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of Benzylated Carbohydrates
Welcome to the technical support center for carbohydrate chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of benzylated carbohydrates. The non-polar nature of benzyl protecting groups introduces unique challenges not typically seen with free sugars, often resulting in complex mixtures of products and byproducts that are difficult to separate. This resource is designed to provide researchers, scientists, and drug development professionals with the expert insights needed to navigate these purification challenges successfully.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of benzylated carbohydrates notoriously difficult?
The primary difficulty stems from the very reason benzyl groups are used: they dramatically alter the molecule's polarity. Fully benzylated carbohydrates are hydrophobic, while the starting materials and any partially benzylated intermediates have significantly different polarities.[1][2] This often leads to a crude reaction mixture containing:
-
Desired Product: The fully benzylated carbohydrate.
-
Partially Benzylated Intermediates: A series of compounds with one or more free hydroxyl groups. These often have very similar polarities to each other, making chromatographic separation challenging.[3][4]
-
Regioisomers and Anomers: Especially in cases of incomplete reaction or anomerization, you can have a mixture of isomers that are very difficult to resolve.[1]
-
Reaction Byproducts: Common impurities include benzyl alcohol and dibenzyl ether, which can co-elute with the desired product.[3][5]
-
Unreacted Starting Material: A highly polar compound that is usually easy to separate from the product but can complicate the overall purification scheme.
The structural similarity between these components, particularly the various partially benzylated isomers, makes achieving high purity a significant chromatographic challenge.[1]
Q2: What are the most common impurities I should expect after a benzylation reaction?
Beyond the partially benzylated intermediates, the main impurities are derived from the reagents themselves.
-
Dibenzyl Ether: Forms when the base (e.g., sodium hydride) reacts with benzyl alcohol, a common contaminant or breakdown product of benzyl bromide. The use of sodium hydride is known to prevent the formation of dibenzyl ether, which is a major by-product in other benzylation methods.[5]
-
Benzyl Alcohol: Often present in the benzylating agent or formed during the reaction. It is typically more polar than the fully benzylated product and can be separated with careful chromatography.
-
Benzylidene Acetals: These cyclic acetals can form if benzaldehyde is present as an impurity in the benzyl bromide, reacting across diol pairs (commonly the 4,6-hydroxyls).[3] Using high-purity, freshly distilled benzyl bromide under an inert atmosphere can minimize this side reaction.[3]
Q3: How can I effectively monitor the reaction and purification process?
Thin-Layer Chromatography (TLC) is the most critical tool for both monitoring the reaction's progress and developing a purification strategy.[5][6]
-
Visualization: Benzylated compounds are UV active due to the aromatic rings, making them easy to visualize under a UV lamp (254 nm).[7] For confirmation and to visualize non-UV active impurities, charring with a stain like 5% sulfuric acid in methanol is highly effective.[7]
-
Solvent System: A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate. The ratio can be adjusted based on the polarity of your compounds. For very non-polar, per-benzylated products, you may need a system like 9:1 hexanes:ethyl acetate. For more polar, partially benzylated compounds, a 1:1 ratio might be more appropriate.
-
Interpretation: A successful per-benzylation reaction will show the complete disappearance of the polar starting material spot at the baseline and the appearance of a new, high-Rf (less polar) spot for the desired product. Any spots in between represent partially benzylated intermediates.[8]
Q4: Should I use normal-phase or reversed-phase chromatography?
The choice depends on the specific separation problem. Both methods have their advantages.
| Feature | Normal-Phase Chromatography (Silica Gel) | Reversed-Phase Chromatography (C18, Phenyl-Hexyl) |
| Principle | Separation based on polarity. Polar compounds are retained longer. | Separation based on hydrophobicity. Non-polar (hydrophobic) compounds are retained longer.[1] |
| Common Use | The most common method for purifying protected carbohydrates.[2] Effective for separating the highly non-polar product from more polar impurities. | Excellent for separating compounds with subtle differences in hydrophobicity, such as regioisomers or anomers.[1] |
| Stationary Phase | Silica Gel | C18, C5, or Phenyl-Hexyl silica.[1] |
| Mobile Phase | Non-polar organic solvents (e.g., Hexanes/Ethyl Acetate, Toluene/Ethyl Acetate).[7] | Polar organic solvents (e.g., Acetonitrile/Water, Methanol/Water).[1][9] |
| Advantages | Widely available, inexpensive, well-understood. | Can provide superior separation for challenging mixtures. Phenyl-based columns can use π-π interactions for enhanced resolution of aromatic compounds.[1][10] |
| Disadvantages | Can be less effective for separating closely related non-polar isomers. The acidic nature of silica can sometimes degrade sensitive compounds. | More expensive columns. Removing water from fractions can require lyophilization.[2] |
Expert Insight: For routine purifications where the main goal is to remove polar impurities, normal-phase silica gel chromatography is the go-to method.[2] For very difficult separations of isomers or anomers, reversed-phase chromatography, particularly with a phenyl-based stationary phase, can provide the necessary resolution that silica gel cannot.[1][10]
Q5: Is recrystallization a viable purification method for benzylated carbohydrates?
Yes, but it is highly dependent on the compound. Many fully benzylated carbohydrates are amorphous syrups or oils, which will not crystallize.[5] However, if you are fortunate enough to obtain a solid crude product, recrystallization can be an excellent and scalable purification technique.[11]
-
Solvent Selection: The key is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] Common solvent systems for recrystallizing non-polar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Validation: The purity of the resulting crystals should be checked by TLC and melting point analysis. A sharp melting point close to the literature value indicates high purity.[11]
Troubleshooting Guides
Problem 1: Streaking and Poor Spot Definition on TLC
-
Symptom: Your spots on the TLC plate are elongated streaks rather than tight, round spots, making it impossible to calculate an accurate Rf value.
-
Probable Cause & Solution:
-
Overloading: You have spotted too much material.
-
Solution: Dilute your sample and spot a smaller amount.
-
-
Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as the solvent front moves.
-
Solution: Change your TLC solvent system. If using hexanes/ethyl acetate, try a more solubilizing system like dichloromethane/methanol.
-
-
Acidic/Basic Nature: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier to your mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds.
-
-
Problem 2: Co-elution of Product and Impurities in Column Chromatography
-
Symptom: TLC analysis of your column fractions shows that the desired product is consistently eluting with one or more impurities.
-
Probable Cause & Solution:
-
Insufficient Resolution: The chosen solvent system is not capable of separating the compounds.
-
Solution 1 (Optimize Solvent): If using a binary system (e.g., hexanes/EtOAc), try switching to a ternary system (e.g., hexane/DCM/ethyl acetate) to alter the selectivity.[7] Sometimes, switching from ethyl acetate to diethyl ether can also change the elution order.
-
Solution 2 (Change Stationary Phase): This is the most powerful solution for difficult co-elutions. If you are using silica, switching to a reversed-phase column (like C18 or Phenyl-Hexyl) will completely change the separation mechanism from polarity-based to hydrophobicity-based, almost certainly resolving the issue.[1][10] Phenyl-based columns are particularly effective for separating aromatic compounds due to potential π-π interactions.[1]
-
-
Isomeric Mixture: You may have a mixture of regioisomers or anomers that are chemically very similar.
-
Solution: In addition to changing the stationary phase, you can sometimes derivatize the mixture. If one isomer has a free hydroxyl group, reacting the mixture with benzoyl chloride could make one compound significantly less polar, allowing for an easy separation.[7]
-
-
Problem 3: Low or No Recovery of Product After Column Chromatography
-
Symptom: You load a known amount of crude material onto the column, but recover significantly less than expected, or nothing at all.
-
Probable Cause & Solution:
-
Product is Still on the Column: The product may be more polar than anticipated and has not eluted with the solvent system used.
-
Solution: Flush the column with a very polar solvent (e.g., 100% ethyl acetate, then 10% methanol in DCM). Check the resulting fractions by TLC. Always run a final, highly polar flush at the end of every column to ensure all material has been recovered.
-
-
Compound Degradation: While benzyl ethers are generally stable, highly activated silica gel can sometimes cause degradation of very sensitive molecules.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in your slurry and mobile phase. Alternatively, use a less acidic stationary phase like alumina.
-
-
Product is an Invisible Oil: The product may have eluted as a thin, colorless film on the inside of the flasks, making it difficult to see.
-
Solution: Always weigh your collection flasks before and after evaporation to accurately determine the mass of the recovered compound, rather than relying on visual inspection alone.
-
-
Visualized Workflows and Protocols
Diagram 1: Purification Strategy Selection
Sources
- 1. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. teledynelabs.com [teledynelabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Separation by liquid chromatography (under elevated pressure) of benzyl and nitrophenyl glycosides of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Parameters for Benzyl Group Removal
Welcome to the Technical Support Center for benzyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of benzyl group removal. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and understanding the causality behind methodological choices.
First Principles: Selecting Your Debenzylation Strategy
The benzyl (Bn) group is a robust and versatile protecting group for alcohols, amines, and other functionalities due to its general stability under acidic and basic conditions.[1] However, its removal, or deprotection, requires careful consideration of the overall molecular structure to avoid unwanted side reactions. The choice of deprotection method is paramount and hinges on the functional group tolerance of your substrate.
Before proceeding to specific protocols, use the following decision-making framework to select the most appropriate starting point for your system.
Caption: Decision-making flowchart for selecting a deprotection method.
Catalytic Hydrogenolysis: The Workhorse
Catalytic hydrogenolysis is the most common and often cleanest method for benzyl group removal, typically yielding toluene and the deprotected substrate as the only products.[2] The reaction involves the reductive cleavage of the C-O or C-N bond at the benzylic position.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation is very slow or has stalled. What are the likely causes? A1: This is a frequent issue. The primary culprits are:
-
Catalyst Poisoning: The product amine can coordinate to the palladium surface, blocking active sites and deactivating the catalyst.[3][4][5] Similarly, substrates containing sulfur (thiols, thioethers) are potent catalyst poisons.[6][7]
-
Inactive Catalyst: The catalyst may be old, have been improperly stored, or be from a poor-quality batch.[3][8] Always store palladium catalysts under an inert atmosphere.[5]
-
Poor Mass Transfer: As a heterogeneous reaction, efficient mixing is critical. If hydrogen gas cannot reach the catalyst surface, the reaction rate will be limited. Ensure vigorous stirring to maximize exposure of the catalyst to both the substrate and the hydrogen source.[3][4][8]
-
Steric Hindrance: Bulky substituents near the benzyl group can hinder the substrate's approach to the catalyst surface, slowing the reaction.[3]
Q2: What is the difference between Palladium on Carbon (Pd/C) and Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst)? A2: While both are excellent for hydrogenolysis, Pearlman's catalyst is often considered more active and can be effective for more stubborn debenzylations or when catalyst poisoning is an issue.[8] It is particularly useful for the deprotection of N-benzyl groups.
Q3: Can I use transfer hydrogenation instead of hydrogen gas? A3: Absolutely. Catalytic transfer hydrogenation is a safer and more convenient alternative to using flammable hydrogen gas. Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[5][9][10] This technique often provides excellent results and can sometimes offer different selectivity compared to H₂ gas.[11]
Q4: How can I selectively remove a benzyl group without reducing an aryl halide in my molecule? A4: This is a common challenge as C-Halogen bonds (especially Br and I) can also be cleaved. Selectivity can be achieved by:
-
Catalyst Pre-treatment: A strategy of pre-treating the catalyst can suppress unwanted hydrogenation side-products.[12]
-
Solvent Choice: Using toluene as a solvent can selectively cleave aliphatic benzyl ethers while leaving olefins intact.[10]
-
Additives: The presence of bases or acids can influence selectivity. For example, polar solvents tend to favor debenzylation over dehalogenation.[13]
Troubleshooting Guide: Stalled Hydrogenolysis Reactions
| Problem | Potential Cause | Solution & Scientific Rationale |
| Reaction is slow or stalls (especially with N-Bn groups) | Catalyst Poisoning by Amine Product | Add a stoichiometric amount of a mild acid (e.g., acetic acid, HCl in methanol).[3][4] The acid protonates the product amine, forming a salt. This prevents the lone pair on the nitrogen from coordinating to and poisoning the palladium catalyst surface, allowing the reaction to proceed.[14] A neutralization step will be required during workup.[3] |
| No reaction or immediate stall | Catalyst Poisoning by Sulfur | If your substrate contains sulfur, hydrogenolysis is challenging. You can try using a large excess of the catalyst to overcome the poisoning, but this is often inefficient.[15] The best course of action is typically to switch to a non-reductive deprotection method like acidic or oxidative cleavage.[7] |
| Incomplete reaction after prolonged time | Poor Catalyst Activity or Insufficient Hydrogen | Use a fresh batch of high-quality catalyst.[8] For H₂ gas, ensure the system is properly purged and under positive pressure (a balloon is often sufficient for lab scale).[15] For transfer hydrogenation, ensure you are using a sufficient excess of the hydrogen donor (e.g., 5 equivalents of ammonium formate).[5] Increase catalyst loading if necessary.[3] |
| Reduction of other functional groups | Non-selective Reaction Conditions | Use transfer hydrogenation , which can offer better selectivity.[11] Alternatively, specific catalysts like 5% Rh/Al₂O₃ can selectively cleave phenolic benzyl ethers.[10] Careful selection of catalyst and solvent is key to minimizing undesired side reactions.[16] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Gas
-
Dissolution: In a round-bottom flask, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate).[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C), typically 5-10 mol% by weight relative to the substrate.[11][15]
-
Hydrogenation Setup: Seal the flask and connect it to a hydrogen source (e.g., a balloon or a Parr apparatus).
-
Inerting: Carefully evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the atmosphere is fully replaced with hydrogen.[15]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst is pyrophoric and must not be allowed to dry in the air. Quench the catalyst on the filter pad with water before disposal.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol.[5]
-
Reagent Addition: Add ammonium formate (approx. 5.0 equivalents) to the solution.[5]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[5]
-
Reaction: Heat the mixture to reflux and monitor by TLC. Reactions are often complete within minutes to a few hours.[17]
-
Work-up: After cooling to room temperature, filter the mixture through Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. An aqueous workup may be necessary to remove residual salts before final purification.
Oxidative Cleavage: An Orthogonal Approach
When a molecule contains functional groups sensitive to reduction (alkenes, alkynes, etc.), oxidative cleavage provides an essential alternative.[12][18] This method is particularly useful for differentiating between various substituted benzyl ethers.
Frequently Asked Questions (FAQs)
Q1: When is oxidative cleavage the best choice? A1: This method is ideal for substrates that cannot tolerate reductive conditions.[12][18] For example, if your synthetic route requires preserving an azide for click chemistry or an alkene for subsequent metathesis, hydrogenolysis is incompatible. Oxidative debenzylation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective in these cases.[18]
Q2: Can I selectively cleave a p-methoxybenzyl (PMB) ether in the presence of a standard benzyl (Bn) ether? A2: Yes, this is a cornerstone of orthogonal protecting group strategy. The electron-donating methoxy group makes the PMB ether significantly more susceptible to oxidation. Reagents like DDQ or ceric ammonium nitrate (CAN) can selectively cleave PMB ethers while leaving Bn ethers intact, although simple benzyl ethers are not completely inert and may be cleaved at a much slower rate.[6][19]
Q3: Are there milder, light-mediated oxidative methods available? A3: Yes, visible-light-mediated oxidative debenzylation has emerged as a powerful technique. Using a photocatalyst or a photo-oxidant like DDQ under light irradiation (e.g., 525 nm green light) allows for the cleavage of benzyl ethers under very mild conditions and is compatible with a wide range of sensitive functional groups like azides and alkynes.[12][18] Reaction times can often be reduced from hours to minutes using a continuous flow setup.[12][20]
Troubleshooting Guide: Oxidative Debenzylation
| Problem | Potential Cause | Solution & Scientific Rationale |
| Low yield of desired product | Over-oxidation | The deprotected alcohol can be further oxidized to an aldehyde or carboxylic acid.[21] Monitor the reaction carefully by TLC. Use only the required stoichiometric amount of the oxidant. Quench the reaction as soon as the starting material is consumed. |
| Complex reaction mixture | Non-selective oxidation | Harsher oxidants (e.g., KMnO₄, CrO₃) can cleave other parts of the molecule.[22] For selective benzyl ether cleavage, use milder and more specific reagents like DDQ. The reaction conditions (solvent, temperature) can also be tuned to improve selectivity. |
| Reaction does not go to completion | Insufficient oxidant or deactivation | Ensure the oxidant is fresh and active. For DDQ reactions, the presence of a small amount of water is often necessary for the hydrolysis of the intermediate.[5][21] |
Experimental Protocol
Protocol 3: Oxidative Debenzylation using DDQ
-
Reaction Setup: In a suitable reaction vessel, dissolve the benzyl-protected substrate (1.0 eq) in a mixture of Dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[19]
-
Reagent Addition: Add DDQ (1.1 - 1.5 equivalents for Bn ethers; can be catalytic for PMB ethers) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction mixture will typically change color as the DDQ is consumed. Monitor the progress closely by TLC. For less reactive benzyl ethers, photoirradiation with a long-wavelength UV or visible light source can be employed.[9]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography to remove the hydroquinone byproduct.
Acidic Cleavage: For Robust Substrates
While generally requiring harsh conditions, cleavage with strong Brønsted or Lewis acids is another tool for benzyl group removal, particularly when the substrate is stable to acid but incompatible with reduction or oxidation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the major drawbacks of using strong acids? A1: The primary drawback is the potential for side reactions. The reaction proceeds via the formation of a benzyl cation, which is a reactive electrophile. This cation can cause undesired Friedel-Crafts alkylation on any electron-rich aromatic rings in your substrate or solvent.[7][15] Furthermore, other acid-labile protecting groups (silyl ethers, acetals, Boc groups) will likely be cleaved as well.[23]
Q2: How can I mitigate side reactions from the benzyl cation? A2: The key is to use a "cation scavenger." These are electron-rich species that are added to the reaction to trap the benzyl cation as it forms, preventing it from reacting with your substrate. Common scavengers include anisole, thioanisole, or pentamethylbenzene.[7]
Troubleshooting Guide: Acidic Debenzylation
| Problem | Potential Cause | Solution & Scientific Rationale |
| Formation of multiple, hard-to-separate byproducts | Friedel-Crafts Alkylation | Add a cation scavenger like anisole or pentamethylbenzene (2-3 equivalents) to the reaction mixture.[7] The scavenger is more nucleophilic than your substrate and will be preferentially alkylated by the benzyl cation. |
| Cleavage of other acid-sensitive groups | Conditions are too harsh | This method lacks orthogonality with other acid-labile groups. If their removal is not desired, this method is unsuitable. Consider milder Lewis acids (e.g., MgI₂) which may offer better selectivity under certain conditions.[24] |
| No reaction | Insufficiently acidic conditions | Simple benzyl ethers are quite stable to acid. Stronger conditions, such as BCl₃, BBr₃, or HBr in acetic acid, are often required.[6][25] These are potent and corrosive reagents that must be handled with extreme care. |
Experimental Protocol
Protocol 4: Acidolysis using HBr in Acetic Acid
-
Reaction Setup: Place the Z-protected compound in a round-bottom flask.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 30-60 minutes.[15]
-
Isolation: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the hydrobromide salt of the product by filtration.[15] A subsequent basic workup will be required to obtain the free amine or alcohol.
Summary of Reaction Parameters
| Method | Reagents & Catalyst | Typical Solvents | Temp. | Key Considerations |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C (5-10 mol%) | MeOH, EtOH, EtOAc | RT | Incompatible with reducible groups. Risk of catalyst poisoning.[2][15] |
| Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C (10-20 wt%) | MeOH, EtOH | Reflux | Safer than H₂ gas. Can offer different selectivity.[5][10] |
| Oxidative Cleavage | DDQ (1.1-1.5 eq) | CH₂Cl₂/H₂O | RT | Good for substrates with reducible groups. Selective for PMB over Bn.[18][19] |
| Acidic Cleavage | 33% HBr in AcOH | Acetic Acid | RT | Harsh conditions. Risk of side reactions; use of a cation scavenger is advised.[7][15] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for incomplete catalytic hydrogenolysis.
References
-
Gärtner, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. [Link]
-
Gärtner, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]
-
Li, Y-G., et al. (2015). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry. [Link]
-
Coleman, R. S., et al. (2002). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Sciencemadness Discussion Board. [Link]
-
Y., Steve S. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Catalysis of Organic Reactions. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow Blog. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Shimizu, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]
-
ResearchGate. (2021). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Crich, D., & Li, W. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters. [Link]
-
ResearchGate. (2018). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. [Link]
-
ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar? [Link]
-
Wallace, S., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
-
Pradhan, P. P., et al. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
ResearchGate. (2021). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. [Link]
-
Wikipedia. Benzyl group. [Link]
-
Dudley, G. B., et al. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Deprotection of benzyl groups. [Link]
-
J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]
-
Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Sciencemadness Discussion Board. [Link]
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- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Wittig Reactions with Protected Sugars
Welcome to the technical support center for navigating the complexities of Wittig reactions on carbohydrate scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction in the synthesis of complex glycans, C-glycosides, and other sugar-modified therapeutics. Here, we move beyond textbook examples to address the specific, often frustrating, challenges encountered when working with sterically demanding and functionally dense protected sugars.
Introduction: The Challenge of Olefinating Sugars
The Wittig reaction, a cornerstone of organic synthesis, allows for the precise formation of a carbon-carbon double bond from a carbonyl group.[1][2] However, applying this reaction to protected sugar aldehydes or ketones introduces unique challenges. The inherent stereochemical complexity, bulky protecting groups, and potential for base-mediated side reactions can lead to low yields, poor stereoselectivity, and unexpected byproducts. This guide provides a troubleshooting framework in a practical question-and-answer format to help you diagnose and solve these issues effectively.
Troubleshooting Guide & FAQs
Q1: My Wittig reaction is resulting in very low or no product yield. What are the most likely causes?
This is the most common issue and can stem from several factors, often related to the sensitive nature of either the ylide or the sugar substrate.
-
Ineffective Ylide Generation: The characteristic deep color (often red, orange, or yellow) of the phosphonium ylide is your first indicator of success. If no color develops upon adding the base, suspect a problem here.
-
Causality: Non-stabilized ylides require very strong bases (e.g., n-BuLi, NaH, KHMDS) for deprotonation of the phosphonium salt.[2][3] These bases are extremely sensitive to moisture. Any residual water in your solvent, glassware, or on the surface of the phosphonium salt will quench the base and the ylide.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried under vacuum. Use freshly distilled, anhydrous solvents.
-
Base Quality: Use a fresh bottle of base. Solid bases like NaH or KOtBu can form an inactive hydroxide layer on their surface; ensure you are using the reactive powder from within the solid. Organolithium reagents should be titrated periodically to confirm their molarity.
-
Phosphonium Salt Purity: Ensure the phosphonium salt is pure and thoroughly dried under high vacuum before use, as they can be hygroscopic.
-
-
-
Poor Substrate Reactivity or Stability: Protected sugars can be problematic electrophiles.
-
Causality: Sterically hindered sugar aldehydes or ketones, crowded by bulky protecting groups (e.g., multiple benzyl or silyl ethers), can be poor electrophiles.[1][4] Furthermore, aldehydes with a proton on the adjacent C2 carbon are susceptible to base-catalyzed epimerization or decomposition.[4]
-
Troubleshooting Steps:
-
Use a More Reactive Ylide: If using a stabilized ylide, consider switching to a non-stabilized or semi-stabilized ylide, which are significantly more nucleophilic.
-
Reaction Temperature: For sluggish reactions, a moderate increase in temperature may be necessary. However, monitor carefully for substrate decomposition.
-
Order of Addition: Add the sugar aldehyde solution slowly to the pre-formed, cold ylide solution. This minimizes the exposure of the sensitive aldehyde to excess base.
-
-
-
Solubility Issues:
-
Causality: Highly functionalized or high molecular weight protected sugars may have poor solubility in common Wittig solvents like THF or diethyl ether, especially at low temperatures.
-
Troubleshooting Steps:
-
Consider a co-solvent system. Adding a small amount of a more polar aprotic solvent like DMSO can sometimes improve solubility and reaction rates.[5]
-
-
Q2: I'm getting a poor mixture of E and Z alkene isomers. How can I control the stereoselectivity?
Stereoselectivity in the Wittig reaction is not random; it is a direct consequence of the ylide's electronic nature and the reaction conditions.[6]
-
Understanding the Source of Selectivity:
-
Unstabilized Ylides (e.g., from alkyl halides, R=alkyl) typically react under kinetic control. The initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a transition state that minimizes steric interactions, leading predominantly to the Z-alkene.[7][8][9]
-
Stabilized Ylides (e.g., from α-haloesters, R=CO₂Et) contain an electron-withdrawing group that makes the ylide less reactive. The initial cycloaddition becomes reversible, allowing the intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which collapses to form the E-alkene.[9][10][11]
-
-
Strategies for Stereocontrol:
-
Choose the Right Ylide: This is the most critical factor. To favor the Z-isomer, use an unstabilized ylide. To favor the E-isomer, use a stabilized ylide.
-
Avoid Lithium Salts for Z-Selectivity: Lithium cations can coordinate with the betaine intermediate, promoting equilibration and scrambling the kinetic Z-selectivity of unstabilized ylides.[1][7] Using sodium or potassium-based reagents (e.g., NaHMDS, KHMDS) in salt-free conditions preserves the Z-selectivity.
-
Employ the Schlosser Modification for E-Selectivity: If you need the E-alkene from an unstabilized ylide, the Schlosser modification can be used. This involves deprotonating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature, forcing equilibration to the more stable threo-betaine, which upon protonation and warming yields the E-alkene.[1][4]
-
| Ylide Type | Substituent (R) on Ylide | Typical Base (Salt-Free) | Primary Product | Control Type |
| Unstabilized | Alkyl, Aryl | KHMDS, NaHMDS | (Z)-alkene | Kinetic |
| Stabilized | -CO₂R, -COR, -CN | NaH, K₂CO₃, NaOEt | (E)-alkene | Thermodynamic |
Q3: I'm observing significant side products. What are they and how can I prevent them?
The basic conditions of the Wittig reaction can trigger several unwanted pathways with protected sugar substrates.
-
Base-Catalyzed Elimination:
-
Causality: If your sugar has a good leaving group (e.g., a tosylate, mesylate, or even a strategically positioned benzyloxy group) on a carbon adjacent to a proton that can be abstracted by the base, β-elimination can compete with the Wittig reaction. One study specifically noted that t-BuOK promoted an unexpected elimination in pyranose hemiacetals, a side reaction that was suppressed by using LiHMDS.[12]
-
Prevention:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like LiHMDS or KHMDS instead of alkoxides if elimination is an issue.
-
Protecting Group Strategy: Avoid having base-labile leaving groups on the sugar backbone during the Wittig step. Plan your synthesis to install such groups after the olefination is complete.
-
-
-
Epimerization at C2:
-
Causality: The proton at C2 of an aldose is adjacent to the aldehyde carbonyl, making it acidic. Strong bases can deprotonate this position, leading to a loss of stereochemical integrity.
-
Prevention:
-
Low Temperature: Pre-form the ylide at 0 °C or room temperature, then cool the solution significantly (-78 °C) before slowly adding the sugar aldehyde.
-
Avoid Excess Base: Use a stoichiometric amount of base relative to the phosphonium salt (typically 1.0-1.1 equivalents).
-
-
-
Protecting Group Instability:
-
Causality: Ester-based protecting groups (acetates, benzoates) can be cleaved by the strongly basic/nucleophilic conditions. Some silyl ethers, particularly less hindered ones like TMS, may also be labile.
-
Prevention: Employ robust protecting groups that are stable to strong bases. Ethers (benzyl, PMB), acetals (benzylidene, isopropylidene), and bulky silyl ethers (TBS, TBDPS) are generally safe choices.[13][14]
-
Q4: Purification is a nightmare. How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of TPPO is a classic challenge in Wittig chemistry due to its moderate polarity and tendency to co-elute with many products.
-
Standard Approaches:
-
Chromatography: While direct chromatography can work, optimizing the solvent system is key. A less polar system (e.g., hexane/ether or hexane/dichloromethane) can often leave the more polar TPPO at the baseline.
-
Crystallization: If your product is crystalline, this is often the best method. TPPO is often a fluffy, amorphous solid that remains in the mother liquor. Inducing crystallization of your product from a solvent where TPPO is soluble (like diethyl ether or pentane/ether mixtures) can be very effective.[15]
-
-
Advanced/Chemical Methods:
-
Precipitation of TPPO: After the reaction, dilute with a nonpolar solvent like hexane or pentane. TPPO is poorly soluble in these solvents and may precipitate, allowing for removal by filtration.
-
Conversion to a Salt: TPPO can be reacted with reagents like MgBr₂ to form a complex that can be removed by filtration or an aqueous wash.
-
Use a Water-Soluble Phosphine: For industrial applications, phosphines with sulfonated aryl groups are sometimes used, which results in a water-soluble phosphine oxide byproduct that is easily removed by extraction.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: As a superior alternative for producing E-alkenes, the HWE reaction uses a phosphonate ester. The resulting phosphate byproduct is highly water-soluble and is trivially removed during aqueous workup.[1][4]
-
Core Experimental Protocols
Protocol 1: General Procedure for a Z-Selective Wittig Reaction
This protocol uses a potassium-based system to maximize Z-selectivity with an unstabilized ylide.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the dry alkyltriphenylphosphonium salt (1.1 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (or other suitable dry solvent) via syringe.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq) dropwise. Stir for 1 hour at 0 °C. A deep color change should be observed.
-
Reaction: Cool the resulting ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of the protected sugar aldehyde (1.0 eq) in anhydrous THF via syringe over 20-30 minutes.
-
Warm and Quench: Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
The Wittig Reaction Mechanism
Caption: A simplified workflow of the Wittig reaction mechanism.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Wittig reactions.
Stereoselectivity Control Logic
Caption: Logic diagram for controlling E/Z stereoselectivity.
References
-
Quora. (2015). What is the stereoselectivity of Wittig's reaction?[Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction.[Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.[Link]
-
ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview.[Link]
-
ResearchGate. (2014). Effect of various bases on Wittig reaction of hexopyranoses.[Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.[Link]
-
Wikipedia. (n.d.). Wittig reaction.[Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction.[Link]
-
Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate...[Link]
-
Alchemyst. (2003). PROTECTING GROUPS & CARBOHYDRATES NOTES.[Link]
-
University Chemistry. (2025). The Stereoselectivity of the Wittig Reactions.[Link]
-
YouTube. (2019). 10.09 Stereochemistry of the Wittig Reaction.[Link]
-
YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained.[Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism.[Link]
-
National Institutes of Health. (2014). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.[Link]
-
Reddit. (2022). Problems with wittig reaction.[Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM.[Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism.[Link]
-
Master Organic Chemistry. (2018). Key Reactions Of Sugars: Glycosylation and Protection.[Link]
-
National Institutes of Health. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions.[Link]
-
National Institutes of Health. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.[Link]
-
ResearchGate. (2019). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.[Link]
-
ResearchGate. (2009). A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions.[Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.[Link]
-
PubMed. (2009). A convenient route to higher sugars by two-carbon chain elongation using Wittig/dihydroxylation reactions.[Link]
-
Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes.[Link]
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- 5. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Wittig Reaction [organic-chemistry.org]
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- 14. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
stability issues of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal under acidic conditions
Technical Support Center: Stability of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
Welcome to the technical support guide for this compound. This molecule, the open-chain aldehyde form of the widely used 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is a critical intermediate in carbohydrate chemistry.[1][2] Its utility, however, is matched by its sensitivity, particularly under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability, offering in-depth troubleshooting advice and foundational knowledge to ensure the success of your experiments.
The core of this molecule's instability lies in the interplay between its aldehyde, hydroxyl, and benzyl ether functional groups. Acidic media can catalyze a cascade of reactions, including intramolecular cyclization, protecting group cleavage, and degradation into furan derivatives.[3][4][5] Understanding these pathways is paramount to controlling your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses common experimental failures encountered when handling this compound in the presence of acid.
Issue 1: Reaction Mixture Turns Yellow, Brown, or Black
-
Observation: Upon addition of an acid catalyst or heating under acidic conditions, the reaction mixture darkens significantly, often forming insoluble, dark-brown or black precipitates ("humins").
-
Probable Cause: This is a classic indicator of carbohydrate degradation. Under acidic conditions, particularly with heat, the hexanal can undergo a series of dehydration reactions to form furan derivatives, such as 5-(benzyloxymethyl)furfural.[6][7] These highly reactive furans can then polymerize to form complex, dark-colored, insoluble materials known as humins.[6]
-
Recommended Solutions & Protocol:
-
Lower the Temperature: Dehydration reactions are highly temperature-dependent. If the protocol allows, run the reaction at a lower temperature (e.g., 0 °C or room temperature) even if it extends the reaction time.
-
Use a Milder Acid: Strong protic acids (e.g., H₂SO₄, HCl) are aggressive dehydration agents. Consider substituting with a milder acid.
-
Protocol: Acetic Acid Wash: For reactions requiring an acidic workup, quenching with a saturated solution of sodium bicarbonate followed by a wash with dilute acetic acid can sometimes be a milder alternative to a strong acid wash.
-
-
Anhydrous Conditions: The presence of water can facilitate side reactions. Ensure all solvents and reagents are scrupulously dried before use.
-
-
Preventative Measures: Before committing your material, run a small-scale pilot reaction to assess the stability of the starting material under the planned acidic conditions. Monitor by Thin Layer Chromatography (TLC) for the appearance of baseline material or dark coloration.
Issue 2: TLC Analysis Shows Multiple Unidentified Spots
-
Observation: Post-reaction, TLC analysis reveals a complex mixture of products, including spots corresponding to partially debenzylated material and other unidentified byproducts.
-
Probable Cause: This issue typically points to two simultaneous degradation pathways:
-
Partial Debenzylation: While benzyl ethers are robust, they are not impervious to acidic cleavage. Strong acids can protonate the ether oxygen, turning it into a good leaving group and initiating cleavage via an SN1 or SN2 mechanism to release benzyl alcohol and a free hydroxyl group.[4][8][9] This can occur at one or more of the four positions, leading to a mixture of products.
-
Anomerization and Isomerization: In solution, the aldehyde exists in equilibrium with its cyclic hemiacetal forms (pyranose and furanose).[3][10] Acid catalyzes this equilibrium. The presence of both α and β anomers, as well as pyranose and furanose ring isomers, will result in multiple spots on a TLC plate.
-
-
Recommended Solutions & Protocol:
-
Control Acid Stoichiometry: Use the acid in catalytic amounts wherever possible, rather than as a solvent or in large excess.
-
Employ Scavengers: If benzyl cations are suspected intermediates in debenzylation, the addition of a cation scavenger, such as pentamethylbenzene or triethylsilane, can sometimes intercept these reactive species and prevent side reactions.[11]
-
Chromatography Considerations: Be aware that silica gel is slightly acidic and can cause degradation of sensitive compounds on the column. Neutralize silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) before loading your sample.
-
Issue 3: Poor Yield and Recovery of Starting Material
-
Observation: The desired reaction proceeds with low conversion, and a significant portion of the starting material is consumed, but the mass balance is poor, with no single major byproduct.
-
Probable Cause: This often results from the compound's dual nature. The aldehyde can form a cyclic hemiacetal, which is generally more stable and less reactive than the open-chain aldehyde.[10] If your desired reaction targets the aldehyde, its effective concentration is lowered by this equilibrium, slowing the reaction. The extended reaction time or increased temperature required to drive the reaction to completion may then lead to the degradation pathways described above.
-
Recommended Solutions & Protocol:
-
Lewis Acid Catalysis: For reactions involving the aldehyde, consider using a Lewis acid that can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack without being as aggressive in promoting dehydration or debenzylation. Examples include ZnCl₂, TMSOTf, or BF₃·OEt₂. Caution: A pilot reaction is essential, as some Lewis acids can also catalyze debenzylation.[11]
-
Azeotropic Water Removal: If water is a byproduct of the reaction (e.g., acetal formation), its removal using a Dean-Stark trap can drive the equilibrium toward the product and may allow for milder conditions.[3][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acid? The primary and most immediate reaction is the intramolecular cyclization to form the more stable pyranose and furanose hemiacetals.[3][10] This is a reversible equilibrium. The most detrimental degradation pathways, leading to irreversible product loss, are acid-catalyzed dehydration to form furans and cleavage of the benzyl ether protecting groups.[4][5] The pathway that predominates depends on the specific conditions (acid strength, temperature, reaction time).
Q2: At what point do the benzyl ether groups become labile? Benzyl ethers are generally stable to weakly acidic conditions (e.g., acetic acid, pyridinium p-toluenesulfonate) at room temperature.[13] They become significantly more labile under strong acid conditions (e.g., >1M HCl, H₂SO₄, HBr, trifluoroacetic acid) or when heated in the presence of even moderate acids.[14][15] The cleavage is an equilibrium process, but the loss of the volatile toluene (after hydrogenation) or reaction of the resulting benzyl cation makes it irreversible in practice.[16]
Q3: How does the open-chain aldehyde structure contribute to instability compared to its cyclic (pyranose) form? The free aldehyde is more susceptible to oxidation and certain nucleophilic additions than the cyclic hemiacetal. More importantly, it is a key intermediate in the dehydration pathway that leads to furan formation and subsequent polymerization.[7][17] The cyclic hemiacetal form, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, is significantly more stable and is the state in which the compound is typically isolated and stored.[1]
Q4: What are the ideal storage conditions to ensure long-term stability? The compound should be stored as a solid in its cyclic pyranose form under anhydrous conditions at low temperatures (0 to 8 °C is common).[1] It should be kept away from acidic vapors and moisture.
Q5: Can I use common Lewis acids with this compound? Yes, but with caution. Lewis acids can be effective for promoting reactions at the aldehyde or anomeric center. However, many Lewis acids are also capable of catalyzing the cleavage of benzyl ethers, a reaction sometimes used for selective deprotection.[11] The outcome is highly dependent on the specific Lewis acid, solvent, and temperature. It is critical to screen conditions on a small scale before proceeding.
Part 3: Visualizations & Data
Diagrams
Caption: Acid-catalyzed equilibrium between the open-chain aldehyde and the more stable cyclic hemiacetal form.
Caption: Troubleshooting workflow for common stability issues under acidic conditions.
Data Tables
Table 1: Guide to Acidic Reagents and Conditions
| Reagent/Condition | Severity | Typical Application | Stability Risk | Mitigation Strategy |
| H₂SO₄, HCl, HBr (conc.) | Severe | Benzyl ether cleavage, hydrolysis of robust acetals.[8][18] | Very High: Rapid debenzylation and dehydration (charring). | Avoid use unless complete deprotection is the goal. |
| Trifluoroacetic Acid (TFA) | High | Acetal hydrolysis, some deprotections. | High: Can cleave benzyl ethers, especially when heated. | Use at low temperatures (0 °C); limit reaction time; use minimal effective concentration. |
| 80% Acetic Acid (aq.) | Moderate | Selective hydrolysis of more labile acetals (e.g., benzylidene).[19][20] | Moderate: Slow cleavage of benzyl ethers may occur with prolonged heating. | Monitor reaction closely by TLC; do not exceed recommended time/temperature. |
| p-Toluenesulfonic acid (pTSA) | Mild | Acetal formation/hydrolysis, glycosylations. | Low to Moderate: Generally safe at RT, risk increases with heat. | Use catalytically; run at the lowest effective temperature. |
| Lewis Acids (e.g., BF₃·OEt₂) | Variable | Aldehyde activation, glycosylations. | Variable: Can range from low to high depending on the specific Lewis acid. | Screen various Lewis acids and conditions on a small scale before proceeding. |
References
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC. NIH.
- Schematic formation of furan from hexoses (A, B, C, and D pathway),... ResearchGate.
- 21.3: Formation of hydrates, hemiacetals, acetals. Chemistry LibreTexts.
- Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. PubMed.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi.
- Acetals Formation and Hydrolysis. Organic Chemistry Tutor.
- An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
- Hemiacetal. Wikipedia.
- 3.1.17. Cyclic Acetals for Regioselective Protection in Carbohydrate Synthesis: A Comparative Experiment. Books.
- 06 07 Hemiacetal Hydrolysis. YouTube.
- Acetal Hydrolysis in Acidic Media. YouTube.
- The Formation of Furan Compounds from Hexoses. Scilit.
- An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from D-glucose. Benchchem.
- How can one remove a benzyl group from benzylated sugar? ResearchGate.
- synthesis & cleavage of benzyl ethers. YouTube.
- Stability issues of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under acidic or basic conditions. Benchchem.
- 18.3 Reactions of Ethers: Acidic Cleavage. Chemistry LibreTexts.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ResearchGate.
- Acidic cleavage of ethers (SN2). Master Organic Chemistry.
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Technical Support Center: Regioselective Manipulation of Protected Hexoses
Welcome to the technical support center for the regioselective manipulation of protected hexoses. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the complex field of carbohydrate synthesis. Here, we move beyond simple protocols to address the nuanced challenges and critical thinking required to successfully navigate the selective functionalization of monosaccharides. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that arise during experimental work.
Section 1: Core Concepts & Frequently Asked questions
This section addresses fundamental questions regarding the strategy and theory behind regioselective manipulations.
Question: What is the primary principle governing regioselectivity in hexose manipulation?
Answer: The regioselective manipulation of hexoses hinges on exploiting the subtle differences in the reactivity of their hydroxyl groups.[1][2] In a typical hexopyranose like glucose, reactivity is generally governed by a combination of steric and electronic factors:
-
Primary vs. Secondary Hydroxyls: The primary hydroxyl group (at C-6) is the most reactive due to being the least sterically hindered.[3][4][5] This allows for its selective protection using bulky reagents like trityl (Tr) or silyl ethers (e.g., TBDMS, TBDPS).[4]
-
Anomeric Hydroxyl: The anomeric hydroxyl (at C-1) has unique reactivity as a hemiacetal, making it more acidic than other hydroxyls.[6][7] This property can be exploited for selective reactions like Fischer glycosylation.[7]
-
Secondary Hydroxyls (C-2, C-3, C-4): Differentiating between the secondary hydroxyls is the most significant challenge.[4][8] Their relative reactivity is influenced by their orientation (axial vs. equatorial) and the local electronic environment created by adjacent protecting groups.[1][9] Generally, equatorial hydroxyls are more nucleophilic than their axial counterparts.[9]
Question: What does "orthogonal protection" mean, and why is it critical in carbohydrate synthesis?
Answer: Orthogonal protection is a strategy that uses a set of protecting groups on the same molecule that can be removed under specific, non-interfering conditions.[10][11] For instance, you could have a silyl ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an acetate ester (cleaved by base) on the same hexose. This allows you to unmask a single hydroxyl group for further reaction without disturbing the others.[10][12] This strategy is the cornerstone of complex oligosaccharide synthesis, as it provides complete control over which position is available for glycosylation or other modifications at each step.[10][13]
Question: How do protecting groups influence the stereochemical outcome of a glycosylation reaction?
Answer: Protecting groups, particularly at the C-2 position, have a profound impact on the stereoselectivity of glycosidic bond formation.[2][14]
-
Neighboring Group Participation: Acyl-type protecting groups at C-2 (like acetate or benzoate) can participate in the reaction. After the anomeric leaving group departs, the C-2 acyl group can form a cyclic oxonium ion intermediate. The incoming nucleophile (the acceptor alcohol) can then only attack from the face opposite this bulky intermediate, leading exclusively to the formation of a 1,2-trans-glycosidic linkage.[14]
-
Non-Participating Groups: Ether-type protecting groups at C-2 (like benzyl or silyl ethers) do not form this intermediate. This allows for the formation of a more planar oxocarbenium ion, which can be attacked from either face. The resulting product is often a mixture of 1,2-cis and 1,2-trans isomers, with the ratio influenced by factors like solvent, temperature, and the anomeric effect.
Section 2: Troubleshooting Common Regioselective Reactions
This section is formatted to address specific problems you might encounter in the lab.
Scenario 1: Regioselective Acylation & Silylation
Problem: "I am trying to selectively acylate the C-6 hydroxyl of methyl α-D-glucopyranoside, but I'm getting a mixture of products with acylation at other positions."
-
Probable Cause 1: Reagent is not bulky enough. Standard acylating agents like acetic anhydride with pyridine are often not selective enough to differentiate the primary C-6 hydroxyl from the more reactive secondary hydroxyls under forcing conditions.
-
Solution 1: Use a sterically demanding reagent. Employ a bulky acylating chloride like pivaloyl chloride or a silyl chloride like tert-butyldimethylsilyl chloride (TBDMSCl). The steric hindrance of these reagents heavily favors reaction at the least hindered C-6 position.[4]
-
Probable Cause 2: Reaction conditions are too harsh. Elevated temperatures or prolonged reaction times can lead to acyl migration, where an acyl group initially installed at one position moves to a more thermodynamically stable position, resulting in product mixtures.[15]
-
Solution 2: Modify reaction conditions and consider enzymatic catalysis. Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) and monitor carefully by TLC to stop it upon consumption of the starting material. For highly specific acylations, consider using an enzyme like a lipase, which can exhibit remarkable regioselectivity for specific hydroxyl groups under mild conditions.[16][17][18][19]
Problem: "My attempt to use dibutyltin oxide to selectively activate a cis-diol for acylation resulted in low yield and poor selectivity."
-
Probable Cause 1: Incomplete formation of the stannylene acetal. The formation of the key intermediate, the dibutylstannylene acetal, requires the removal of water. Insufficient drying of the starting material or solvent can prevent its formation and lead to non-selective background reactions.
-
Solution 1: Ensure anhydrous conditions. Co-evaporate the carbohydrate substrate with toluene multiple times to remove trace water before adding the dibutyltin oxide and refluxing in anhydrous methanol or toluene to form the acetal.
-
Probable Cause 2: The electrophile is not reactive enough. Once the stannylene acetal is formed, the subsequent acylation or alkylation is the regioselective step. A sluggish electrophile may require higher temperatures, which can degrade the acetal or reduce selectivity.
-
Solution 2: Use a more reactive electrophile or a catalyst. Instead of an acyl chloride, consider using an anhydride. For alkylations, adding a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) can accelerate the reaction, often improving yields and selectivity.[20] Borinic acid catalysts have also emerged as highly effective, less toxic alternatives to organotin reagents for these transformations.[21]
Scenario 2: Regioselective Glycosylation
Problem: "I performed a glycosylation with an acceptor that has both C-4 and C-6 hydroxyls free, intending to target the C-4 position, but I predominantly got the C-6 linked product."
-
Probable Cause: Kinetic vs. Thermodynamic Control. The C-6 primary hydroxyl is kinetically favored due to its higher reactivity and lower steric hindrance.[5] Unless the reaction conditions are specifically tailored to favor the C-4 position, the C-6 product will often be the major isomer.
-
Solution: Employ a strategy that favors the secondary hydroxyl.
-
Temporary C-6 Protection: The most robust method is to temporarily protect the C-6 position with a labile group (e.g., a TBDMS ether), perform the glycosylation at C-4, and then selectively remove the C-6 protecting group.
-
Boronic Acid Catalysis: In some cases, boronic acids can be used to form a temporary cyclic boronate ester across a diol pair (e.g., C-4 and C-6), altering the nucleophilicity of the involved hydroxyls and directing the glycosylation to a specific site.[22][23][24]
-
Section 3: Key Experimental Protocols & Workflows
Protocol: Tin-Mediated Regioselective Benzoylation of a Glucopyranoside 4,6-Diol
This protocol describes the selective benzoylation of the C-4 hydroxyl in the presence of the more reactive C-6 primary hydroxyl, a classic demonstration of stannylene acetal-directed regioselectivity.
Materials:
-
Methyl 2,3-di-O-benzyl-α-D-glucopyranoside (1.0 eq)
-
Dibutyltin oxide (Bu₂SnO) (1.1 eq)
-
Anhydrous Toluene
-
Benzoyl chloride (BzCl) (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Molecular sieves (4Å, activated)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the glucopyranoside starting material and dibutyltin oxide.
-
Add anhydrous toluene and reflux the mixture using a Dean-Stark apparatus for 2-4 hours to azeotropically remove water and form the stannylene acetal. The solution should become clear.
-
Cool the reaction mixture to room temperature under an inert atmosphere (N₂ or Ar). Add activated 4Å molecular sieves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate system). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of NaHCO₃.
-
Filter the mixture to remove tin salts and molecular sieves, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methyl 4-O-benzoyl-2,3-di-O-benzyl-α-D-glucopyranoside.
Causality Note: The dibutyltin oxide reacts with the 4-OH and 6-OH groups to form a six-membered cyclic stannylene acetal. In this intermediate, the oxygen at the C-4 position becomes more nucleophilic, directing the benzoylation to this secondary position over the sterically accessible but less activated C-6 position.[15][25]
Workflow Diagram: Orthogonal Protection Strategy
This diagram illustrates the decision-making process for a multi-step synthesis requiring selective deprotection.
Caption: Orthogonal protection workflow for selective C-6 modification.
Section 4: Reference Data Tables
Table 1: Relative Reactivity of Hydroxyl Groups in D-Glucopyranose
| Position | Hydroxyl Type | Relative Reactivity (General Trend) | Common Selective Reagents |
| C-6 | Primary | Highest | Trityl chloride, TBDMSCl, PivCl |
| C-1 | Anomeric (Hemiacetal) | High (unique acidity) | Methanol/H⁺ (Fischer Glycosylation) |
| C-2 | Secondary (Equatorial) | Moderate-High | Influenced by anomeric effect/adjacent groups |
| C-3 | Secondary (Equatorial) | Moderate | Often targeted via diol strategies (e.g., tin) |
| C-4 | Secondary (Equatorial) | Lowest | Typically requires protection of other OHs |
Note: This is a generalized trend and can be altered significantly by the solvent, reaction conditions, and the presence of other protecting groups.[1][5]
Table 2: Common Orthogonal Protecting Groups
| Protecting Group | Abbreviation | Stable To | Cleaved By |
| Benzyl Ether | Bn | Acid, Base, Fluoride, Oxidation | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl Ether | TBDMS | Base, Hydrogenolysis, Mild Acid | Fluoride (TBAF), Strong Acid |
| Acetate Ester | Ac | Acid, Hydrogenolysis, Fluoride | Base (e.g., NaOMe, NH₃) |
| Levulinoyl Ester | Lev | Acid, Hydrogenolysis | Hydrazine acetate |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Mild Base (e.g., Piperidine) |
References
-
Báti, G., He, J., Pal, K. B., & Liu, X. (2019). Stereo- and regioselective glycosylation with protection-less sugar derivatives: an alluring strategy to access glycans and natural products. Chemical Society Reviews, 48(15), 4006-4018. [Link]
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Semantic Scholar. (n.d.). Stereo- and regioselective glycosylation with protection-less sugar derivatives: an alluring strategy to access glycans and natural products. Retrieved from [Link]
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Báti, G., He, J., Pal, K. B., & Liu, X. (2019). Stereo- and regioselective glycosylation with protection-less sugar derivatives: an alluring strategy to access glycans and natural products. Chemical Society Reviews, 48(15), 4006-4018. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Britannica. (2025). Carbohydrate - Chemical Reactions. Retrieved from [Link]
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ResearchGate. (2019). Regioselective Glycosylation Strategies for the Synthesis of Group Ia and Ib Streptococcus Related Glycans Enable Elucidating Unique Conformations of the Capsular Polysaccharides. Retrieved from [Link]
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ResearchGate. (2016). Orthogonal protecting group strategies in carbohydrate chemistry. Retrieved from [Link]
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- van der Vorm, S., Hansen, T., & Codee, J. (2015). Regioselective modification of unprotected glycosides.
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Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
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Let's Talk Academy. (2025). Primary Hydroxyl Groups in Glucose and Fructose: A Comparative Insight. Retrieved from [Link]
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- Petrova, K. T., & Podgorski, I. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(16), 3959-3972.
- Boons, G. J. (2004). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Chemical Society Reviews, 33(4), 213-223.
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ElectronicsAndBooks. (n.d.). Regioselective Acylation of Secondary Hydroxyl Groups in Sugars Catalyzed by Lipases in Organic Solvents. Retrieved from [Link]
- Gotor, V., & Pulido, R. (1991). An Improved Procedure for Regioselective Acylation of Carbohydrates: Novel Enzymatic Acylation of a-D-Glucopyranose and Methyl a-D-Glucopyranoside. Journal of the Chemical Society, Perkin Transactions 1, (1), 491-492.
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ResearchGate. (n.d.). Protecting Group Manipulations in Carbohydrate Synthesis. Retrieved from [Link]
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Frontiers. (n.d.). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]
- Akai, S., Tanaka, R., Hoshi, H., & Sato, K. (2012). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 77(17), 7546–7550.
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- Chung, M. K., Orlova, G., Goddard, J. D., Schlaf, M., Harris, R., Beveridge, T. J., White, G., & Hallett, F. R. (2002). Regioselective silylation of sugars through palladium nanoparticle-catalyzed silane alcoholysis. Journal of the American Chemical Society, 124(31), 9208–9219.
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ResearchGate. (n.d.). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Retrieved from [Link]
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ResearchGate. (n.d.). Relative Reactivity of Hydroxyl Groups in Monosaccharides. Retrieved from [Link]
- Therisod, M., & Klibanov, A. M. (1987). Regioselective acylation of secondary hydroxyl groups in sugars catalyzed by lipases in organic solvents. Journal of the American Chemical Society, 109(13), 3977–3981.
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Wikipedia. (n.d.). Glucose. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Retrieved from [Link]
- Park, H. G., Do, J. H., & Chang, H. N. (2003). Regioselective Enzymatic Acylation of Multi-hydroxyl Compounds in Organic Synthesis. Journal of the Korean Society for Applied Biological Chemistry, 46(1), 1-8.
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ResearchGate. (n.d.). Organotin-Catalyzed Regioselective Benzylation of Carbohydrate trans-Diols. Retrieved from [Link]
- Site-Selective Modification of (Oligo)Saccharides.
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- Hung, S. C., & Chen, Y. H. (2016). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. The Journal of organic chemistry, 81(15), 6293–6307.
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ResearchGate. (n.d.). Regioselective acylation, alkylation, silylation and glycosylation of monosaccharides. Retrieved from [Link]
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ChemRxiv. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoelectronic Control in Regioselective Carbohydrate Protection. Retrieved from [Link]
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Reddit. (2015). Peracetylation of glucose with acetic anhydride + regioselective deacetylation. Retrieved from [Link]
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ResearchGate. (n.d.). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. Retrieved from [Link]
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Technical Support Center: Overcoming Low Reactivity of Hindered Hydroxyl Groups in Glycosylation
Introduction: The Challenge of Steric Hindrance in Glycosidic Bond Formation
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is a cornerstone of synthetic carbohydrate chemistry and drug development. However, the formation of glycosidic bonds can be notoriously challenging, particularly when dealing with sterically hindered hydroxyl groups on the glycosyl acceptor. This steric congestion, arising from bulky substituents near the reacting hydroxyl group, significantly decreases its nucleophilicity, leading to sluggish or failed reactions.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and overcome the challenges associated with the low reactivity of hindered hydroxyl groups in glycosylation.
Frequently Asked Questions (FAQs)
Q1: Why is my glycosylation reaction failing or giving low yields with a hindered alcohol acceptor?
A1: The primary reason is steric hindrance. Bulky groups on the glycosyl donor and/or the acceptor can physically block the approach of the acceptor's nucleophilic hydroxyl group to the anomeric center of the donor.[1] This is particularly problematic with secondary and tertiary alcohols.[1] Insufficient activation of the glycosyl donor can also be a cause; the promoter may not be strong enough to overcome the low reactivity.[1]
Q2: What are common side reactions when attempting to glycosylate a hindered alcohol?
A2: Several side reactions can occur, complicating the reaction mixture and reducing the yield of the desired product. These include:
-
Orthoester formation: This is a common issue, especially when a participating protecting group (like an acyl group) is present at the C-2 position of the donor.[1]
-
Elimination products (glycals): Harsher reaction conditions can lead to the elimination of the leaving group and the formation of a double bond between C-1 and C-2 of the glycosyl donor.
-
Decomposition: Highly reactive promoters can cause the degradation of either the glycosyl donor or the acceptor.[1]
-
Anomerization: The reaction conditions may lead to a mixture of both α and β anomers, resulting in low stereoselectivity.[1]
Q3: Which glycosyl donors are best suited for hindered acceptors?
A3: The choice of glycosyl donor is critical. More reactive donors are often required. Glycosyl trichloroacetimidates and glycosyl halides are generally more reactive than thioglycosides and can be effective for hindered acceptors.[1] The protecting groups on the donor also play a significant role in its reactivity.[5][6]
Q4: How does the choice of solvent affect the glycosylation of hindered alcohols?
A4: The solvent can significantly influence the stereoselectivity and outcome of a glycosylation reaction.[7][8] For example, ether-based solvents may favor the formation of α-anomers, while nitriles can promote the formation of β-anomers.[1] The polarity and coordinating ability of the solvent can affect the stability of the reactive intermediates, such as the oxocarbenium ion.[8]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Insufficient Activation: The promoter is not strong enough to activate the sterically hindered donor or acceptor.[1] | - Increase the amount of promoter. - Switch to a more powerful activating system (e.g., a stronger Lewis acid). - Increase the reaction temperature.[9] |
| Low Nucleophilicity of Acceptor: The hindered hydroxyl group is a poor nucleophile.[10] | - Use a more reactive glycosyl donor (e.g., trichloroacetimidate).[1] - Consider strategies to activate the acceptor's hydroxyl group.[11] | |
| Formation of Multiple Products (Low Selectivity) | Anomerization: Both α and β anomers are being formed.[1] | - Lower the reaction temperature to favor kinetic control.[1] - Optimize the solvent system; nitriles often favor β-glycosides, while ethers can favor α-glycosides.[1] |
| Side Reactions: The promoter is too harsh, leading to decomposition or rearrangements.[1] | - Reduce the amount of promoter. - Switch to a milder activating system.[1] - Lower the reaction temperature. | |
| Orthoester Formation | Neighboring Group Participation: An adjacent acyl protecting group is participating in the reaction.[1][5] | - Replace the participating acyl group with a non-participating ether protecting group (e.g., benzyl ether).[5] |
| Glycal Formation | Elimination Side Reaction: Strong bases or high temperatures can promote elimination. | - Use a non-basic, milder activation system. - Lower the reaction temperature. |
Advanced Strategies for Overcoming Steric Hindrance
When standard troubleshooting fails, more advanced strategies are necessary. These often involve a combination of a highly reactive donor, a powerful activation system, and carefully optimized reaction conditions.
The Pre-activation Strategy
In a typical glycosylation, the donor and acceptor are mixed before adding the promoter. The pre-activation strategy involves activating the glycosyl donor before the addition of the acceptor.[12][13] This approach can achieve unique chemo- and stereoselectivity, especially with low-reactivity acceptors.[12][13]
Workflow for Pre-activation Based Glycosylation:
Caption: Pre-activation workflow for glycosylation.
Utilizing Highly Reactive Glycosyl Donors: The Trichloroacetimidate Method
Glycosyl trichloroacetimidates are highly effective donors for challenging glycosylations due to their high reactivity upon activation with a catalytic amount of a Lewis acid.
Experimental Protocol: Schmidt Trichloroacetimidate Glycosylation of a Hindered Alcohol
-
Preparation of the Glycosyl Donor: The glycosyl hemiacetal is reacted with trichloroacetonitrile in the presence of a base (e.g., DBU or NaH) to form the glycosyl trichloroacetimidate.
-
Glycosylation Reaction:
-
A solution of the glycosyl trichloroacetimidate donor and the hindered alcohol acceptor in an anhydrous aprotic solvent (e.g., dichloromethane) is stirred over activated molecular sieves at room temperature.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·Et₂O) is added.[14][15]
-
The reaction is stirred at low temperature and allowed to warm to room temperature while monitoring by TLC.
-
-
Workup and Purification:
-
The reaction is quenched with a base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
The mixture is filtered, washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Strategic Use of Protecting Groups
Protecting groups do more than just mask functional groups; they significantly influence the reactivity and stereochemical outcome of glycosylation reactions.[5][6][16]
-
Participating vs. Non-participating Groups: For the synthesis of 1,2-trans-glycosides, a participating acyl group at the C-2 position is often used.[5] Conversely, to favor 1,2-cis-glycosides, a non-participating ether group is employed.[5]
-
Conformation-Constraining Protecting Groups: Cyclic protecting groups, such as benzylidene acetals, can lock the conformation of the glycosyl donor, which can influence the stereoselectivity of the glycosylation.
Logical Flow for Protecting Group Strategy:
Caption: Decision tree for protecting group selection.
The Role of Temperature and Activator/Promoter Systems
The interplay between reaction temperature and the choice of activator is crucial for success.
-
Temperature Effects: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.[1] However, for very unreactive systems, higher temperatures may be necessary to drive the reaction to completion.[9] It's a delicate balance that must be optimized for each specific reaction.
-
Activator/Promoter Systems: A wide range of Lewis acids (e.g., TMSOTf, BF₃·Et₂O) and other promoters are used to activate glycosyl donors.[14][15] For particularly challenging glycosylations, more exotic or powerful activating systems, such as those involving transition metal catalysts, may be required.[14][17]
References
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). National Institutes of Health. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2019). MDPI. [Link]
-
On the influence of solvent on the stereoselectivity of glycosylation reactions. (2024). PubMed. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. [Link]
-
Protective Group Strategies. (2025). ResearchGate. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). Semantic Scholar. [Link]
-
Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). National Institutes of Health. [Link]
-
Beta-glycosidation of sterically hindered alcohols. (2009). PubMed. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). National Institutes of Health. [Link]
-
Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. (n.d.). ResearchGate. [Link]
-
Effects of glycan steric hindrance and the degree of glycosylation on... (n.d.). ResearchGate. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2017). Beilstein Journals. [Link]
-
Protein conformational change delayed by steric hindrance from an N-linked glycan. (2013). (n.p.). [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry. [Link]
-
The influence of acceptor nucleophilicity on the glycosylation reaction mechanism. (n.d.). Royal Society of Chemistry. [Link]
-
Hydrogen bond activated glycosylation under mild conditions. (2021). Royal Society of Chemistry. [Link]
-
Direct Dehydrative Glycosylation of C1-Alcohols. (n.d.). National Institutes of Health. [Link]
-
Steric hindrance due to N -linked glycan processing shields HA from... (n.d.). ResearchGate. [Link]
-
Pre-activation Based Stereoselective Glycosylations. (n.d.). National Institutes of Health. [Link]
-
Activation of Sugar Hydroxyl Groups Prior to Glycosylation. (n.d.). ResearchGate. [Link]
-
Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis. (2026). American Chemical Society. [Link]
-
Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020). ACS Publications. [Link]
-
Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. (2017). Beilstein Journals. [Link]
-
ZnI 2 -Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. (n.d.). MDPI. [Link]
-
How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. (n.d.). PubMed Central. [Link]
-
N-glycosylation as a eukaryotic protective mechanism against protein aggregation. (2024). National Institutes of Health. [Link]
-
ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. (2024). National Institutes of Health. [Link]
-
Glycosylation: mechanisms, biological functions and clinical implications. (2024). PubMed Central. [Link]
-
How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. (n.d.). Scholarly Publications Leiden University. [Link]
-
neopentyl alcohol. (n.d.). Organic Syntheses Procedure. [Link]
-
Dive into Schmidt's Exciting Tichloroacetimidate Glycosidation Reaction! (2020). YouTube. [Link]
-
Beta-glycosidation of sterically hindered alcohols. (n.d.). Semantic Scholar. [Link]
-
Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI. [Link]
-
Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. (n.d.). National Institutes of Health. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Protein conformational change delayed by steric hindrance from an N-linked glycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 14. Strategies toward protecting group-free glycosylation through selective activation of the anomeric center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproducts in the preparation of glycosyl donors
Welcome to the technical support center for glycosyl donor synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the chemical synthesis of oligosaccharides and glycoconjugates. Here, we address common challenges encountered during the preparation of glycosyl donors, focusing on practical, field-tested strategies to minimize byproduct formation and enhance reaction efficiency. Our guidance is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of common glycosyl donors. Each entry details the problem, identifies probable causes rooted in reaction mechanisms, and provides step-by-step solutions.
Issue 1: Glycosyl Halides - Low Yields and Competing Reactions
Question: "I am preparing a glycosyl bromide from a per-acetylated sugar using HBr in acetic acid. My yield is consistently low, and I observe significant amounts of what appears to be hydrolyzed starting material and other unidentifiable byproducts. How can I improve this preparation?"
Probable Causes & Solutions:
The preparation of glycosyl halides, while a classic method, is often plagued by issues of donor instability and competing side reactions.[1][2] The strongly acidic conditions can lead to several undesirable outcomes.
-
Cause A: Hydrolysis of the Glycosyl Halide. Glycosyl halides are highly susceptible to hydrolysis, especially in the presence of trace amounts of water.[1] The silver salts used in subsequent Koenigs-Knorr reactions can also promote decomposition.[2]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. The reaction should be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). When moving to the glycosylation step, the use of a desiccant like molecular sieves is critical.[1]
-
-
Cause B: Anomerization. The initial product may be a single anomer, but equilibration can occur under the reaction conditions, leading to a mixture of α and β-halides. This can complicate purification and subsequent stereocontrol.
-
Solution: Monitor the reaction closely by TLC or NMR to determine the optimal reaction time before anomerization becomes significant. Performing the reaction at a lower temperature can often slow down the rate of anomerization relative to the desired halide formation.
-
-
Cause C: Elimination to Form Glycals. For sugars lacking a C2-participating group, elimination of HBr can occur, especially with prolonged reaction times or elevated temperatures, leading to the formation of a glycal byproduct.[3]
-
Solution: Maintain low reaction temperatures (e.g., 0 °C) and minimize the reaction time. Once the starting material is consumed (as monitored by TLC), the reaction should be promptly worked up.
-
Workflow for Minimizing Byproducts in Glycosyl Bromide Synthesis
Sources
- 1. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
This guide provides a comprehensive comparison of analytical methodologies for the development and validation of a quantitative method for (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal. As a critical intermediate in complex organic synthesis, likely in the field of carbohydrate chemistry or drug development, ensuring its purity and concentration is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols grounded in authoritative regulatory standards.
Introduction: The Analytical Challenge
This compound is a protected monosaccharide, a class of molecules known for its challenging analytical characteristics. The four benzyl ether protecting groups render the molecule hydrophobic and provide strong ultraviolet (UV) chromophores, while the terminal aldehyde and free hydroxyl group add polarity. The aldehyde functionality may exist in equilibrium with its hydrate or cyclic hemiacetal forms, potentially leading to chromatographic complexity.
Given that no standard compendial method exists for this specific intermediate, a method must be developed and validated from first principles. The objective is to establish a method that is fit for its intended purpose, whether for in-process control, final product release, or stability testing. This guide compares three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), evaluating their suitability based on performance, complexity, and application. The validation framework is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring regulatory compliance and scientific rigor.[1][2][3]
Chapter 1: Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is the foundation of a successful validation. It depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix.
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is often the workhorse for analyzing pharmaceutical intermediates. The benzyl groups on the target analyte provide strong UV absorbance, making this a highly suitable and cost-effective technique.
-
Principle: The method separates compounds based on their hydrophobicity. The hydrophobic stationary phase (e.g., C18) retains the analyte, which is then eluted by a polar mobile phase. The four benzyl groups make the analyte well-suited for retention and separation from more polar starting materials or less-benzylated impurities.[4]
-
Advantages:
-
Robustness and Reliability: HPLC is a mature and well-understood technology.
-
Cost-Effectiveness: Instrumentation is widely available and relatively inexpensive to operate compared to mass spectrometry.
-
Good Selectivity: Modern column chemistries, such as phenyl-hexyl or pentafluorophenyl, can offer enhanced selectivity for aromatic compounds like this analyte.[4][5]
-
-
Limitations:
-
Limited Specificity: UV detection cannot distinguish between compounds with similar chromophores and retention times. Co-eluting impurities can lead to inaccurate quantification.
-
Moderate Sensitivity: While sufficient for assay and purity of the main component, it may not be suitable for trace-level impurity quantification.
-
Method B: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry.[6][7][8][9] It is the gold standard for identifying and quantifying compounds in complex mixtures, especially at low concentrations.[10]
-
Principle: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is measured. This provides molecular weight information, offering an orthogonal detection mechanism to UV.
-
Advantages:
-
Exceptional Specificity: By monitoring for the specific m/z of the analyte, interference from co-eluting impurities is virtually eliminated.
-
High Sensitivity: Can achieve detection limits orders of magnitude lower than UV, making it ideal for trace impurity analysis.
-
Structural Information: Fragmentation data (MS/MS) can be used to confirm the structure of the analyte and identify unknown impurities.
-
-
Limitations:
-
Higher Cost and Complexity: Instrumentation is more expensive to acquire, operate, and maintain.
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by components in the sample matrix, potentially affecting accuracy if not properly controlled.
-
Method C: Quantitative NMR (qNMR)
qNMR is a primary analytical method that quantifies molecules without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.[13][14]
-
Principle: A certified internal standard of known concentration is added to a sample containing the analyte. By comparing the integral of a specific, non-overlapping analyte signal to a signal from the internal standard, the concentration of the analyte can be calculated directly.[13][15]
-
Advantages:
-
Primary Ratio Method: Does not require a chemically identical reference standard for the analyte, which is highly advantageous in early development when such standards may not be available.[11]
-
High Precision and Accuracy: When performed correctly, qNMR is a metrologically traceable technique.[12][14]
-
Simultaneous Information: Provides structural confirmation and quantitative data in a single experiment.
-
-
Limitations:
-
Lower Sensitivity: Significantly less sensitive than HPLC-based methods.
-
Throughput: Sample preparation and data acquisition are generally slower, making it less suitable for high-throughput screening.
-
Spectral Overlap: Requires at least one unique, well-resolved signal for both the analyte and the internal standard, which can be challenging in complex mixtures.
-
Chapter 2: The Validation Master Plan
According to ICH Q2(R1) guidelines, the validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][3][16] The following parameters must be evaluated for a quantitative assay of a drug substance intermediate.
Chapter 3: Experimental Protocols
The following are detailed, representative protocols for developing and validating an HPLC-UV and an LC-MS method for the target analyte.
Protocol 3.1: RP-HPLC-UV Method
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size. (Rationale: Phenyl-Hexyl columns provide alternative selectivity to C18, with pi-pi interactions that can improve resolution for aromatic compounds like the benzylated analyte.[4])
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 60% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm (Rationale: Benzyl groups have a strong absorbance at this wavelength).
-
Injection Volume: 5 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile:Water (50:50).
-
Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard.
-
Linearity Solutions: Perform serial dilutions of the stock solution to prepare standards at concentrations ranging from 0.05 mg/mL to 1.5 mg/mL.
-
-
Validation Execution:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the standard, and the sample. Spike the sample with known related substances to ensure peak purity and resolution.
-
Linearity: Inject the linearity solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
Accuracy (Recovery): Spike the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare three replicates at each level and calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the 100% standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD/LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Systematically vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.
-
Protocol 3.2: LC-MS Method
This protocol would follow the same chromatographic principles as the HPLC-UV method but with a different detector.
-
Chromatographic System:
-
Utilize the same HPLC setup as in 3.1, but divert the flow to the MS detector. A lower flow rate (e.g., 0.4 mL/min) with a smaller ID column (e.g., 2.1 mm) is often preferred for better MS sensitivity.
-
Mobile Phase Additive: Add 0.1% formic acid to both Mobile Phase A and B to facilitate protonation and improve ionization efficiency.
-
-
Mass Spectrometer System:
-
Instrument: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Analyte m/z: The exact mass of the analyte is 540.65. The expected protonated adduct [M+H]+ would be at m/z 541.66. A sodium adduct [M+Na]+ at m/z 563.64 is also common.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification. Monitor the primary adduct (e.g., m/z 541.66).
-
-
Validation Execution:
-
The validation parameters (Specificity, Linearity, etc.) are assessed similarly to the HPLC-UV method, but using the peak areas from the MS chromatogram. Specificity is inherently higher; the focus is on demonstrating the absence of isobaric interferences.
-
Chapter 4: Head-to-Head Performance Comparison
The following table summarizes the expected performance characteristics of the validated methods, based on typical results for pharmaceutical intermediates and adhering to ICH Q2(R1) acceptance criteria.
| Validation Parameter | HPLC-UV | LC-MS | qNMR | ICH Q2(R1) Acceptance Criteria (Typical for Assay) |
| Specificity | Good (Demonstrated via peak purity) | Excellent (Mass-based selectivity) | Excellent (Structure-specific signals) | The procedure must be able to assess the analyte unequivocally in the presence of components which may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (% of Nominal) | 80 - 120% | 1 - 150% (wider for impurities) | 50 - 150% | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% | Typically 98.0 - 102.0% for a drug substance. |
| Precision (Repeatability, %RSD) | ≤ 1.0% | ≤ 2.0% | ≤ 0.5% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 1.0% | ≤ 2.0% |
| LOQ (µg/mL) | ~5 µg/mL | ~0.05 µg/mL | ~50 µg/mL | Must be appropriate for the intended analysis (e.g., impurity quantification). |
| Robustness | Must remain unaffected by small, deliberate variations in method parameters. | Must remain unaffected. | Must remain unaffected. | System suitability requirements must be met under all varied conditions. |
Chapter 5: Synthesis and Recommendations
The selection of the optimal analytical method for quantifying this compound is a strategic decision driven by the specific analytical need.
-
For Routine In-Process Control and Final Product Assay: RP-HPLC-UV is the recommended method. It provides the best balance of performance, robustness, and cost-effectiveness for quantifying the main component at high concentrations. Its precision and accuracy are more than sufficient for release testing.
-
For Impurity Profiling and Trace Analysis: LC-MS is the superior choice. Its high sensitivity is essential for detecting and quantifying impurities at the levels required by regulatory agencies (e.g., reporting thresholds of 0.05%). Furthermore, its specificity ensures that impurity peaks are not masked by the main component or other matrix effects.[6][10]
-
For Reference Standard Characterization: qNMR is an invaluable orthogonal technique. In the early stages of development, when a fully characterized reference standard of the analyte may not exist, qNMR can be used to assign a potency value to a new batch of material, which can then serve as the reference standard for other methods like HPLC.[11][15]
By carefully selecting the analytical technique based on the application and rigorously validating it according to ICH guidelines, researchers and drug developers can ensure the quality of their intermediates and the integrity of their final products.
References
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). Retrieved from [Link]
-
Webster, G. K., & Kumar, S. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Kanwal, N. (2018). ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
Urban, N. C., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(42), 10023-10027. [Link]
-
Shinomiya, K., Toyoda, H., Akahoshi, A., Ochiai, H., & Imanari, T. (1990). Sugar microanalysis by HPLC with benzoylation: Improvement via introduction of a C-8 cartridge and a high efficiency ODS column. Journal of Chromatography B: Biomedical Sciences and Applications, 528, 481-486. [Link]
-
Padden, C., & Demarest, S. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 23(10), 2656. [Link]
-
Ray, A. D., & Novick, S. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Progress in Process Chemistry and Technology. [Link]
-
Liav, A., & Goren, M. B. (2010). HPLC-Based Automated Synthesis and Purification of Carbohydrates. Journal of Organic Chemistry, 75(1), 100-108. [Link]
-
De Vrieze, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113129. [Link]
-
News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
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- 16. scribd.com [scribd.com]
A Researcher's Guide to the Characterization of Impurities in Commercial 2,3,4,6-Tetra-O-benzyl-D-galactose
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of complex carbohydrate synthesis, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which successful and reproducible outcomes are built. 2,3,4,6-Tetra-O-benzyl-D-galactose (TBDG) is a pivotal, heavily protected monosaccharide building block, indispensable for the synthesis of intricate oligosaccharides and glycoconjugates that are at the forefront of drug discovery and development. The presence of even minor impurities can lead to failed reactions, complex purification challenges, and ambiguous biological data.
This guide provides a comprehensive framework for the characterization of common impurities in commercial TBDG. It is designed to empower researchers with the analytical strategies and field-proven insights necessary to rigorously assess the quality of this critical reagent, ensuring the integrity of their synthetic endeavors. We will delve into the origins of common impurities, compare the efficacy of various analytical techniques for their detection and quantification, and provide detailed, actionable protocols.
Understanding the Impurity Profile: What to Look For
Impurities in commercial TBDG can be broadly categorized into process-related impurities, stemming from the synthetic route, and degradation products that may form during storage. A thorough understanding of the common synthetic pathways is crucial for anticipating the likely contaminants.
The most prevalent method for synthesizing TBDG involves the exhaustive benzylation of D-galactose or one of its simple glycosides (e.g., methyl galactopyranoside) using a benzyl halide (like benzyl chloride or bromide) and a strong base (such as sodium hydride or potassium hydroxide).[1] This process, while effective, can lead to a predictable set of impurities.
Common Process-Related Impurities:
-
Partially Benzylated Galactose Derivatives: The most common impurities are galactose molecules where one or more hydroxyl groups have failed to react. These include various isomers of tri-, di-, and mono-O-benzyl-D-galactose. Their presence suggests an incomplete reaction or suboptimal reaction conditions.[2]
-
Anomeric Impurities (α/β-anomers): TBDG exists as an equilibrium mixture of α and β anomers at the anomeric carbon (C1). While often sold as a mixture, the ratio can vary between suppliers and batches. For stereospecific glycosylation reactions, knowing and controlling this ratio is critical.[3][4]
-
Residual Reagents and Byproducts:
-
Benzyl Alcohol: Formed from the hydrolysis of the benzyl halide.
-
Dibenzyl Ether: A common byproduct resulting from the reaction of benzyl alcohol with the benzylating agent.[2]
-
-
Starting Material Carryover: In some synthetic routes, an intermediate like methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside is formed, which is then hydrolyzed to yield the final product. Incomplete hydrolysis can lead to this intermediate persisting as an impurity.[5]
Degradation Products:
-
Oxidation Products: The benzyl ether protecting groups, while generally robust, can be susceptible to oxidation over time, especially if the material is not stored properly.[6] This can lead to the formation of benzaldehyde or benzoic acid. Ozonolysis is a known method for the oxidative cleavage of benzyl ethers, highlighting a potential degradation pathway.[7]
-
Debenzylation Products: Although benzyl ethers are stable under many conditions, they can be cleaved by strong acids or catalytic hydrogenation.[8][9] Improper handling or storage could potentially lead to partial deprotection.
Below is a diagram illustrating the structures of TBDG and its most common process-related impurities.
Caption: Key impurities found in commercial TBDG.
Comparative Analytical Methodologies
A multi-pronged analytical approach is essential for a comprehensive characterization of TBDG purity. No single technique can provide all the necessary information. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form a powerful triad for this purpose.
| Analytical Technique | Information Provided | Strengths | Limitations |
| HPLC (UV Detection) | Purity assessment (% area), detection of UV-active impurities (e.g., partially benzylated species, dibenzyl ether). | High sensitivity for trace impurities, excellent for routine quality control and high-throughput screening.[10] | Non-UV active impurities are not detected. Peak identification requires standards or coupling to MS. |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of impurities (>0.1%), determination of anomeric ratio. | Provides definitive structural information. Quantitative NMR (qNMR) offers absolute purity measurement without needing a reference standard for the main component.[10] | Lower sensitivity compared to HPLC for trace impurities. Requires larger sample amounts.[10] |
| LC-MS / GC-MS | Molecular weight confirmation of the main component and impurities. | Unambiguously identifies impurities by their mass-to-charge ratio, confirming what is suggested by other techniques.[11] | Quantification can be challenging without appropriate standards. |
Expert Insights on Method Selection
-
For routine QC of incoming material: A validated Reversed-Phase HPLC (RP-HPLC) method is the workhorse. It provides a rapid and sensitive assessment of overall purity and can effectively separate the main TBDG peak from less polar byproducts like dibenzyl ether and more polar, under-benzylated impurities.[12]
-
For initial supplier validation or troubleshooting: ¹H NMR is indispensable. It provides a holistic view of the sample, confirming the structure of the desired product and allowing for the direct observation and quantification of anomeric ratios and major impurities.[3] The chemical shifts of the anomeric protons are particularly diagnostic for distinguishing between α and β anomers.[4]
-
For unknown peak identification: When HPLC reveals unknown impurities, LC-MS is the go-to technique. By obtaining the mass of the unknown peak, one can deduce its likely structure (e.g., a tri-benzyl galactose derivative would have a molecular weight corresponding to the loss of one benzyl group).
Comparative Data: A Hypothetical Scenario
To illustrate the practical application of these techniques, consider the analysis of TBDG from three different commercial suppliers.
| Supplier | Purity by HPLC (%) | α:β Anomer Ratio (by ¹H NMR) | Key Impurities Identified (by LC-MS & NMR) |
| Supplier A | 99.2 | 85:15 | Tri-O-benzyl-D-galactose (0.5%), Dibenzyl ether (0.2%) |
| Supplier B | 97.5 | 60:40 | Tri-O-benzyl-D-galactose (1.8%), Benzyl Alcohol (0.4%) |
| Supplier C | 99.5 | 95:5 | Below limit of quantification |
This comparative data clearly indicates that Supplier C provides the highest purity material with the most favorable anomeric ratio for stereoselective synthesis requiring the α-anomer. Supplier B's product, while still high in purity, contains a significant level of under-benzylated impurity and a less favorable anomeric mixture, which could complicate subsequent reactions.
Experimental Protocols
The following protocols provide a robust starting point for the in-house validation of commercial TBDG.
Protocol 1: HPLC Purity and Impurity Profile Analysis
This method is designed to separate TBDG from both more polar (under-benzylated) and less polar (byproduct) impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[10]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B, increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV at 254 nm (for benzyl group absorbance).[10]
-
Sample Preparation: Dissolve the TBDG sample in acetonitrile to a concentration of approximately 1 mg/mL.[10]
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak symmetry, and resolution between known impurities if available).
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main TBDG peak(s).
Protocol 2: ¹H NMR for Structural Confirmation and Anomeric Ratio
-
Instrumentation: 400 MHz or higher NMR spectrometer.[3]
-
Sample Preparation: Dissolve approximately 10-15 mg of the TBDG sample in ~0.7 mL of deuterated chloroform (CDCl₃).[4]
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Analysis:
-
Structural Confirmation: Verify the characteristic signals for the benzyl groups (typically in the 7.2-7.4 ppm region) and the sugar ring protons.
-
Anomeric Ratio: Identify the distinct signals for the anomeric proton (H-1) of the α and β anomers. The α-anomer typically appears at a higher chemical shift than the β-anomer. Integrate the areas of these two signals to determine the anomeric ratio.
-
The overall workflow for impurity characterization can be visualized as follows:
Caption: A typical workflow for assessing TBDG purity.
Conclusion and Recommendations
The quality of 2,3,4,6-Tetra-O-benzyl-D-galactose is a non-negotiable prerequisite for success in the synthesis of complex carbohydrates. Commercial batches can vary significantly in their impurity profiles and anomeric ratios. A systematic analytical approach, combining HPLC for sensitive purity screening, NMR for structural verification and anomeric ratio determination, and LC-MS for definitive impurity identification, is paramount.
We recommend establishing stringent in-house quality control specifications based on these orthogonal techniques. For critical applications, particularly in late-stage drug development, sourcing material from suppliers who provide comprehensive certificates of analysis with data from multiple analytical techniques is advisable. By implementing the rigorous characterization strategies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful synthetic outcomes.
References
- BenchChem. (2025). HPLC Purity Analysis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Comparative Guide.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- BenchChem. (2025). A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC.
- XINXIANG AURORA BIOTECHNOLOGY CO., LTD. 2,3,4,6-Tetra-O-Benzyl-D-Galactose.
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- BenchChem. (2025). The Anomeric Effect in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A Technical Guide.
- BenchChem. (2025). Common byproducts in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose synthesis and removal.
- Wei, P., et al. (2015). Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glycopyranoses. Synthetic Communications, 45(12), 1457-1470.
- BenchChem. (2025). Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
- YouTube. (2018). benzyl ether cleavage.
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A Researcher's Guide to Assessing the Anomeric Purity of Glycosylation Products by NMR Spectroscopy
In the landscape of glycoscience and the development of carbohydrate-based therapeutics, the stereochemical integrity of a glycosylation product is paramount. The anomeric configuration (α or β) at the C1 carbon dictates the three-dimensional structure, and consequently, the biological function and immunogenicity of a glycoconjugate.[1][2] Therefore, rigorous analytical methodologies are required to ascertain anomeric purity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a non-destructive and structurally informative tool for this critical assessment.[1]
This guide provides an in-depth comparison of NMR-based methods for determining anomeric purity, contrasted with other common analytical techniques. We will explore the underlying principles, provide actionable experimental protocols, and present data to support the selection of the most appropriate method for your research needs.
The Decisive Role of Anomeric Configuration
Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, results in a diverse array of structures. The anomeric center, a new stereocenter formed during the cyclization of a sugar, can adopt either an α or β configuration.[2] This seemingly subtle difference has profound implications for the biological activity of glycoproteins, glycolipids, and polysaccharides. For instance, the anomeric configuration influences glycan-protein binding, which is a cornerstone of cell-cell recognition and signaling pathways.[1]
Unraveling Anomeric Identity with NMR: The Fundamental Principles
NMR spectroscopy is uniquely suited for anomeric analysis due to its sensitivity to the local chemical environment of atomic nuclei. The key to differentiating anomers lies in the distinct magnetic environments of the anomeric proton (H-1) and the anomeric carbon (C-1).
-
Chemical Shifts (δ): The anomeric proton is typically found in a relatively uncongested region of the ¹H NMR spectrum, between 4.4 and 5.5 ppm.[3][4][5] Critically, the α-anomeric proton generally resonates at a lower field (further downfield) than the β-anomeric proton.[2][6] This is a direct consequence of the different spatial orientations of the substituent on the anomeric carbon. A similar trend is observed in ¹³C NMR, where the anomeric carbon signals appear between 90 and 110 ppm.[7]
-
Coupling Constants (J): The through-bond interaction between the anomeric proton (H-1) and the adjacent proton (H-2) provides a definitive marker of anomeric configuration. The magnitude of the scalar coupling constant (³JH1,H2) is dependent on the dihedral angle between these two protons, as described by the Karplus equation.[6]
-
A large coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in most common pyranose sugars (like glucose).[3][8]
-
A smaller coupling constant (typically 2-4 Hz) suggests a cis (axial-equatorial or equatorial-axial) relationship, pointing to an α-anomer .[3][6]
-
Comparative Analysis of NMR Techniques for Anomeric Purity
While a simple one-dimensional ¹H NMR spectrum can often provide a clear picture of the anomeric ratio, more complex glycosylation products may require advanced NMR techniques to resolve overlapping signals and confirm assignments.
| NMR Method | Principle | Typical Performance | Advantages | Limitations |
| ¹H NMR | Direct observation of proton signals. Quantification is based on the integration of anomeric proton signals. | LOQ: ~1-5% for the minor anomer.[9] | Unambiguous structural confirmation, non-destructive, and relatively fast for routine checks.[9] | Lower sensitivity compared to other methods; signal overlap can be an issue in complex molecules.[9][10] |
| ¹³C NMR | Observation of carbon signals. Provides a wider chemical shift dispersion, reducing signal overlap. | Provides clear resolution of anomeric carbon signals. | Excellent for complex molecules where ¹H signals overlap.[7] | Lower sensitivity due to the low natural abundance of ¹³C; longer acquisition times are often required.[4] |
| 2D COSY | Correlates coupled protons, allowing for the tracing of spin systems and unambiguous assignment of H-1 and H-2. | Confirms the H-1/H-2 coupling relationship. | Provides definitive confirmation of coupling constants, even with some signal overlap.[11] | Requires longer acquisition times than 1D experiments. |
| 2D HSQC/HMQC | Correlates protons with their directly attached carbons. | Clearly identifies the anomeric proton and its corresponding anomeric carbon.[11][12] | Excellent for resolving ambiguity in crowded spectral regions and confirming assignments.[13][14][15] | Longer acquisition times are necessary. |
| qNMR | Quantitative NMR uses an internal or external standard for precise concentration determination. | High accuracy and precision for purity assessment.[16][17] | Metrological-grade analysis, can be a primary method for purity determination.[16][17] | Requires careful experimental setup and validation.[18][19] |
NMR vs. Other Analytical Techniques: A Head-to-Head Comparison
While NMR is a powerful tool, other analytical techniques are also employed for assessing anomeric purity. The choice of method often depends on the specific requirements of the analysis, including sensitivity, throughput, and the need for structural confirmation.
| Method | Principle | Typical Performance | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | LOQ: ~1-5% for the minor anomer. | Provides detailed structural information and definitive identification.[20] Non-destructive. | Lower sensitivity for trace impurities, can be complex to interpret.[20] |
| HPLC (Normal Phase) | Separation based on polarity. | Resolution (Rs): > 1.5 between α and β anomers. | Robust and widely available; good selectivity for anomers of protected carbohydrates.[9] | Requires non-polar, often flammable, organic solvents; sensitive to water content.[9] |
| HPLC (Chiral) | Enantioselective separation using a chiral stationary phase. | Can achieve baseline separation of anomers. | High specificity for stereoisomers. | Columns can be expensive; method development can be more complex.[9] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity. | Excellent for confirming molecular weight and identifying known compounds.[11] | Does not provide direct structural information about anomeric configuration.[11] |
Experimental Protocols
Step-by-Step Workflow for Anomeric Purity Assessment by ¹H NMR
Caption: Workflow for assessing anomeric purity by ¹H NMR.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the glycosylation product.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the anomeric protons.[11]
-
Transfer the solution to a clean, dry NMR tube.
2. NMR Data Acquisition:
-
Use an NMR spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[9]
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the number of scans (for sufficient signal-to-noise) and the relaxation delay (to ensure accurate integration).
3. Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired free induction decay (FID).
-
Identify the signals corresponding to the anomeric protons of the α and β anomers in the downfield region of the spectrum (typically between 4.5 and 5.5 ppm).[5][7]
-
Carefully integrate the areas of the respective anomeric proton signals.
-
Calculate the anomeric ratio by dividing the integral of one anomer by the sum of the integrals for both anomers and multiplying by 100.
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive analysis.
Conclusion: An Integrated Approach for Robust Anomeric Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the anomeric purity of glycosylation products is a non-negotiable aspect of quality control. While HPLC and mass spectrometry are valuable tools for separation and molecular weight confirmation, NMR spectroscopy offers an unparalleled level of structural detail, providing a definitive and quantitative assessment of the anomeric ratio.[20][21][22] A one-dimensional ¹H NMR spectrum is often sufficient for a rapid and accurate determination. For more complex molecules or for orthogonal validation, a suite of 1D and 2D NMR experiments, in conjunction with other analytical techniques, provides a robust and comprehensive characterization of your glycosylation products.[11][23]
References
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Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]
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Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]
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Complex Carbohydrate Research Center. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]
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Pharmaceutical Technology. The Role of NMR and Mass Spectroscopy in Glycan Analysis. [Link]
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Magritek. Glucose Anomers. [Link]
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ResearchGate. Chemical shifts and coupling constants of anomeric protons and carbons of polysaccharide in Ia-b. [Link]
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National Institutes of Health. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
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Quora. How can proton-proton coupling constants (measured using proton NMR spectroscopy) be used to distinguish between alpha and beta anomers?. [Link]
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Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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National Institutes of Health. Fast NMR-Based Assessment of Cancer-Associated Protein Glycosylations from Serum Samples. [Link]
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ACS Publications. Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. [Link]
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ResearchGate. Anomeric Protons and chemical shifts of ring protons. [Link]
-
Wiley Analytical Science. Quantification of glycosylated acute-phase proteins via NMR spectroscopy. [Link]
-
ACS Omega. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]
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National Institutes of Health. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
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National Institutes of Health. Assessment of monoclonal antibody glycosylation: a comparative study using HRMS, NMR, and HILIC-FLD. [Link]
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ResearchGate. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. [Link]
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ACS Publications. Primary Structure of Glycans by NMR Spectroscopy. [Link]
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SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. [Link]
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MDPI. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. [Link]
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Bruker. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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National Institutes of Health. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. [Link]
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LibreTexts Chemistry. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
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Patsnap. Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). [Link]
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YouTube. Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. [Link]
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PubMed. Collaborative Study to Validate Purity Determination by 1 H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
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MDPI. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. [Link]
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ResearchGate. (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
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National Institutes of Health. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]
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PubMed. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal: A Comparative Study Centered on qNMR
For researchers and professionals in drug development and synthetic chemistry, the precise quantification of intermediates is not merely a procedural step but the bedrock of reliable and reproducible outcomes. The target molecule, (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal, is a heavily protected monosaccharide, a crucial chiral building block in the synthesis of complex carbohydrates and glycoconjugates.[1] Its purity directly impacts the yield, stereoselectivity, and impurity profile of subsequent synthetic transformations.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative assessment of this compound, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles of qNMR, present a validated experimental protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Unparalleled Advantage of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from most analytical techniques because of its unique standing as a primary ratio method of measurement.[2] Unlike chromatographic methods that rely on the response factor of an analyte relative to a standard (which ideally should be structurally identical), qNMR provides direct quantification. The integral of an NMR signal is, under appropriate experimental conditions, directly proportional to the number of nuclei giving rise to that signal.[3] This fundamental principle allows for the accurate determination of purity or concentration by co-dissolving the analyte with an internal standard of known purity, without needing a certified reference material of the analyte itself.[4] This capability is invaluable in research and development settings where novel intermediates are synthesized, and certified standards are often unavailable. Regulatory bodies, including the U.S. Pharmacopeia, now recognize qNMR as a primary analytical method for purity determination.[2][3]
A Validated qNMR Protocol for Purity Determination
The following protocol is designed to be a self-validating system, where the choice of parameters is dictated by the fundamental requirements for accurate quantification. The trustworthiness of a qNMR result hinges on ensuring complete spin relaxation between scans, which is the most critical item for consistent results.[5]
Causality Behind Experimental Choices
-
Internal Standard Selection : The choice of an internal standard (IS) is the cornerstone of the experiment.[6] For our non-polar, benzylated analyte, 1,4-Dinitrobenzene is an excellent choice. It is highly pure, chemically inert, soluble in CDCl₃, and provides a simple, sharp singlet in a region of the ¹H NMR spectrum (around 8.4 ppm) that is typically free from analyte signals.[7] This spectral separation is crucial to prevent signal overlap and ensure accurate integration.[8]
-
Solvent Selection : Deuterated chloroform (CDCl₃) is selected for its ability to readily dissolve the non-polar analyte and the chosen internal standard, ensuring a homogeneous solution necessary for reproducible results.[8]
-
Relaxation Delay (D1) : This is the most critical parameter for accuracy. To ensure that all signals are fully relaxed before the next pulse, the relaxation delay (D1) must be at least five times the longest longitudinal relaxation time (T₁) of any proton being integrated in both the analyte and the internal standard.[5][7] An inversion-recovery experiment should be performed on a representative sample to determine the T₁ values. For routine analysis of similar structures, a conservative D1 of 30-60 seconds is often sufficient.[3]
-
Pulse Angle : A flip angle of 90° provides the maximum signal intensity.
Experimental Workflow for qNMR Analysis
The overall workflow for quantitative analysis by qNMR is a systematic process from sample preparation to final calculation.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 15-20 mg of the analyte, this compound, into a clean, dry vial. Record the mass (m_analyte) precisely.
-
To the same vial, add approximately 5-10 mg of the internal standard (1,4-Dinitrobenzene, with known purity P_IS). Record the mass (m_IS) precisely.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃. Ensure complete dissolution by gentle vortexing.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (≥400 MHz spectrometer) :
-
Load the sample into the spectrometer and allow it to thermally equilibrate.
-
Determine the T₁ relaxation times for the protons to be integrated using an inversion-recovery pulse sequence.
-
Set the key acquisition parameters:
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the FID.
-
Carefully perform zero-order and first-order phase correction.
-
Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the aldehydic proton) and the singlet from the internal standard (aromatic protons of 1,4-dinitrobenzene).
-
-
Purity Calculation : The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte, I_IS : Integrals of the analyte and internal standard signals.
-
N_analyte, N_IS : Number of protons for the integrated signals of the analyte and internal standard (e.g., N_analyte=1 for the aldehyde proton, N_IS=4 for 1,4-dinitrobenzene).
-
M_analyte, M_IS : Molar masses of the analyte and internal standard.
-
m_analyte, m_IS : Weighed masses of the analyte and internal standard.
-
P_IS : Purity of the internal standard.
-
Performance Comparison with Alternative Chromatographic Methods
While qNMR offers a direct and elegant solution, HPLC and GC-MS are powerful, albeit indirect, quantitative techniques. Their suitability depends on the specific analytical challenge and available resources.
High-Performance Liquid Chromatography (HPLC)
For a hydrophobic, UV-active molecule like tetrabenzylated hydroxyhexanal, reversed-phase HPLC with UV detection is a logical choice.[10] The benzyl groups provide a strong chromophore for sensitive detection.
-
Methodology : A C18 column with a gradient elution of water and acetonitrile would be typical.
-
Strengths : High sensitivity and precision.
-
Limitations : Requires a well-characterized reference standard of the analyte for calibration. Co-eluting impurities can interfere with quantification. It provides no definitive structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this polar, non-volatile sugar derivative by GC is not feasible. Chemical derivatization is mandatory to increase its volatility.[11]
-
Methodology : The single free hydroxyl group at the C-5 position must be derivatized, for example, through silylation (e.g., with MSTFA) or acetylation.[12][13] This adds an extra, potentially non-quantitative, step to the sample preparation.[14]
-
Strengths : Excellent sensitivity and selectivity, especially with mass spectrometric detection. Provides structural information that can confirm the identity of the analyte and impurities.
-
Limitations : The derivatization step is time-consuming and can introduce variability. The method is destructive. Quantification requires a calibrated response curve, often with an internal standard added before derivatization.
Comparative Overview
The choice of analytical technique involves a trade-off between directness, sample preparation complexity, and the need for specific reference materials.
| Feature | qNMR | HPLC-UV | GC-MS |
| Principle | Direct proportionality of signal integral to molar concentration.[3] | Differential partitioning between mobile and stationary phases. | Separation of volatile compounds in the gas phase. |
| Need for Analyte Standard | No (Internal standard of a different compound is sufficient).[15] | Yes (for external calibration). | Yes (for external calibration). |
| Sample Preparation | Simple: Weighing and dissolution. | Moderate: Filtration of sample and mobile phases. | Complex: Mandatory chemical derivatization.[11][13] |
| Analysis Time per Sample | ~15-30 minutes.[16] | ~20-45 minutes.[17] | ~30-60 minutes (including derivatization). |
| Typical Precision (RSD) | < 1-2%.[15][18] | < 1-2%.[16] | < 5% (can be higher due to derivatization). |
| Destructive? | No. | Yes (sample is consumed). | Yes. |
| Structural Information | Yes (Full ¹H spectrum confirms identity). | No. | Yes (Mass spectrum confirms identity). |
Conclusion and Recommendation
For the quantitative analysis of this compound, particularly within a research and drug development context, qNMR emerges as the superior methodology . Its status as a primary analytical technique allows for the unambiguous determination of purity without the prerequisite of synthesizing and purifying an identical, certified reference standard.[3][15] This accelerates the development timeline and provides a high degree of confidence in the quality of synthetic intermediates.
While HPLC offers excellent precision and is a workhorse in quality control environments with established standards, its indirect nature is a limitation in early-phase development. GC-MS, though powerful for identification, introduces complexities and potential sources of error through its mandatory derivatization step.
The qNMR method is not only accurate and precise but also efficient and non-destructive, preserving valuable material for further experiments. The simultaneous acquisition of quantitative data and qualitative structural confirmation makes it an exceptionally powerful tool for the modern synthetic chemist and drug development professional.[3]
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- American Pharmaceutical Review. (n.d.).
- ResolveMass. (2025, December 29).
- Scielo. (n.d.).
- ResearchGate. (2023, January 6). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- ResearchGate. (n.d.).
- MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
- Mestrelab Resources. (n.d.).
- Restek. (2024, February 2). Overcome the Complexities of Analyzing for Sugars by GC-MS.
- ResolveMass. (n.d.).
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- National Institutes of Health. (n.d.).
- ResearchGate. (2010, December 8).
- Waters Corporation. (n.d.). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System.
- Sigma-Aldrich. (2017, February 8).
- University of St Andrews. (2017, November).
- BenchChem. (n.d.). Application Notes and Protocols for 2,3,4,5-Tetrahydroxyhexanal as a Chiral Building Block in Organic Synthesis.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Carbohydrate Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biopharmaceutical development and quality control, the accurate and precise quantification of carbohydrates is paramount. Whether characterizing the glycosylation of a monoclonal antibody or ensuring the quality of a vaccine, the analytical methods employed must be robust, reliable, and fit for purpose. This guide provides an in-depth comparison of common analytical platforms for carbohydrate analysis and a detailed framework for their cross-validation, ensuring data integrity across different methods, laboratories, or instruments.
The Imperative of Cross-Validation in Carbohydrate Analysis
Carbohydrate analysis is notoriously challenging due to the structural diversity and similar physicochemical properties of monosaccharides and their complex assemblies. A variety of analytical techniques have been developed, each with its own set of advantages and limitations. When a project necessitates the use of more than one method—or the transfer of a method between laboratories—a rigorous cross-validation process is not just a regulatory expectation but a scientific necessity.[1][2]
Cross-validation serves to demonstrate that different analytical procedures produce comparable and reliable results.[3][4] This is critical in several scenarios:
-
Method Transfer: When an established analytical method is transferred from a development lab to a quality control (QC) lab.
-
Multi-Lab Studies: In clinical trials or manufacturing processes where samples are analyzed at different sites.
-
Method Bridging: When a legacy method is replaced with a newer, more efficient technology.
The objective, as outlined by regulatory bodies like the FDA and in the International Council for Harmonisation (ICH) guidelines, is to ensure that any observed differences are statistically insignificant and clinically irrelevant.[4][5]
A Comparative Overview of Key Analytical Platforms
Three prominent techniques dominate the landscape of quantitative carbohydrate analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and methods requiring derivatization, such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful and widely adopted method for the direct analysis of carbohydrates without the need for derivatization.[6]
Principle of Separation and Detection: The technique leverages the weakly acidic nature of carbohydrate hydroxyl groups (pKa ~12-14). At a high pH (typically pH > 12), these hydroxyls are partially or fully deprotonated, allowing the carbohydrates to be separated as anions on a strong anion-exchange column.[7]
Detection is achieved via Pulsed Amperometric Detection (PAD), a highly sensitive and selective electrochemical method. A repeating sequence of potentials is applied to a gold working electrode. This sequence includes a detection potential at which the carbohydrate is oxidized, followed by oxidative and reductive potentials that clean and regenerate the electrode surface, ensuring a stable and reproducible signal over time.[8][9][10]
HPLC with Fluorescence Detection (HPLC-FLD)
This technique relies on the chemical derivatization of carbohydrates with a fluorescent tag prior to separation and detection.
Principle of Separation and Detection: A common derivatization strategy is reductive amination , where the reducing end of a carbohydrate reacts with a primary amine of a fluorescent label, such as 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA). This two-step, one-pot reaction involves the formation of a Schiff base, which is then irreversibly reduced to a stable secondary amine, covalently attaching the fluorescent tag.[11][12][13]
The labeled carbohydrates are then typically separated using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase HPLC. Detection is achieved using a fluorescence detector, offering high sensitivity and selectivity.[14][15]
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
CE-LIF is another highly sensitive technique that requires derivatization of the carbohydrate analytes.
Principle of Separation and Detection: Similar to HPLC-FLD, carbohydrates are labeled with a charged fluorophore. A frequently used label is 8-aminopyrene-1,3,6-trisulfonate (APTS).[16] The derivatization is also achieved through reductive amination. The negatively charged sulfonate groups of APTS impart a significant charge-to-mass ratio to the neutral carbohydrates, enabling their separation by capillary electrophoresis.[17][18]
The labeled analytes are then separated in a capillary based on their electrophoretic mobility and detected by a laser-induced fluorescence detector, which provides exceptional sensitivity.[17][18][19]
Quantitative Performance Comparison
The choice of analytical method often depends on the specific requirements of the assay, such as sensitivity, throughput, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the analysis of monosaccharides using these three techniques, based on data from various studies.
| Parameter | HPAEC-PAD | HPLC-FLD (PMP/2-AB Derivatization) | CE-LIF (APTS Derivatization) |
| Linearity Range | 0.01 - 50 µM[20] / 0.1 - 12.5 mg/L[7] | 2.5 - 500 µg/mL[21] | High, often spanning several orders of magnitude |
| Correlation Coefficient (r²) | > 0.999[7][20] | > 0.995[21] | Typically > 0.99 |
| Limit of Detection (LOD) | < 70 nM[20] / 4.91 - 18.75 µg/L[7] | Dependent on label, typically low µg/mL to ng/mL range. | Picomolar to femtomolar range. |
| Limit of Quantitation (LOQ) | 16.36 - 62.50 µg/L[7] | Dependent on label, typically low µg/mL to ng/mL range. | Picomolar to femtomolar range. |
| Precision (%RSD) | < 0.6% (peak area)[20] / < 2.31% (peak area)[7] | ≤ 5.49% (intra- and inter-day)[21] | Typically < 5% |
| Derivatization Required? | No | Yes | Yes |
| Key Advantages | Direct detection, high selectivity for isomers. | High sensitivity, robust separation methods (HILIC/RP-HPLC). | Extremely high sensitivity, low sample volume. |
| Key Considerations | Requires high pH mobile phases, potential for electrode fouling. | Derivatization can be time-consuming and introduce variability. | Derivatization required, migration time reproducibility can be a challenge. |
Designing a Robust Cross-Validation Study
A cross-validation study should be meticulously planned and documented in a protocol before execution. The goal is to demonstrate the equivalence of the "new" or "receiving" method against the "old" or "transferring" method.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Experimental Protocol: Cross-Validation of HPAEC-PAD and HPLC-FLD for Monosaccharide Analysis
This protocol outlines a comparative testing approach for cross-validating two methods for the quantification of monosaccharides released from a glycoprotein.
1. Objective: To demonstrate that the monosaccharide concentrations obtained using an established HPAEC-PAD method (Method A) are comparable to those obtained using a newly implemented HPLC-FLD method (Method B).
2. Materials:
-
Glycoprotein of interest
-
Monosaccharide standards (e.g., Fucose, Galactose, Glucose, Mannose)
-
Reagents for acid hydrolysis (e.g., Trifluoroacetic acid)
-
Reagents for fluorescent labeling (for Method B, e.g., 2-aminobenzamide, sodium cyanoborohydride)
-
High-purity water and solvents for mobile phases
3. Sample Preparation:
-
Hydrolysis: Hydrolyze a sufficient amount of the glycoprotein to release the monosaccharides. Neutralize and filter the hydrolysate. This single, homogenous hydrolysate will be the source for all validation samples.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples by spiking the hydrolysate with known amounts of monosaccharide standards to cover the expected analytical range (low, medium, high).
-
Study Samples: Use the un-spiked hydrolysate as the study sample.
4. Analysis:
-
Analyze a minimum of three replicates of each QC level and six replicates of the study sample with both Method A and Method B.
-
Ensure that system suitability criteria are met for both methods before each analytical run.
5. Acceptance Criteria:
-
Precision: The relative standard deviation (%RSD) for replicate analyses of each QC level should be ≤ 15%.
-
Accuracy: The mean concentration of the QC samples determined by each method should be within ±15% of the nominal concentration.
-
Comparability: The percentage difference between the mean concentrations obtained by Method A and Method B for each QC level and the study sample should be within a predefined limit, typically ±20%.
6. Statistical Evaluation:
-
Calculate the mean, standard deviation, and %RSD for all sets of replicates.
-
For each sample, calculate the percentage difference between the results of the two methods: %Difference = [(Result_Method_B - Result_Method_A) / mean(Result_Method_A, Result_Method_B)] * 100
-
Construct a Bland-Altman plot to visualize the agreement between the two methods.
Statistical Interpretation: The Power of the Bland-Altman Plot
While simple percentage difference calculations are useful, they do not provide a complete picture of the agreement between two methods across the entire analytical range. The Bland-Altman analysis is a more robust statistical tool for this purpose.[22]
Constructing the Plot: A Bland-Altman plot graphs the difference between the paired measurements from the two methods (Method B - Method A) on the y-axis against the average of the two measurements on the x-axis.[22]
Interpreting the Plot:
-
Bias: The mean of the differences (the "centerline" on the plot) represents the systematic bias between the two methods. A mean difference close to zero indicates low systematic bias.
-
Limits of Agreement (LoA): These are calculated as the mean difference ± 1.96 times the standard deviation of the differences. The LoA define the range within which 95% of the differences between the two methods are expected to lie.[22]
-
Acceptability: The key to a meaningful Bland-Altman analysis is the a priori definition of acceptable limits.[23] These limits should be based on the clinical or biological relevance of the measurement. The LoA calculated from the experimental data must fall within these predefined acceptable limits for the two methods to be considered interchangeable.
Conclusion: Ensuring Trustworthiness through Rigorous Validation
The cross-validation of analytical methods for carbohydrate analysis is a critical, multi-faceted process that underpins the reliability of data in research and regulated environments. By understanding the principles and performance characteristics of different analytical platforms like HPAEC-PAD, HPLC-FLD, and CE-LIF, scientists can make informed decisions about method selection and implementation.
A successful cross-validation is not merely a box-checking exercise. It requires a well-designed experimental protocol, scientifically justified acceptance criteria, and appropriate statistical analysis. The use of tools like the Bland-Altman plot provides a robust and visually intuitive way to assess the agreement between methods, moving beyond simple correlation to a true evaluation of comparability. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the integrity and consistency of their carbohydrate analysis data, ultimately contributing to the development of safe and effective biopharmaceuticals.
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A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI. [Link]
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Capillary Electrophoresis Separations of Glycans. (n.d.). PMC - NIH. [Link]
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HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. (n.d.). ResearchGate. [Link]
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bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]
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Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. (2016). PMC - NIH. [Link]
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Method Transfer in HPLC. (n.d.). LCGC International. [Link]
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The Power of Pulsed Amperometric Detection Coupled With Chromatography for Analyzing Carbohydrates. (2011). American Laboratory. [Link]
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Reductive amination of carbohydrates using NaBH(OAc)3. (2013). ResearchGate. [Link]
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High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys from Southern Italy (Calabria region). (2020). MDPI. [Link]
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Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). SpringerLink. [Link]
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Carbohydrate Analysis using HPLC with PAD, FLD, Charged Aerosol Detection, and MS Detectors. (n.d.). ResearchGate. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. (2022). European Medicines Agency (EMA). [Link]
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Detection techniques for carbohydrates in capillary electrophoresis – a comparative study. (2023). SpringerLink. [Link]
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Pulsed amperometric detection of carbohydrates at gold electrodes with a two-step potential waveform. (1996). ACS Publications. [Link]
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Complete Monosaccharide Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. (2022). ResearchGate. [Link]
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Course Content: 12 - Understanding Interlab Comparison. (n.d.). SLMTA. [Link]
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How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. (n.d.). Veeprho. [Link]
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IMPROVED SAMPLE PREPARATION METHOD FOR GLYCAN ANALYSIS OF GLYCOPROTEINS BY CE-LIF AND CE-MS. (2014). PMC - NIH. [Link]
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Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. (2022). PMC - NIH. [Link]
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Understanding Bland Altman analysis. (2015). PMC - NIH. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. (n.d.). Global Science Journals. [Link]
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Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. (2000). ResearchGate. [Link]
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HPLC Techniques for Carbohydrate Analysis. (n.d.). Scribd. [Link]
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CookBook 17 Interlaboratory Comparison. (2018). EUROLAB. [Link]
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Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. (2016). BioResources. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
This document provides essential safety protocols and operational guidance for the handling and disposal of (2R,3S,4S,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal (CAS No. 53081-25-7). As a complex, multi-benzylated carbohydrate, this compound is a valuable intermediate in sophisticated organic synthesis.[1] Its proper management is paramount to ensure personnel safety, experimental integrity, and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic safety data sheets.
Hazard Identification and Risk Assessment
Understanding the specific hazards of a chemical is the foundation of a robust safety plan. While comprehensive toxicological data may be limited, the available information classifies this compound with specific risks that dictate our handling procedures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 53081-25-7 | |
| Molecular Formula | C34H36O6 | |
| Molecular Weight | 540.65 g/mol | [2] |
| Physical State | Solid (Assumed based on handling procedures) | [3] |
| Storage | Sealed in a dry environment, store in freezer at -20°C | [4] |
Known Hazards
The compound is assigned a "Warning" signal word and is associated with the following hazard statements.[2][4]
| Hazard Statement | Description | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat or drink in the laboratory. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Direct skin contact must be avoided through proper glove selection and lab coat use. |
| H319 | Causes serious eye irritation | Eye protection is mandatory to prevent contact with dust or splashes. |
| H335 | May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of airborne particles. |
The following workflow illustrates the essential logic of assessing and mitigating risks when handling this compound.
Caption: Risk assessment workflow for handling hazardous chemicals.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial. Engineering controls, such as a chemical fume hood, provide the primary barrier against exposure. The following PPE is the mandatory minimum for any procedure involving this compound.
Caption: Layered approach to personal protective equipment.
Step-by-Step PPE Selection & Use:
-
Eye and Face Protection :
-
Standard Operations : ANSI Z87.1-compliant safety goggles are mandatory at all times to protect against irritation from airborne particles and accidental splashes.[5][6]
-
High-Risk Operations : When transferring solutions or performing reactions with a higher splash potential, a face shield must be worn over safety goggles for full-face protection.[6]
-
-
Skin and Body Protection :
-
Lab Coat : A flame-resistant lab coat should be worn and fully buttoned. This protects the skin from irritation (H315) and prevents contamination of personal clothing.[7]
-
Gloves : Disposable nitrile gloves are the standard choice for incidental contact.[6] It is critical to double-check the manufacturer's chemical resistance guide for compatibility. Gloves should be inspected for tears before each use and changed immediately upon contamination. Never reuse disposable gloves.
-
Footwear : Fully enclosed, non-perforated shoes are required to protect against spills and dropped items.[5]
-
-
Respiratory Protection :
-
All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[8]
-
If engineering controls are insufficient or in the event of a significant spill where aerosolization is possible, a NIOSH-approved respirator may be necessary.[5][9] Use of a respirator requires prior medical clearance, fit-testing, and training.
-
Operational and Disposal Plans
Safe Handling and Operational Protocol:
This protocol is designed to minimize exposure and ensure procedural safety.
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are inside the hood before starting.
-
Confirm that a spill kit and appropriate first aid materials are readily accessible.
-
-
Weighing and Transfer (Solid) :
-
Perform all weighing operations on a balance inside the fume hood or in a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
If transferring to a flask, use a powder funnel.
-
Close the container immediately after dispensing.
-
-
Solution Preparation and Transfer (Liquid) :
-
Add solvents slowly to the solid to avoid splashing.
-
When transferring solutions, pour carefully down a stirring rod or use a cannula/syringe for anhydrous transfers.
-
Keep all containers capped when not in use.
-
Disposal Plan: A Self-Validating System
Proper waste disposal is a critical component of the chemical lifecycle. Mishandling chemical waste can lead to safety incidents and regulatory violations. All waste is considered hazardous.
-
Waste Segregation :
-
Solid Waste : Unused compound, contaminated paper towels, and used gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Solid Waste."
-
Liquid Waste : Solutions containing the compound and solvent rinses should be collected in a chemically compatible, sealed container. Given the benzylated nature of the compound, this waste stream is typically classified as "Non-halogenated Organic Waste."
-
Sharps Waste : Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
-
-
Containerization and Labeling :
-
Final Disposal :
-
DO NOT dispose of this chemical down the drain under any circumstances.[10] This is environmentally damaging and illegal.
-
Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Caption: Waste segregation and disposal workflow.
Emergency Procedures
Spill Response:
-
Small Spill (in fume hood) : Alert others in the lab. Absorb the material with an inert absorbent like vermiculite or sand. Carefully sweep the absorbed material into a designated hazardous waste container. Clean the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Large Spill (or any spill outside a fume hood) : Evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean it up yourself unless you are trained to do so.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
By adhering to these detailed protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
